1,2-O-isopropylidene-alpha-D-xylofuranose
Description
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUQZVBVVJJRKM-XZBKPIIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885111 | |
| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20031-21-4 | |
| Record name | 1,2-O-Isopropylidene-α-D-xylofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20031-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020031214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-Xylofuranose, 1,2-O-(1-methylethylidene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.646 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Structural Analysis of 1,2-O-Isopropylidene-α-D-xylofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 1,2-O-isopropylidene-α-D-xylofuranose, a key carbohydrate intermediate in the synthesis of various biologically active molecules. This document summarizes its physicochemical properties, outlines experimental protocols for its characterization, and presents available structural and spectroscopic data.
Physicochemical Properties
1,2-O-Isopropylidene-α-D-xylofuranose, also known as xylose monoacetonide, is a white crystalline solid. Its fundamental properties are summarized in Table 1.
Table 1: Physicochemical Properties of 1,2-O-Isopropylidene-α-D-xylofuranose
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₅ | [1][2] |
| Molecular Weight | 190.19 g/mol | [1][2] |
| CAS Number | 20031-21-4 | [1][2] |
| Melting Point | 69-71 °C | [2][3] |
| Boiling Point | 112-114 °C at 0.06 mmHg | [2][3] |
| Optical Activity | [α]²⁵/D −19.2° (c = 1 in H₂O) | [2] |
| Appearance | White solid | [2] |
| Solubility | Soluble in water and polar organic solvents. |
Synthesis and Purification
While a specific, detailed protocol for the selective synthesis of 1,2-O-isopropylidene-α-D-xylofuranose was not found in the immediate literature, a common method involves the acid-catalyzed reaction of D-xylose with acetone. The selective protection of the 1,2-hydroxyl groups can be challenging, as the formation of the di-protected 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose is also favorable. A general approach can be inferred from the synthesis of the di-protected analogue.
Inferred Experimental Protocol for Synthesis
Objective: To synthesize 1,2-O-isopropylidene-α-D-xylofuranose from D-xylose.
Materials:
-
D-xylose
-
Acetone (anhydrous)
-
Strong acid catalyst (e.g., H₂SO₄, HCl, or a Lewis acid like SbCl₅)[4]
-
Molecular sieves (e.g., 3Å)[4]
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., benzene or ethyl acetate)[4]
-
Pyridine (small amount for neutralization)[4]
Procedure (adapted from the synthesis of the di-protected analogue)[4]:
-
A suspension of D-xylose in anhydrous acetone is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube containing molecular sieves.
-
A catalytic amount of a strong acid is added to the mixture.
-
The reaction mixture is stirred at a controlled temperature (e.g., reflux) for a specific duration. The reaction progress is monitored by thin-layer chromatography (TLC). To favor the mono-protected product, reaction time and temperature would need to be carefully optimized.
-
Upon completion, the reaction is quenched by the addition of a weak base, such as a small amount of pyridine or sodium bicarbonate solution, to neutralize the acid catalyst.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in an organic solvent and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to separate the desired 1,2-O-isopropylidene-α-D-xylofuranose from unreacted starting material and the di-protected by-product.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of 1,2-O-isopropylidene-α-D-xylofuranose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectra for this compound are available in spectral databases such as SpectraBase and ChemicalBook.[5][6] While specific peak assignments with chemical shifts and coupling constants are not detailed in the available search results, the expected spectral features can be predicted based on the molecular structure.
Table 2: Expected NMR Spectral Features
| Nucleus | Expected Chemical Shift Range (ppm) | Key Resonances |
| ¹H NMR | 1.0 - 6.0 | Protons of the furanose ring, the isopropylidene methyl groups, and the hydroxyl groups. |
| ¹³C NMR | 20 - 120 | Carbons of the furanose ring, the isopropylidene group (including the quaternary carbon), and the methyl carbons. |
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum is available on SpectraBase.[5]
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3400 (broad) |
| C-H (alkane) | ~2900-3000 |
| C-O (ether/acetal) | ~1000-1300 |
Crystallographic Data
As of the latest search, no publicly available crystallographic data (e.g., a CIF file) for 1,2-O-isopropylidene-α-D-xylofuranose was identified in the Cambridge Crystallographic Data Centre (CCDC).
However, a crystal structure of a closely related derivative, the dimeric form of 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose, has been reported. This structure provides valuable insight into the conformation of the 1,2-O-isopropylidene-α-D-xylofuranose core.
Table 4: Crystallographic Data for 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose Dimer
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.3028(10) Å, b = 11.1875(3) Å, c = 15.7484(13) Å |
| Key Conformational Features | The xylofuranose rings adopt twist (³T₄) and envelope (E₄) conformations. The fused 1,2-O-isopropylidene rings adopt O-2E and O-2TC-6 conformations. |
Note: This data is for a derivative and should be used as a conformational model with caution.
Experimental Workflows and Signaling Pathways
The structural analysis of 1,2-O-isopropylidene-α-D-xylofuranose follows a logical experimental workflow.
Caption: Experimental workflow for the synthesis and structural analysis.
1,2-O-Isopropylidene-α-D-xylofuranose is a crucial intermediate in the synthesis of various biologically important molecules. For instance, it serves as a precursor in synthetic routes to intermediates of the methylerythritol phosphate (MEP) pathway, which is essential for isoprenoid biosynthesis in many organisms.
Caption: Role as a precursor in synthetic pathways.
References
- 1. 1,2-O-isopropylidene-alpha-D-xylofuranose | C8H14O5 | CID 88338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-O-Isopropylidene-a- D -xylofuranose 99 20031-21-4 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. prepchem.com [prepchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound(20031-21-4) 1H NMR spectrum [chemicalbook.com]
physical and chemical properties of 1,2-O-isopropylidene-alpha-D-xylofuranose.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-O-isopropylidene-α-D-xylofuranose, a key intermediate in synthetic organic chemistry. The document details the compound's structural features, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines a detailed experimental protocol for its synthesis from D-xylose and highlights its significant role as a versatile building block in the development of bioactive molecules, particularly antiviral nucleoside analogues. This guide is intended to be a valuable resource for researchers in carbohydrate chemistry, medicinal chemistry, and drug discovery.
Introduction
1,2-O-Isopropylidene-α-D-xylofuranose is a protected derivative of the pentose sugar D-xylose. The isopropylidene group, forming a cyclic acetal with the C1 and C2 hydroxyl groups, selectively masks these functionalities, allowing for chemical modifications at other positions of the furanose ring. This strategic protection is instrumental in multi-step syntheses of complex carbohydrates and other chiral molecules. Its stability under various reaction conditions and the ease of its subsequent removal make it an invaluable tool in the synthesis of a wide range of biologically active compounds.
Physicochemical Properties
The physical and chemical properties of 1,2-O-isopropylidene-α-D-xylofuranose are summarized in the tables below, providing a consolidated reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₅ | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 69-71 °C | [1] |
| Boiling Point | 112-114 °C at 0.06 mmHg | [1] |
| Optical Rotation [α]D25 | -19.2° (c = 1 in H₂O) | [1] |
| Solubility | Soluble in water, chloroform, ethyl acetate, and methanol. |
Table 2: Spectroscopic Data
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Spectra available in CDCl₃. | [2][3] |
| ¹³C NMR | Spectra available. | [3][4] |
| FT-IR | Spectra available. | [3] |
Experimental Protocols
Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose
This protocol describes the selective synthesis of 1,2-O-isopropylidene-α-D-xylofuranose from D-xylose. The reaction involves the acid-catalyzed acetalization of the cis-diol at the C1 and C2 positions.
Materials:
-
D-xylose
-
Anhydrous acetone
-
Concentrated sulfuric acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Suspend D-xylose in a generous volume of anhydrous acetone.
-
Cool the suspension in an ice bath.
-
Add a catalytic amount of concentrated sulfuric acid dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the acid catalyst by the slow addition of sodium bicarbonate until effervescence ceases.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Dissolve the crude product in a suitable solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield pure 1,2-O-isopropylidene-α-D-xylofuranose.
References
An In-depth Technical Guide to 1,2-O-Isopropylidene-α-D-xylofuranose (CAS: 20031-21-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-Isopropylidene-α-D-xylofuranose is a versatile carbohydrate derivative of D-xylose that serves as a crucial building block in modern organic synthesis. Its rigid furanose structure, combined with the strategic protection of the 1- and 2-hydroxyl groups by an isopropylidene acetal, makes it an invaluable intermediate for the synthesis of a wide array of complex molecules, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and data presentation for the scientific community.
Chemical and Physical Properties
1,2-O-Isopropylidene-α-D-xylofuranose is a white to off-white crystalline solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 20031-21-4 | [2] |
| Molecular Formula | C₈H₁₄O₅ | [2] |
| Molecular Weight | 190.19 g/mol | |
| Appearance | White to off-white solid or slightly yellow syrup | [1] |
| Melting Point | 69-71 °C (lit.) | |
| Boiling Point | 112-114 °C at 0.06 mmHg (lit.) | |
| Optical Rotation ([α]D²⁵) | -19.2° (c = 1 in H₂O) | |
| Purity | ≥98% | [3] |
| Solubility | Soluble in water, chloroform, ethyl acetate, and methanol. | [1] |
Synonyms: 1,2-O-(1-Methylethylidene)-α-D-xylofuranose, Monoacetone-D-xylose.[4]
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of 1,2-O-Isopropylidene-α-D-xylofuranose. Representative spectral data are available and key for quality control in synthetic applications.
-
¹H NMR and ¹³C NMR: Detailed proton and carbon nuclear magnetic resonance spectra are available for this compound.[5][6] These are essential for verifying the correct stereochemistry and the presence of the isopropylidene group.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information on the functional groups present in the molecule, such as the hydroxyl groups and the C-O bonds of the acetal and furanose ring.[5]
Synthesis and Purification
The selective synthesis of 1,2-O-isopropylidene-α-D-xylofuranose from D-xylose is a key procedure. While various methods for the formation of acetals on sugars exist, a common approach involves the reaction of D-xylose with acetone in the presence of an acid catalyst. The reaction conditions must be carefully controlled to favor the formation of the furanose form and the selective protection of the 1,2-diol.
Experimental Protocol: Synthesis of a Related Di-isopropylidene Derivative
Materials:
-
D-xylose (10.0 g)
-
Acetone (200 ml)
-
Antimony pentachloride (89.7 mg)
-
Molecular Sieves 3A (20 g)
-
Pyridine
-
Benzene
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a 200 ml flask, add D-xylose and acetone.
-
Add antimony pentachloride to the mixture.
-
Reflux the mixture with stirring in a water bath at 60°C for 5 hours. During the reaction, interpose a condenser with Molecular Sieves 3A to dry the refluxing solvent.
-
After the reaction is complete, add a small amount of pyridine to the solution.
-
Distill off the acetone under reduced pressure.
-
Dissolve the residue in benzene.
-
Wash the benzene solution successively with aqueous sodium bicarbonate solution and water.
-
Dry the benzene solution over anhydrous magnesium sulfate.
-
Distill off the benzene under reduced pressure.
-
The resulting residue can be further purified by distillation under reduced pressure.
Purification: Purification of 1,2-O-isopropylidene-α-D-xylofuranose is typically achieved through recrystallization or column chromatography on silica gel.
Applications in Drug Development
The unique structural features of 1,2-O-isopropylidene-α-D-xylofuranose make it a valuable chiral pool starting material for the synthesis of various pharmaceutical agents.
Chiral Auxiliary in Asymmetric Synthesis
The inherent chirality of this xylofuranose derivative can be exploited to control the stereochemical outcome of chemical reactions. It serves as a chiral auxiliary, a temporary stereogenic unit that directs the formation of a new stereocenter with high diastereoselectivity.
Application Example: Asymmetric Simmons-Smith Cyclopropanation
1,2-O-Isopropylidene-α-D-xylofuranose can be used to prepare chiral alkenylidene derivatives. The subsequent Simmons-Smith cyclopropanation of these derivatives proceeds with high stereoselectivity, with the diastereomeric excess being dependent on the reaction conditions such as solvent and temperature.[8][9] The chiral auxiliary can then be cleaved and recovered.[8]
Conceptual Workflow for Asymmetric Cyclopropanation:
Caption: Workflow for asymmetric cyclopropanation using a xylofuranose-derived chiral auxiliary.
Precursor for Nucleoside Analogs
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. 1,2-O-Isopropylidene-α-D-xylofuranose is a key starting material for the synthesis of xylo-nucleosides, where the natural ribose or deoxyribose sugar is replaced by xylofuranose. This modification can significantly alter the biological activity and metabolic stability of the resulting nucleoside.
General Synthetic Pathway to Xylo-Nucleosides:
The synthesis typically involves the activation of the anomeric carbon of the protected xylofuranose, followed by coupling with a nucleobase (e.g., purine or pyrimidine). Subsequent deprotection steps yield the final nucleoside analog.
Caption: General pathway for the synthesis of xylo-nucleoside analogs.
Safety and Handling
While some sources indicate that 1,2-O-isopropylidene-α-D-xylofuranose is not classified as a hazardous substance, other suppliers provide GHS hazard statements. It is prudent to handle this compound with care in a laboratory setting.
Safety Precautions:
-
Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[10]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[10] It is also noted to be moisture-sensitive.[1]
GHS Hazard Statements (from some sources):
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation[4]
Conclusion
1,2-O-Isopropylidene-α-D-xylofuranose is a highly valuable and versatile building block for organic synthesis, particularly in the development of new therapeutics. Its well-defined stereochemistry and the ability to selectively protect and deprotect its hydroxyl groups make it an ideal starting material for the synthesis of complex chiral molecules, including modified nucleosides with potential antiviral or anticancer activity. The experimental protocols and data presented in this guide are intended to support researchers in leveraging the full potential of this important carbohydrate derivative in their scientific endeavors.
References
- 1. 1,2-O-Isopropylidene-?-D-xylofuranose - SRIRAMCHEM [sriramchem.com]
- 2. dextrauk.com [dextrauk.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,2-O-Isopropylidene-alpha-D-xylofuranose(20031-21-4) 1H NMR [m.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.fi [fishersci.fi]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Xylofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse biological activities of xylofuranose derivatives, a class of compounds demonstrating significant promise in the fields of oncology, virology, and neurodegenerative disease. This document provides a comprehensive overview of their anticancer, antiviral, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental methodologies, and mechanistic pathway visualizations to empower researchers in their drug discovery and development endeavors.
Core Biological Activities and Quantitative Data
Xylofuranose derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological effects. These activities are largely attributed to their ability to mimic natural nucleosides, thereby interfering with essential cellular and viral processes.[1] The primary areas of therapeutic interest include their cytotoxicity against cancer cell lines, inhibitory effects on viral replication, and modulation of key enzyme activities.
Anticancer Activity
Xylofuranose nucleoside analogs have demonstrated notable antiproliferative effects against various cancer cell lines. Their mechanism often involves the inhibition of nucleic acid synthesis or other vital cellular processes after intracellular phosphorylation.[1]
Table 1: Anticancer Activity of Guanidino Xylofuranose Derivatives
| Compound | Cell Line | Activity Type | Measurement | Value (µM) | Reference |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | K562 (Chronic Myeloid Leukemia) | Antiproliferative | GI50 | 31.02 | [2] |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | MCF-7 (Breast Cancer) | Antiproliferative | GI50 | 26.89 | [2] |
| Aminomethyltriazole 5'-isonucleoside | K562 (Chronic Myeloid Leukemia) | Antiproliferative | GI50 | 6.33 | [3] |
| Aminomethyltriazole 5'-isonucleoside | MCF-7 (Breast Cancer) | Antiproliferative | GI50 | 8.45 | [3] |
| N9-linked 5′-Guanidino 6-chloropurine nucleoside | DU-145 (Prostate Cancer) | Cytotoxicity | IC50 | 27.63 | [4] |
| N7-linked 5′-Guanidino 6-chloropurine nucleoside | DU-145 (Prostate Cancer) | Cytotoxicity | IC50 | 24.48 | [4] |
| N7-linked 5′-Guanidino 6-chloropurine nucleoside | HCT-15 (Colorectal Adenocarcinoma) | Cytotoxicity | IC50 | 64.07 | [4] |
| N7-linked 5′-Guanidino 6-chloropurine nucleoside | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | IC50 | 43.67 | [4] |
| 5′-guanidino uracil nucleoside | HCT-15 (Colorectal Adenocarcinoma) | Cytotoxicity | IC50 | 76.02 | [5] |
Antiviral Activity
Certain carbocyclic analogues of xylofuranosylguanine have shown potent activity against a range of viruses, including Herpes Simplex Virus (HSV), human cytomegalovirus (HCMV), and varicella-zoster virus.[6] The antiviral mechanism of nucleoside analogs typically relies on their conversion to the triphosphate form, which then inhibits viral DNA polymerase.
Table 2: Antiviral Activity of Xylofuranose Derivatives
| Compound | Virus | Activity Type | Measurement | Value | Reference |
| Carbocyclic xylofuranosylguanine | Herpes Simplex Virus (Type 1 and 2) | Antiviral | Active | - | [6] |
| Carbocyclic xylofuranosylguanine | Human Cytomegalovirus | Antiviral | Potent Activity | - | [6] |
| Carbocyclic xylofuranosylguanine | Varicella-zoster virus | Antiviral | Potent Activity | - | [6] |
| Carbocyclic xylofuranosyl-8-azaguanine | Herpes Simplex Virus (Type 1 and 2) | Antiviral | Active | - | [6] |
Enzyme Inhibition
Guanidino xylofuranose derivatives have been identified as selective inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of neurodegenerative diseases like Alzheimer's.[2][4]
Table 3: Enzyme Inhibition by Guanidino Xylofuranose Derivatives
| Compound | Enzyme | Inhibition Type | Measurement | Value (µM) | Reference |
| Guanidinomethyltriazole derivative | Acetylcholinesterase (AChE) | Mixed-type | Ki | 22.87 | [2] |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | Acetylcholinesterase (AChE) | Non-competitive | Ki | 7.49 | [2] |
| N9-linked 5′-Guanidino 6-chloropurine nucleoside | Butyrylcholinesterase (BChE) | Mixed-type | Ki/Ki' | 0.89/2.96 | [4] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of novel compounds. The following sections provide protocols for the key assays used to determine the biological activity of xylofuranose derivatives.
Antiproliferative/Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[7]
-
Compound Treatment: Treat the cells with various concentrations of the xylofuranose derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a period of 24 to 72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[6]
-
Formazan Formation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2) until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[6] The reference wavelength should be greater than 650 nm.[6]
Cholinesterase Inhibition Assay (Ellman's Method)
This assay quantifies the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by measuring the formation of a yellow-colored product.
Principle: The enzyme hydrolyzes a thiocholine substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[2] The rate of TNB formation is directly proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[2]
-
Enzyme Stock Solution: Prepare a stock solution of AChE or BChE in the assay buffer.
-
DTNB Stock Solution: 10 mM DTNB in assay buffer.[2]
-
Substrate Stock Solution: 14-15 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) in deionized water (prepare fresh).[2]
-
Inhibitor Solutions: Dissolve test compounds in DMSO and then dilute in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add the test compound at various concentrations. Include a negative control (no inhibitor) and a positive control (a known inhibitor like Donepezil or Rivastigmine).[2][8]
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the DTNB and substrate solution to all wells.
-
-
Data Acquisition: Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Ki value.
Antiviral Plaque Reduction Assay
This is the standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.
Principle: A monolayer of host cells is infected with a known amount of virus. In the presence of an effective antiviral agent, the number and size of plaques (areas of cell death caused by viral replication) will be reduced.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero cells for HSV) in 24-well plates and grow to confluency.[9]
-
Viral Infection: Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units per well).[9] Allow the virus to adsorb for 1 hour at 37°C.[9]
-
Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Add an overlay medium (e.g., containing methylcellulose or agarose) with various concentrations of the xylofuranose derivative.[9]
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ to allow for plaque development.[9]
-
Plaque Visualization: Remove the overlay, fix the cells (e.g., with methanol), and stain with a solution like crystal violet.[9]
-
Plaque Counting: Wash the plates to remove excess stain and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which xylofuranose derivatives exert their biological effects is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
General Mechanism of Action for Nucleoside Analogs in Cancer
Xylofuranose derivatives that are nucleoside analogs typically require intracellular activation through phosphorylation to exert their cytotoxic effects. Once converted to their triphosphate form, they can be incorporated into DNA or RNA, leading to chain termination and inhibition of nucleic acid synthesis, ultimately inducing apoptosis.
Caption: Anticancer mechanism of xylofuranose nucleoside analogs.
Experimental Workflow for Cholinesterase Inhibition Assay
The workflow for determining the inhibitory potential of a xylofuranose derivative against acetylcholinesterase or butyrylcholinesterase follows a series of well-defined steps, from reagent preparation to data analysis.
Caption: Experimental workflow for cholinesterase inhibition.
Competitive vs. Non-competitive Enzyme Inhibition
Xylofuranose derivatives can inhibit enzymes through different mechanisms. Understanding the type of inhibition (e.g., competitive, non-competitive, or mixed) is crucial for structure-activity relationship studies.
Caption: Competitive vs. non-competitive enzyme inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. atcc.org [atcc.org]
- 8. content.abcam.com [content.abcam.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to 1,2-O-Isopropylidene-α-D-xylofuranose: Synthesis, Properties, and Applications
Introduction
1,2-O-Isopropylidene-α-D-xylofuranose, also known as monoacetone-D-xylose, is a key carbohydrate derivative widely utilized in organic synthesis.[1][2] Its structure features a D-xylose backbone in its furanose (five-membered ring) form, with the hydroxyl groups at the C1 and C2 positions protected by an isopropylidene group (acetonide). This protection renders the molecule stable under various reaction conditions and allows for selective chemical modifications at the remaining free hydroxyl groups (C3 and C5).[1][3] As a chiral, crystalline solid, it serves as a crucial intermediate and building block in the synthesis of complex molecules, including oligosaccharides, nucleoside analogues, and other biologically active compounds for pharmaceutical development.[1][2][3]
Synthesis
The primary method for synthesizing 1,2-O-isopropylidene-α-D-xylofuranose involves the acid-catalyzed reaction of D-xylose with acetone. This reaction forms a cyclic acetal, selectively protecting the cis-diol at the C1 and C2 positions of the furanose ring.
Detailed Experimental Protocol
While various acid catalysts can be used, the following protocol is a representative example of the synthesis.
Materials:
-
D-xylose
-
Acetone (anhydrous)
-
Antimony pentachloride (SbCl₅) or concentrated Sulfuric Acid (H₂SO₄)
-
Pyridine
-
Benzene
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Molecular Sieves 3A
Procedure:
-
To a flask containing 200 mL of acetone, add 10.0 g of D-xylose and a catalytic amount of acid (e.g., 89.7 mg of antimony pentachloride).[4]
-
Set up the apparatus for reflux with a condenser. To ensure anhydrous conditions, place 20 g of Molecular Sieves 3A in a vessel between the reaction flask and the condenser.[4]
-
Heat the mixture to reflux (approx. 60°C) with stirring and maintain for 5 hours.[4]
-
After the reaction is complete, cool the solution and neutralize the acid catalyst by adding a small amount of pyridine.[4]
-
Remove the acetone by distillation under reduced pressure.[4]
-
Dissolve the resulting residue in benzene. Wash the benzene solution successively with an aqueous sodium bicarbonate solution and water.[4]
-
Dry the organic layer over anhydrous magnesium sulfate.[4]
-
Filter the solution and remove the benzene by distillation under reduced pressure.[4]
-
The crude product can be further purified by vacuum distillation or recrystallization to yield the final product.[4]
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of 1,2-O-isopropylidene-α-D-xylofuranose are well-documented, providing clear benchmarks for characterization.
Physicochemical Properties
This table summarizes the key physical properties of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₅ | [5][6][7] |
| Molecular Weight | 190.19 g/mol | [2][5][8] |
| Appearance | White to pale-yellow or colorless crystal powder | [2][3][9] |
| Melting Point | 68-72 °C | [2][3][8] |
| Boiling Point | 112-114 °C at 0.06 mmHg | [8] |
| Optical Rotation [α]D | -16° to -22° (c=1, H₂O) | [2][3][8][9][10] |
| CAS Number | 20031-21-4 | [2][5][6][8] |
| Purity | ≥98% | [2][6][9] |
| Storage Temperature | 2-8°C | [8][10] |
Spectroscopic Data
Spectroscopic data is critical for confirming the structure of the synthesized product. Key data from NMR and IR spectroscopy are summarized below.
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available in databases. | [11] |
| ¹³C NMR | Spectra available in databases. | [11] |
| ATR-IR | Spectra available in databases. | [11] |
| Mass Spec (EI) | Data available via NIST WebBook for related compounds. | [12] |
Reactivity and Applications in Drug Development
The synthetic utility of 1,2-O-isopropylidene-α-D-xylofuranose stems from the two free hydroxyl groups at the C3 and C5 positions, which can be selectively modified. This regioselectivity is fundamental to its role as a versatile chiral building block.[3]
Key Reactions Include:
-
Oxidation: The primary hydroxyl group at C5 can be selectively oxidized to an aldehyde or carboxylic acid.
-
Protection/Derivatization: The secondary hydroxyl at C3 can be protected with various groups (e.g., benzyl, silyl) to allow for further modification at C5.
-
Glycosylation: The protected sugar can act as a glycosyl donor or acceptor, enabling the controlled, stepwise assembly of carbohydrate chains.[3]
-
Nucleoside Synthesis: It is a common starting material for the synthesis of nucleoside and RNA analogues, where a nucleobase is introduced.[2]
Applications in Drug Discovery and Development
This intermediate is instrumental in the synthesis of a wide array of therapeutic agents:
-
Antiviral and Anticancer Agents: It is used to prepare thiosugar derivatives and nucleoside mimetics that have shown potent anti-cancer and anti-AIDS virus activity.[2]
-
Anti-Tuberculosis Drugs: The compound is a precursor for synthesizing molecules targeting essential metabolic pathways in Mycobacterium tuberculosis, such as the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[2][13]
-
Ophthalmic and Neurodegenerative Disease Treatments: It serves as a starting material for synthesizing cyclohexanehexol derivatives used in treating ocular conditions like glaucoma and neurodegenerative diseases.[2]
-
Influenza Therapeutics: It has been utilized in synthetic routes toward pharmaceuticals for treating influenza, such as Oseltamivir (Tamiflu).[2]
Its ability to act as a stable, chiral scaffold makes 1,2-O-isopropylidene-α-D-xylofuranose an invaluable tool for medicinal chemists, enabling the precise construction of complex, biologically active molecules.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1, 2-O-Isopropylidene-alpha-D-xylofuranose - Shanghai Sior Pharmaceutical Technology Co., LTD - [shxae.com]
- 3. 1,2-O-Isopropylidene-?-D-xylofuranose - SRIRAMCHEM [sriramchem.com]
- 4. prepchem.com [prepchem.com]
- 5. 1,2-O-isopropylidene-alpha-D-xylofuranose | C8H14O5 | CID 88338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. dextrauk.com [dextrauk.com]
- 8. 1,2-O-イソプロピリデン-α-D-キシロフラノース 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1,2-O-イソプロピリデン-α-D-キシロフラノース | this compound | 20031-21-4 | 東京化成工業株式会社 [tcichemicals.com]
- 10. chemimpex.com [chemimpex.com]
- 11. spectrabase.com [spectrabase.com]
- 12. α-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1,2-O-isopropylidene-α-D-xylofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose, a crucial intermediate in the synthesis of various biologically active molecules, including nucleoside analogues and oligosaccharides. The primary and most commercially viable starting material for this synthesis is D-xylose. This document details the underlying synthetic strategies, provides a comparative analysis of various catalytic systems, and offers a detailed experimental protocol.
Core Synthesis Strategy: Acetonation of D-Xylose
The fundamental approach to synthesizing 1,2-O-isopropylidene-α-D-xylofuranose is the acid-catalyzed reaction of D-xylose with acetone or an acetone equivalent, such as 2,2-dimethoxypropane. This reaction, known as acetonation or isopropylidenation, forms a cyclic ketal, protecting the hydroxyl groups. The furanose form of xylose is more reactive for the formation of the 1,2-isopropylidene derivative. The key to a successful synthesis lies in the selective protection of the 1,2-hydroxyl groups while leaving the 3- and 5-hydroxyl groups available for subsequent reactions. This selectivity is often controlled by thermodynamic and kinetic factors, influenced by the choice of catalyst, reaction time, and temperature.
Comparative Analysis of Synthetic Conditions
The yield and selectivity of the isopropylidenation of D-xylose are highly dependent on the chosen reaction conditions. A summary of various approaches is presented below to facilitate comparison.
| Starting Material | Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| D-Xylose | Acetone | Antimony pentachloride (SbCl₅) | Acetone | 5 | 60 (reflux) | 89.2 (for di-isopropylidene) | [1] |
| D-Xylose | Acetone, 2,2-Dimethoxypropane | p-Toluenesulfonic acid (p-TsOH) | Acetone | 2-4 | Room Temperature | ~70-80 | General Procedure |
| D-Xylose | Acetone | Sulfuric Acid (H₂SO₄) | Acetone | 4-6 | Room Temperature | ~60-70 | General Procedure |
| D-Xylose | Acetone | Iodine (I₂) | Acetone | 6-8 | Room Temperature | ~50-60 | General Procedure |
Note: The yield for the di-isopropylidene derivative is included to provide context for a related, high-yielding procedure. Yields for the mono-isopropylidene derivative are generally in the range of 50-80%, depending on the specific conditions and the extent of di-isopropylidene formation.
Experimental Protocol: Synthesis of 1,2-O-isopropylidene-α-D-xylofuranose
This protocol is a generalized yet detailed procedure based on common laboratory practices for the selective synthesis of the mono-acetonide of D-xylose.
Materials:
-
D-xylose
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Triethylamine (Et₃N) or saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, suspend D-xylose in anhydrous acetone. Add 2,2-dimethoxypropane, which acts as both a reagent and a water scavenger.
-
Catalysis: To the stirring suspension, add a catalytic amount of p-toluenesulfonic acid monohydrate. The reaction is typically carried out at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of ethyl acetate/hexane. The starting D-xylose will remain at the baseline, while the product will have a higher Rf value. The reaction should be monitored carefully to maximize the formation of the mono-acetonide and minimize the di-acetonide byproduct.
-
Quenching the Reaction: Once the reaction has reached the desired point (typically after 2-4 hours, as determined by TLC), quench the reaction by adding triethylamine or a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Work-up:
-
Filter the reaction mixture to remove any unreacted D-xylose.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. This will separate the desired 1,2-O-isopropylidene-α-D-xylofuranose from any di-isopropylidene byproduct and other impurities.
-
Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Reaction Pathway and Workflow Diagrams
Reaction Mechanism:
The acid-catalyzed formation of the isopropylidene acetal proceeds through the following general steps:
-
Protonation of the acetone carbonyl group by the acid catalyst, making it more electrophilic.
-
Nucleophilic attack of a hydroxyl group from D-xylose on the protonated acetone to form a hemiacetal.
-
Protonation of the hemiacetal hydroxyl group, followed by elimination of a water molecule to form a resonance-stabilized carbocation.
-
Intramolecular attack by a second hydroxyl group to form the five-membered dioxolane ring.
-
Deprotonation to regenerate the acid catalyst and yield the final product.
Caption: Acid-catalyzed mechanism for the formation of 1,2-O-isopropylidene-α-D-xylofuranose.
Experimental Workflow:
The following diagram outlines the key steps in the synthesis and purification process.
Caption: General experimental workflow for the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose.
References
In-Depth Technical Guide to the Spectroscopic Data of 1,2-O-Isopropylidene-α-D-xylofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-O-isopropylidene-α-D-xylofuranose, a key intermediate in the synthesis of various biologically active molecules and carbohydrate-based drugs. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with experimental protocols for its synthesis and analysis.
Spectroscopic Data
The structural elucidation of 1,2-O-isopropylidene-α-D-xylofuranose is confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Table 1: ¹H NMR Spectroscopic Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-1 | ~5.9 | d | J = 3.7 |
| H-2 | ~4.5 | d | J = 3.7 |
| H-3 | ~4.2 | d | J = 3.1 |
| H-4 | ~4.3 | m | |
| H-5a, H-5b | ~3.6-3.8 | m | |
| -C(CH₃)₂ | ~1.3, ~1.4 | s | |
| -OH | Variable | br s |
Solvent: CDCl₃. Data is compiled from typical values and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (ppm) |
| C-1 | ~105 |
| C-2 | ~85 |
| C-3 | ~77 |
| C-4 | ~75 |
| C-5 | ~62 |
| C (CH₃)₂ | ~112 |
| -C(C H₃)₂ | ~26, ~27 |
Solvent: CDCl₃. Data is compiled from typical values and may vary slightly based on experimental conditions.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~2990, ~2940 | C-H stretching (aliphatic) |
| ~1380, ~1370 | C-H bending (gem-dimethyl of isopropylidene) |
| ~1215, ~1160, ~1080 | C-O stretching (acetal and alcohol) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Fragment |
| 175 | Moderate | [M - CH₃]⁺ |
| 101 | High | [M - C₃H₅O₂]⁺ |
| 59 | High | [C₃H₇O]⁺ |
| 43 | Base Peak | [C₃H₇]⁺ or [CH₃CO]⁺ |
Ionization Mode: Electron Ionization (EI). [M]⁺ represents the molecular ion.[1]
Experimental Protocols
Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose
The selective synthesis of the 1,2-monoacetonide of D-xylose requires careful control of reaction conditions to prevent the formation of the diacetonide.
Materials:
-
D-xylose
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
A suspension of D-xylose in anhydrous acetone and 2,2-dimethoxypropane is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
A catalytic amount of p-toluenesulfonic acid is added to the suspension.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, the reaction is quenched by the addition of solid sodium bicarbonate, and the mixture is stirred for 15 minutes.
-
The solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The resulting residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification is achieved by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
A sample of the purified product is dissolved in deuterated chloroform (CDCl₃).
-
¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
An IR spectrum is obtained using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.
-
The sample is introduced via a direct insertion probe or a gas chromatograph.
-
The mass-to-charge ratio (m/z) of the resulting fragments is recorded.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose from D-xylose.
Caption: Synthesis workflow for 1,2-O-isopropylidene-α-D-xylofuranose.
Spectroscopic Analysis Logic
This diagram outlines the logical flow of using different spectroscopic techniques for the structural confirmation of the target compound.
Caption: Logical flow of spectroscopic analysis for structural confirmation.
References
Navigating the Synthesis and Quality Control of 1,2-O-Isopropylidene-alpha-D-xylofuranose: A Technical Guide
For researchers, scientists, and drug development professionals, ensuring the purity and well-defined specifications of starting materials is a cornerstone of successful and reproducible outcomes. This technical guide provides an in-depth analysis of 1,2-O-isopropylidene-alpha-D-xylofuranose, a critical building block in carbohydrate chemistry and the synthesis of complex molecules. This document outlines its key specifications, potential impurity profiles, and detailed methodologies for its synthesis, purification, and analytical characterization.
This compound is a versatile derivative of D-xylose where the 1- and 2-hydroxyl groups are protected by an isopropylidene group. This protection strategy allows for selective chemical transformations at the remaining hydroxyl groups, making it an invaluable intermediate in the synthesis of nucleoside analogues, oligosaccharides, and other biologically active compounds.[1][2][3] The quality of this intermediate directly impacts the efficiency of subsequent synthetic steps and the purity of the final product.
Physicochemical Properties and Specifications
Commercial suppliers typically offer this compound with a purity of 95% to over 99%.[4][5][6] Key specifications are summarized in the table below.
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Purity (Assay) | ≥95% to ≥99% (typically by GC or NMR) |
| Molecular Formula | C₈H₁₄O₅ |
| Molecular Weight | 190.19 g/mol [4] |
| Melting Point | 69-71 °C[4] |
| Boiling Point | 112-114 °C at 0.06 mmHg[4] |
| Optical Rotation ([α]²⁵/D) | -19.2° (c=1 in H₂O)[4] |
| Solubility | Soluble in water, methanol, and DMSO |
Synthesis and Purification
The synthesis of this compound typically involves the acid-catalyzed reaction of D-xylose with acetone or 2,2-dimethoxypropane. The selective formation of the 1,2-O-isopropylidene derivative over other possible isomers is a key challenge.
Experimental Protocol: Synthesis
-
Reaction Setup: Suspend D-xylose (1 equivalent) in anhydrous acetone.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Stir the mixture at room temperature until the D-xylose has completely dissolved and TLC analysis indicates the formation of the desired product.
-
Quenching: Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
Purification is typically achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Filtration: Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.
Impurity Profile
Potential impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation.
| Impurity | Potential Source |
| Unreacted D-xylose | Incomplete reaction. |
| 1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose | Over-reaction with acetone. |
| Other isomeric mono-isopropylidene derivatives | Non-selective reaction. |
| Water | Incomplete drying or atmospheric moisture. |
| Residual solvents (e.g., acetone, ethyl acetate, hexanes) | Incomplete removal during purification. |
Analytical Methods for Quality Control
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of the title compound.[7][8]
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals include the anomeric proton, the protons of the furanose ring, the hydroxymethyl group protons, and the two methyl groups of the isopropylidene moiety.
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive technique for assessing purity and identifying volatile impurities. The mass spectrum shows a characteristic fragmentation pattern that can be used for identification.[9]
-
GC Method (Illustrative):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for purity determination, especially for non-volatile impurities. A refractive index (RI) detector is often employed for carbohydrate analysis.
-
HPLC Method (Illustrative):
-
Column: Amino-based column (e.g., Zorbax NH₂) or a suitable carbohydrate analysis column.
-
Mobile Phase: Acetonitrile/Water gradient.
-
Detector: Refractive Index (RI).
-
Conclusion
The stringent control of purity and specifications of this compound is paramount for its successful application in research and development. This guide provides a comprehensive overview of the critical quality attributes, along with detailed methodologies for its synthesis, purification, and analysis. By adhering to these protocols, researchers and drug development professionals can ensure the procurement and use of high-quality material, leading to more reliable and reproducible scientific outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 1,2-O-Isopropylidene-a- D -xylofuranose 99 20031-21-4 [sigmaaldrich.com]
- 5. labcompare.com [labcompare.com]
- 6. chemscene.com [chemscene.com]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound(20031-21-4) 1H NMR [m.chemicalbook.com]
- 9. This compound | C8H14O5 | CID 88338 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of 1,2-O-Isopropylidene-α-D-xylofuranose in Modern Carbohydrate Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 1,2-O-isopropylidene-α-D-xylofuranose, a cornerstone building block in carbohydrate chemistry. Its unique structural features and reactivity make it an indispensable tool in the synthesis of a wide array of biologically significant molecules, including nucleoside analogs, oligosaccharides, and other complex glycoconjugates. This document will delve into its synthesis, chemical properties, and diverse applications, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Data
1,2-O-Isopropylidene-α-D-xylofuranose is a white to off-white solid, and its key physical and spectroscopic properties are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of 1,2-O-Isopropylidene-α-D-xylofuranose
| Property | Value |
| CAS Number | 20031-21-4 |
| Molecular Formula | C₈H₁₄O₅ |
| Molecular Weight | 190.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 69-71 °C |
| Boiling Point | 112-114 °C at 0.06 mmHg |
| Optical Rotation | [α]²⁵/D −19.2° (c = 1 in H₂O) |
Table 2: Spectroscopic Data of 1,2-O-Isopropylidene-α-D-xylofuranose
| Spectroscopic Technique | Key Data |
| ¹H NMR | Data available[1][2] |
| ¹³C NMR | Data available[1] |
| ATR-IR | Data available[1] |
The Strategic Importance in Synthesis: A Versatile Protecting Group and Chiral Synthon
The primary role of 1,2-O-isopropylidene-α-D-xylofuranose in carbohydrate chemistry stems from the temporary and selective protection of the 1- and 2-hydroxyl groups of D-xylose.[3] This isopropylidene acetal is stable under a variety of reaction conditions, allowing for chemical modifications at the remaining hydroxyl groups (at the C-3 and C-5 positions). This strategic protection is crucial for controlling the regioselectivity of reactions, a fundamental challenge in carbohydrate synthesis.[3]
Furthermore, the inherent chirality of the xylofuranose backbone makes this compound a valuable chiral synthon, providing a scaffold for the stereoselective synthesis of complex molecules.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose and its subsequent use in a key synthetic transformation.
Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose
The synthesis is typically achieved in a two-step process starting from D-xylose. The first step involves the formation of the di-isopropylidene derivative, followed by a selective hydrolysis to yield the desired mono-isopropylidene product.
Step 1: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose
-
Materials: D-xylose, anhydrous acetone, antimony pentachloride (SbCl₅) or another suitable Lewis acid, pyridine, benzene, aqueous sodium bicarbonate, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred suspension of D-xylose (e.g., 10.0 g) in anhydrous acetone (e.g., 200 mL), add a catalytic amount of antimony pentachloride (e.g., 89.7 mg).
-
Reflux the mixture with stirring in a water bath at 60 °C for approximately 5 hours. To ensure anhydrous conditions, a drying tube or a molecular sieve trap can be placed between the reaction vessel and the condenser.
-
After the reaction is complete (monitored by TLC), cool the solution and add a small amount of pyridine to neutralize the catalyst.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in benzene and wash sequentially with aqueous sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by distillation under reduced pressure to yield 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose. A typical yield for this reaction is around 89%.
-
Step 2: Selective Hydrolysis to 1,2-O-Isopropylidene-α-D-xylofuranose
-
Materials: 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose, methanol, concentrated hydrochloric acid, sodium hydroxide solution, hexane.
-
Procedure:
-
Prepare an acidic methanol solution by mixing concentrated HCl, water, and methanol (e.g., 1 mL conc. HCl, 1 mL water, 20 mL methanol).
-
Dissolve the 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose in the acidic methanol solution.
-
Stir the reaction at room temperature and monitor the progress by TLC (typically complete within 25-30 minutes).
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent like hexane. The desired 1,2-O-isopropylidene-α-D-xylofuranose will be in the aqueous/methanolic layer, while any remaining di-acetal will be in the hexane layer.
-
Concentrate the aqueous/methanolic layer to obtain the crude product.
-
The crude product can be further purified by chromatography to yield pure 1,2-O-isopropylidene-α-D-xylofuranose.
-
Example Application: Oxidation of the C-3 Hydroxyl Group
This protocol details a representative transformation of 1,2-O-isopropylidene-α-D-xylofuranose, showcasing its utility as a synthetic intermediate.
-
Materials: 1,2-O-isopropylidene-α-D-xylofuranose, a suitable oxidizing agent (e.g., pyridinium chlorochromate - PCC, or Swern oxidation reagents), anhydrous dichloromethane (DCM), silica gel for chromatography.
-
Procedure:
-
Dissolve 1,2-O-isopropylidene-α-D-xylofuranose in anhydrous DCM under an inert atmosphere.
-
Add the oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C or room temperature, depending on the reagent).
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction according to the specific requirements of the oxidizing agent used.
-
Filter the reaction mixture through a pad of celite or silica gel to remove inorganic byproducts.
-
Wash the filtrate with appropriate aqueous solutions (e.g., saturated sodium bicarbonate, brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by silica gel column chromatography.
-
Synthetic Pathways and Logical Workflows
The central role of 1,2-O-isopropylidene-α-D-xylofuranose is best illustrated through its position in synthetic pathways. The following diagrams, generated using Graphviz, depict the logical flow from the starting material, D-xylose, to the target compound and its subsequent diversification into various synthetic routes.
Caption: Synthetic pathway to and applications of 1,2-O-isopropylidene-α-D-xylofuranose.
This workflow illustrates the initial protection of D-xylose to form the di-isopropylidene derivative, followed by selective hydrolysis to yield the key intermediate. This intermediate then serves as a versatile precursor for a range of important molecular classes.
References
Methodological & Application
Application of 1,2-O-Isopropylidene-α-D-xylofuranose in Glycoside Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-Isopropylidene-α-D-xylofuranose is a versatile and pivotal starting material in the synthesis of a wide array of glycosides, including O-glycosides and nucleoside analogs. Its rigid furanose structure, conferred by the isopropylidene group, allows for high stereocontrol in glycosylation reactions. The protection of the C1 and C2 hydroxyl groups enables selective modification at other positions, making it an invaluable building block for complex carbohydrate and nucleoside synthesis. These synthesized glycosides are of significant interest in drug development and glycobiology due to their potential as antiviral, anticancer, and antibacterial agents.
This document provides detailed application notes and experimental protocols for the use of 1,2-O-isopropylidene-α-D-xylofuranose and its derivatives in the synthesis of α-xylofuranosides and β-D-xylofuranosyl nucleosides.
Application Note 1: Stereocontrolled Synthesis of α-Xylofuranosides using a Conformationally Restricted Thioglycoside Donor
The stereoselective formation of 1,2-cis-glycosidic linkages, such as in α-xylofuranosides, is a significant challenge in carbohydrate chemistry. A robust method to achieve high α-selectivity is through the use of a conformationally restricted glycosyl donor. By installing a rigid protecting group, such as a xylylene acetal, across the C2 and C3 positions of the xylofuranose ring, the conformation of the sugar is locked, favoring the formation of the α-anomer during glycosylation.
This protocol describes the preparation of a 2,3-O-xylylene-protected p-tolyl-1-thio-β-D-xylofuranoside donor and its subsequent use in stereoselective glycosylation reactions.
Experimental Protocols
Protocol 1.1: Synthesis of p-Tolyl 5-O-Acetyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside (Thioglycoside Donor)
This protocol details the multi-step synthesis of the key thioglycoside donor from a precursor derived from 1,2-O-isopropylidene-α-D-xylofuranose.
-
Preparation of p-Tolyl 1-Thio-β-D-xylofuranoside: This intermediate is prepared from a suitably protected xylofuranose derivative, which can be synthesized from 1,2-O-isopropylidene-α-D-xylofuranose through a series of protection and functional group manipulation steps.
-
Introduction of the Xylylene Protecting Group: To a solution of the p-tolyl 1-thio-β-D-xylofuranoside precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (2.2 eq) and α,α'-dibromo-o-xylene (1.1 eq) at 0 °C. The reaction is stirred for 2 hours and then quenched with saturated aqueous NH4Cl. The product, p-tolyl 1-thio-2,3-O-xylylene-β-D-xylofuranoside, is purified by flash column chromatography.[1]
-
Acetylation of the 5-Hydroxyl Group: To a solution of the 2,3-O-xylylene protected thioglycoside (1.0 eq) in pyridine, add acetic anhydride. The solution is stirred at room temperature for 2 hours. The reaction is quenched with methanol, and the solvent is removed in vacuo. The final donor, p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside, is purified by silica gel column chromatography.[1]
Protocol 1.2: General Procedure for α-Xylofuranosylation
This protocol outlines the general conditions for the glycosylation of a glycosyl acceptor with the prepared thioglycoside donor.
-
Reaction Setup: To a mixture of the thioglycoside donor (1.7 eq) and the glycosyl acceptor (1.0 eq) in anhydrous diethyl ether, add 4 Å molecular sieves (200 mg per 1 mmol of acceptor) at room temperature. Stir the mixture for 1 hour under an inert atmosphere (e.g., Argon).
-
Activation: Add N-iodosuccinimide (NIS) (2.5 eq) and a catalytic amount of silver trifluoromethanesulfonate (AgOTf) (0.25 eq) to the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours at room temperature.
-
Work-up: Upon completion, quench the reaction with triethylamine. Dilute the mixture with dichloromethane and filter through Celite®.
-
Extraction and Purification: Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography to yield the desired α-xylofuranoside.[1]
Data Presentation
Table 1: Optimization of Glycosylation Conditions for the Synthesis of α-Xylofuranosides [1]
| Entry | Donor (eq.) | Acceptor | Solvent | Promoter (eq.) | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | 1.7 | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | Et2O | NIS (2.5), AgOTf (0.25) | 25 | 2 | 95 | >20:1 |
| 2 | 1.7 | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Et2O | NIS (2.5), AgOTf (0.25) | 25 | 2 | 92 | >15:1 |
| 3 | 1.7 | Benzyl 2,3-O-isopropylidene-β-D-ribofuranoside | Et2O | NIS (2.5), AgOTf (0.25) | 25 | 2 | 88 | >10:1 |
| 4 | 1.7 | Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside | Et2O | NIS (2.5), AgOTf (0.25) | 25 | 2 | 93 | >17.7:1 |
Visualization
References
Application Notes and Protocols for the Synthesis of Nucleoside Analogues from 1,2-O-Isopropylidene-α-D-xylofuranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of nucleoside analogues, important compounds in the development of antiviral and anticancer therapeutics, using the readily available starting material 1,2-O-isopropylidene-α-D-xylofuranose. The following sections detail the synthetic strategy, experimental procedures, and key data.
Introduction
Nucleoside analogues are a cornerstone of modern chemotherapy, with prominent examples including the anti-HIV agent Zidovudine (AZT). The synthesis of these molecules is a critical area of research in medicinal chemistry. 1,2-O-Isopropylidene-α-D-xylofuranose serves as a versatile chiral precursor for the stereoselective synthesis of various nucleoside analogues.[1] The strategic use of protecting groups and controlled introduction of functional moieties allow for the creation of a diverse library of potential drug candidates. This protocol will focus on a common synthetic route involving the activation of the xylofuranose derivative, coupling with a nucleobase via the Vorbrüggen glycosylation method, and subsequent modifications to the sugar moiety to introduce desired functionalities, such as an azido group at the 3'-position, a key feature of many antiviral nucleosides.[2][3]
Overall Synthetic Workflow
The synthesis is a multi-step process that begins with the protection of the free hydroxyl groups of the starting material, followed by activation of the anomeric center to facilitate glycosylation. The protected xylofuranose is then coupled with a silylated nucleobase. Subsequent deprotection and functional group manipulations yield the final nucleoside analogue.
Figure 1: General workflow for the synthesis of a 3'-azido-nucleoside analogue.
Experimental Protocols
The following protocols are based on established synthetic transformations for the preparation of nucleoside analogues from D-xylose derivatives.
Step 1: Synthesis of 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose (Glycosyl Donor)
This procedure details the activation of the starting material for the subsequent glycosylation reaction.
a) Protection of Hydroxyl Groups (Benzylation)
-
Dissolve 1,2-O-isopropylidene-α-D-xylofuranose in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the mixture at room temperature for 1 hour.
-
Add benzyl bromide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3,5-di-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose.
b) Deprotection of the Isopropylidene Group and Acetylation
-
Dissolve the benzylated intermediate in a mixture of acetic acid and water.
-
Heat the solution at 80-90 °C for 2-3 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with toluene to remove residual acetic acid.
-
Dissolve the resulting crude diol in a mixture of pyridine and acetic anhydride.
-
Stir the reaction at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the crude 1,2-di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose, which can be purified by column chromatography.[4][5]
Step 2: Vorbrüggen Glycosylation
This step couples the activated sugar with the desired nucleobase. The following is a general procedure using thymine as an example.
-
Suspend thymine in a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.
-
Reflux the mixture until a clear solution is obtained, then remove the excess HMDS under vacuum to obtain silylated thymine.
-
Dissolve the 1,2-di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose and the silylated thymine in anhydrous acetonitrile.
-
Add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at 0 °C under an inert atmosphere.[4][6]
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting protected nucleoside by silica gel column chromatography.
Step 3: Synthesis of 3'-Azido-3'-deoxythymidine Analogue
This section describes the modification of the xylo-nucleoside to introduce the azido group at the 3'-position.
a) Selective Deprotection of the 2'-Acetyl Group
-
Dissolve the protected nucleoside from Step 2 in dry methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and concentrate the filtrate to obtain the 2'-hydroxy nucleoside.
b) Introduction of the 3'-Azido Group (Mitsunobu Reaction)
-
Dissolve the 2'-hydroxy nucleoside, triphenylphosphine, and a source of azide (e.g., diphenylphosphoryl azide or zinc azide/pyridine complex) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dioxane.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected 3'-azido-3'-deoxythymidine analogue.
c) Final Deprotection
-
Dissolve the protected 3'-azido nucleoside in methanol or ethanol.
-
Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until debenzylation is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to obtain the 3'-azido-3'-deoxythymidine analogue.
Quantitative Data Summary
The yields of each synthetic step can vary depending on the specific substrates and reaction conditions used. The following table provides representative data compiled from literature sources for similar transformations.
| Step | Reaction | Starting Material | Product | Reagents | Catalyst | Solvent | Yield (%) |
| 1a | Benzylation | 1,2-O-Isopropylidene-α-D-xylofuranose | 3,5-di-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose | NaH, BnBr | - | DMF | ~85 |
| 1b | Deprotection & Acetylation | 3,5-di-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose | 1,2-di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose | Ac₂O, H₂O; Ac₂O, Py | - | Acetic Acid, Pyridine | ~90 |
| 2 | Glycosylation | 1,2-di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose & Silylated Thymine | Protected Thymidine Analogue | HMDS, (NH₄)₂SO₄ | SnCl₄ or TMSOTf | Acetonitrile | 70-85 |
| 3a | Deacetylation | Protected Thymidine Analogue | 2'-Hydroxy Nucleoside | NaOMe | - | Methanol | >90 |
| 3b | Azidation | 2'-Hydroxy Nucleoside | Protected 3'-Azido Nucleoside | PPh₃, DEAD, DPPA | - | THF | 60-75 |
| 3c | Debenzylation | Protected 3'-Azido Nucleoside | 3'-Azido-3'-deoxythymidine Analogue | H₂ | 10% Pd/C | Methanol | >90 |
Conclusion
This protocol provides a comprehensive guide for the synthesis of nucleoside analogues from 1,2-O-isopropylidene-α-D-xylofuranose. The described methods, particularly the Vorbrüggen glycosylation, are robust and adaptable for the synthesis of a wide range of pyrimidine and purine nucleoside analogues. The subsequent modifications of the sugar moiety allow for the introduction of pharmacologically important functional groups, enabling the generation of novel candidates for drug discovery programs. Careful optimization of reaction conditions and purification procedures is essential for achieving high yields and purity of the final compounds.
References
- 1. First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT) | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and anti-HIV activity of beta-D-3'-azido-2',3'-unsaturated nucleosides and beta-D-3'-azido-3'-deoxyribofuranosylnucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Xylonucleic acid: synthesis, structure, and orthogonal pairing properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sibran.ru [sibran.ru]
The Pivotal Role of 1,2-O-Isopropylidene-α-D-xylofuranose in Medicinal Chemistry: A Gateway to Novel Therapeutics
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 1,2-O-Isopropylidene-α-D-xylofuranose, a readily available derivative of D-xylose, has emerged as a critical chiral building block in medicinal chemistry, enabling the synthesis of a diverse array of biologically active compounds. Its rigid furanose structure and the presence of a selectively protectable hydroxyl group make it an ideal starting material for the stereoselective synthesis of novel nucleoside analogues and other carbohydrate-based therapeutics with significant potential in antiviral and anticancer applications. This application note details the utility of this versatile synthon, providing protocols for the synthesis of key derivatives and summarizing their biological activities.
Introduction
The quest for novel therapeutic agents with improved efficacy and reduced toxicity is a driving force in medicinal chemistry. Carbohydrate-based molecules, particularly nucleoside analogues, have historically played a crucial role in the development of antiviral and anticancer drugs. 1,2-O-Isopropylidene-α-D-xylofuranose serves as an invaluable chiral pool starting material, offering a scaffold for the introduction of various modifications that can modulate the biological activity of the resulting compounds. Its isopropylidene group provides protection for the 1- and 2-hydroxyl groups, allowing for selective reactions at the 3- and 5-positions, which is a key strategy in the synthesis of modified nucleosides.
Application 1: Synthesis of Antiviral Nucleoside Analogues
Derivatives of 1,2-O-isopropylidene-α-D-xylofuranose are instrumental in the synthesis of nucleoside analogues that exhibit potent antiviral activity. By modifying the sugar moiety and the nucleobase, researchers can design compounds that selectively inhibit viral enzymes like polymerases or reverse transcriptases.
Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of representative nucleoside analogues synthesized from xylofuranose precursors.
| Compound/Analog | Virus | Cell Line | IC50 (µM) | Reference |
| 2-Halogenated 5-deoxy-α-L-lyxofuranosyl benzimidazoles | Human Cytomegalovirus (HCMV) (Towne) | HFF | 0.2 - 0.4 | [1] |
| 2-Isopropylamino/cyclopropylamino 5-deoxy-α-L-lyxofuranosyl benzimidazoles | Human Cytomegalovirus (HCMV) (Towne) | HFF | 60 - 100 | [1] |
| 1,2,3-Triazolyl nucleoside analogue 2f | Coxsackievirus B3 | Vero | 12.4 | |
| 1,2,3-Triazolyl nucleoside analogue 5f | Coxsackievirus B3 | Vero | 11.3 | |
| 1,2,3-Triazolyl nucleoside analogue 2i | Influenza A (H1N1) | MDCK | 57.5 | |
| 1,2,3-Triazolyl nucleoside analogue 5i | Influenza A (H1N1) | MDCK | 24.3 | |
| 1,2,3-Triazolyl nucleoside analogue 11c | Influenza A (H1N1) | MDCK | 29.2 |
Experimental Protocol: Synthesis of a Benzimidazole Nucleoside Analogue (General Procedure)
This protocol outlines a general synthetic route for the preparation of benzimidazole nucleoside analogues, adapted from the literature.
Step 1: Synthesis of the Glycosyl Donor. 1,2-O-Isopropylidene-α-D-xylofuranose is first converted to a suitable glycosyl donor, such as a tri-O-acetyl-lyxofuranosyl bromide, through a series of protection and activation steps.
Step 2: Glycosylation. The protected benzimidazole derivative is coupled with the glycosyl donor in the presence of a Lewis acid catalyst (e.g., SnCl₄) in an inert solvent like acetonitrile.
Step 3: Deprotection. The protecting groups (e.g., acetyl, isopropylidene) are removed under appropriate conditions (e.g., methanolic ammonia) to yield the final nucleoside analogue.
Diagram: Synthetic Workflow for Antiviral Nucleoside Analogues
Caption: General synthetic scheme for antiviral nucleosides.
Experimental Protocol: Antiviral Plaque Reduction Assay
This protocol describes a common method for evaluating the antiviral activity of synthesized compounds.
-
Cell Seeding: Human foreskin fibroblast (HFF) cells are seeded in 24-well plates and grown to confluency.
-
Viral Infection: The cell monolayers are infected with a known titer of human cytomegalovirus (HCMV).
-
Compound Treatment: After a 1-hour adsorption period, the viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound.
-
Plaque Formation: The plates are incubated for 7-10 days to allow for the formation of viral plaques.
-
Staining and Counting: The cells are fixed and stained with crystal violet, and the number of plaques in each well is counted.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Application 2: Development of Anticancer Agents
1,2-O-Isopropylidene-α-D-xylofuranose is a key precursor for the synthesis of nucleoside analogues with potent anticancer activity. A notable example is the synthesis of 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC), which has demonstrated significant cytotoxicity against various cancer cell lines.
Anticancer Activity Data
The following table presents the in vitro cytotoxic activity of xylofuranosyl nucleoside analogues against several human cancer cell lines.
| Compound/Analog | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 5'-guanidino-N9-linked 6-chloropurine xylofuranoside | DU-145 | Prostate Cancer | 27.63 | [1] |
| 5'-guanidino-N7-linked 6-chloropurine xylofuranoside | DU-145 | Prostate Cancer | 24.48 | [1] |
| 5'-guanidino-N7-linked 6-chloropurine xylofuranoside | HCT-15 | Colorectal Adenocarcinoma | 64.07 | [1] |
| 5'-guanidino-N7-linked 6-chloropurine xylofuranoside | MCF-7 | Breast Adenocarcinoma | 43.67 | [1] |
| 5'-azido-N9-linked 6-chloropurine xylofuranoside | HCT-15 | Colorectal Adenocarcinoma | ~11.37 (2-fold lower than 5-FU) | [1] |
| 5'-guanidino uracil xylofuranoside | HCT-15 | Colorectal Adenocarcinoma | 76.02 | [2] |
| 2'-Deoxy-2'-(hydroxylamino)cytidine (2'-DHAC) | L1210 | Murine Leukemia | 1.58 | |
| 2'-Deoxy-2'-(hydroxylamino)cytidine (2'-DHAC) | KB | Human Epidermoid Carcinoma | 1.99 | |
| 3'-Deoxy-3'-(hydroxylamino)cytidine (3'-DHAC) | L1210 | Murine Leukemia | 4.03 | |
| 2',3'-Dideoxy-3'-(hydroxylamino)cytidine (3'-dDHAC) | L1210 | Murine Leukemia | 1.84 |
Experimental Protocol: Synthesis of 2'-C-Cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC)
The synthesis of CNDAC from 1,2-O-isopropylidene-α-D-xylofuranose involves a multi-step process that highlights the versatility of this starting material.
-
5'-OH Protection and 3'-Oxidation: The 5'-hydroxyl group of 1,2-O-isopropylidene-α-D-xylofuranose is protected, followed by oxidation of the 3'-hydroxyl group to a ketone.
-
Stereoselective Cyanation: A cyano group is introduced at the 2'-position via stereoselective addition to the 3'-keto intermediate.
-
Functional Group Manipulations: A series of protection, deprotection, and activation steps are performed to prepare the sugar for glycosylation.
-
Glycosylation: The modified sugar is coupled with a protected cytosine derivative.
-
Deprotection: All protecting groups are removed to yield CNDAC.
Diagram: Proposed Mechanism of Action for CNDAC
Caption: CNDAC's proposed mechanism of anticancer action.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., L1210, KB) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Conclusion
1,2-O-Isopropylidene-α-D-xylofuranose is a cornerstone of modern medicinal chemistry, providing a reliable and versatile platform for the synthesis of novel antiviral and anticancer nucleoside analogues. The protocols and data presented herein underscore its importance and provide a foundation for researchers and drug development professionals to explore its full potential in the creation of next-generation therapeutics. The continued investigation of derivatives from this chiral synthon promises to yield new and effective treatments for a range of human diseases.
References
Application Notes and Protocols: 1,2-O-Isopropylidene-α-D-xylofuranose as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-O-isopropylidene-α-D-xylofuranose as a versatile and effective chiral auxiliary in asymmetric synthesis. The primary focus is on its well-documented application in diastereoselective cyclopropanation reactions, a crucial transformation in the synthesis of biologically active molecules and pharmaceuticals.
Introduction to 1,2-O-Isopropylidene-α-D-xylofuranose as a Chiral Auxiliary
1,2-O-Isopropylidene-α-D-xylofuranose is a carbohydrate-derived chiral auxiliary valued for its rigid furanose backbone and stereochemically defined centers.[1][2] This rigidity and the presence of specific stereoisomers allow for effective facial discrimination in chemical reactions, leading to high levels of asymmetric induction. Its utility is particularly pronounced in reactions where the auxiliary can be temporarily attached to a prochiral substrate, direct the stereochemical outcome of a subsequent reaction, and then be cleanly removed to yield an enantiomerically enriched product.[1]
The primary application highlighted in the literature is its use in the asymmetric Simmons-Smith cyclopropanation of alkenylidene acetals derived from the xylofuranose.[1][2] This methodology provides a reliable route to optically active cyclopropyl derivatives, which are important structural motifs in numerous natural products and medicinal agents.
Application in Asymmetric Cyclopropanation
The stereoselective synthesis of cyclopropylmethylidene acetals can be achieved with high diastereoselectivity by employing 1,2-O-isopropylidene-α-D-xylofuranose as a chiral auxiliary.[1] The general strategy involves the preparation of (E)- and (Z)-alkenylidene acetals from the chiral auxiliary, followed by a diastereoselective Simmons-Smith cyclopropanation.
Reaction Scheme:
Caption: General workflow for asymmetric cyclopropanation.
The diastereomeric excess of the cyclopropanation step is highly dependent on the reaction conditions, particularly the solvent and temperature, with high selectivity being achievable.[1][2]
Quantitative Data Summary
The following table summarizes representative diastereomeric excess (d.e.) values for the Simmons-Smith cyclopropanation of an alkenylidene acetal derived from 1,2-O-isopropylidene-α-D-xylofuranose. Please note that these are illustrative values based on literature reports of high selectivity and are intended to demonstrate the influence of reaction parameters.[1]
| Entry | Substrate Isomer | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) (%) |
| 1 | (E)-alkenylidene | Dichloromethane | 0 | >95 |
| 2 | (E)-alkenylidene | Toluene | -20 | >98 |
| 3 | (E)-alkenylidene | Diethyl ether | 0 | 85 |
| 4 | (Z)-alkenylidene | Dichloromethane | 0 | >90 |
| 5 | (Z)-alkenylidene | Toluene | -20 | >95 |
Experimental Protocols
Protocol 3.1: Synthesis of (E)-Alkenylidene Acetal
This protocol describes a general procedure for the synthesis of an (E)-alkenylidene acetal from 1,2-O-isopropylidene-α-D-xylofuranose using a Horner-Wadsworth-Emmons reaction.
Materials:
-
1,2-O-isopropylidene-α-D-xylofuranose
-
Dess-Martin periodinane (or other suitable oxidizing agent)
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Oxidation of the primary alcohol: To a stirred solution of 1,2-O-isopropylidene-α-D-xylofuranose (1.0 equiv) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 equiv). Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and sodium thiosulfate. Stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Horner-Wadsworth-Emmons reaction: To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the crude aldehyde from step 3 in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-alkenylidene acetal.
Protocol 3.2: Asymmetric Simmons-Smith Cyclopropanation
This protocol provides a general procedure for the diastereoselective cyclopropanation of the (E)-alkenylidene acetal.
Materials:
-
(E)-Alkenylidene acetal (from Protocol 3.1)
-
Diethylzinc (ZnEt₂, 1.0 M solution in hexanes)
-
Diiodomethane (CH₂I₂)
-
Anhydrous toluene (or other suitable solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction setup: To a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add a solution of the (E)-alkenylidene acetal (1.0 equiv) in anhydrous toluene.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Addition of reagents: To the stirred solution, add diethylzinc (2.5 equiv) dropwise via syringe.
-
Add diiodomethane (2.5 equiv) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction at -20 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched cyclopropylmethylidene acetal. The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis.
Mechanism of Stereocontrol
The high diastereoselectivity observed in the Simmons-Smith cyclopropanation is attributed to the chelation control exerted by the chiral auxiliary. The zinc carbenoid is believed to coordinate to the oxygen atoms of the furanose ring, leading to a rigid transition state. This coordination directs the delivery of the methylene group to one face of the double bond.
References
Application Notes and Protocols: Deprotection of 1,2-O-Isopropylidene Furanoses
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the deprotection of 1,2-O-isopropylidene furanoses, a crucial step in carbohydrate chemistry and the synthesis of various biologically active molecules. The protocols outlined below utilize common acidic conditions, including trifluoroacetic acid (TFA), aqueous acetic acid, aqueous sulfuric acid, and a solid-phase acid catalyst (Dowex® 50W-X2 resin).
Data Presentation: Comparison of Deprotection Methods
The selection of a deprotection method depends on the substrate's sensitivity to acidic conditions and the desired reaction scale. The following table summarizes quantitative data from representative deprotection reactions, allowing for easy comparison of different methodologies.
| Starting Material | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2-O-Isopropylidene-α-D-glucofuranose derivative | 50% Trifluoroacetic Acid (TFA) | Water | Room Temp. | Not Specified | Effective Deprotection | [1] |
| 6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose | 1% Aqueous Sulfuric Acid | Water | 110 (Reflux) | 3 | >99 (over 2 steps) | [2] |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Dowex® 50WX2 | Methanol | Not Specified | Not Specified | High | [3] |
| N3-RibAFU(ip)-OH | Amberlite IR-120 H+ (8 eq) | Methanol | 60 | 5 | Effective Deprotection | [1] |
| 1,2-O-isopropylidene-furanose derivatives | Triethylsilane/Boron trifluoride etherate | Not Specified | Ambient | 1.5 | High | [4] |
Experimental Workflow
The general workflow for the deprotection of 1,2-O-isopropylidene furanoses is depicted below. The process involves the reaction of the protected furanose with an acid catalyst, followed by work-up and purification of the resulting diol.
References
- 1. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans [organic-chemistry.org]
Application Notes and Protocols for the Synthesis and Evaluation of Antiviral 3'-Modified Xylofuranosyl Nucleosides
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, virology, and pharmacology.
Introduction
Nucleoside analogues represent a cornerstone of antiviral therapy, effectively inhibiting viral replication by acting as chain terminators or by inducing lethal mutations in the viral genome. Modifications of the sugar moiety can significantly impact the biological activity, selectivity, and pharmacokinetic properties of these compounds. This document provides detailed protocols for the synthesis of 3'-modified xylofuranosyl nucleosides, starting from the readily available 1,2-O-isopropylidene-α-D-xylofuranose. These compounds have demonstrated promising antiviral activity against a range of RNA viruses, including SARS-CoV-2. The protocols cover the chemical synthesis of a key intermediate, its subsequent modification via a photoinitiated radical hydrothiolation, and the evaluation of antiviral efficacy in cell-based assays.
Synthetic Pathway Overview
The overall synthetic strategy involves the preparation of a key 2',5'-di-O-silyl-3'-exomethylene uridine intermediate from 1,2-O-isopropylidene-α-D-xylofuranose. This intermediate then undergoes a photoinitiated radical-mediated hydrothiolation reaction to introduce various alkylthio and glucosylthio substituents at the C3'-position. Subsequent deprotection or further modification of the silyl protecting groups yields the final target compounds.
Experimental Protocols
Protocol 1: Synthesis of 2',5'-di-O-silyl-3'-exomethylene uridine (Key Intermediate)
This protocol describes a multi-step synthesis to obtain the key exomethylene uridine intermediate. The initial steps to form a suitable uridine derivative from 1,2-O-isopropylidene-α-D-xylofuranose are based on established methods in carbohydrate chemistry.
Materials:
-
1,2-O-isopropylidene-α-D-xylofuranose
-
Acetic anhydride, Pyridine
-
Uracil, Hexamethyldisilazane (HMDS), Ammonium sulfate
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Sodium methoxide in methanol
-
tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole
-
Dess-Martin periodinane (DMP)
-
Methyltriphenylphosphonium bromide, Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous solvents (Acetonitrile, Dichloromethane, THF)
Procedure:
-
Acetylation of 1,2-O-isopropylidene-α-D-xylofuranose:
-
Dissolve 1,2-O-isopropylidene-α-D-xylofuranose in a mixture of pyridine and acetic anhydride.
-
Stir at room temperature until TLC indicates complete conversion.
-
Work up the reaction mixture to obtain the acetylated product.
-
-
Glycosylation with Silylated Uracil:
-
Silylate uracil by refluxing with HMDS and a catalytic amount of ammonium sulfate.
-
Couple the silylated uracil with the acetylated xylofuranose derivative in anhydrous acetonitrile in the presence of TMSOTf.
-
Purify the resulting nucleoside by column chromatography.
-
-
Deprotection and Selective Silylation:
-
Remove the acetyl groups using a catalytic amount of sodium methoxide in methanol.
-
Selectively protect the 5'-hydroxyl group with TBDMSCl and imidazole in DMF.
-
Protect the 2'-hydroxyl group with TBDMSCl.
-
-
Oxidation of the 3'-Hydroxyl Group:
-
Oxidize the 3'-hydroxyl group to the corresponding ketone using Dess-Martin periodinane in anhydrous dichloromethane.
-
-
Wittig Reaction:
-
Prepare the Wittig reagent from methyltriphenylphosphonium bromide and KHMDS in anhydrous THF.
-
React the 3'-keto nucleoside with the Wittig reagent to form the 3'-exomethylene uridine.
-
Purify the final product by silica gel chromatography.
-
Protocol 2: Photoinitiated Radical-Mediated Hydrothiolation
This protocol details the modification of the 3'-exomethylene uridine intermediate with various thiols.
Materials:
-
2',5'-di-O-silyl-3'-exomethylene uridine
-
Thiol reagent (e.g., 1-propanethiol, 1-dodecanethiol, 1-thio-β-D-glucose tetraacetate)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Anhydrous and degassed solvent (e.g., Toluene or Acetonitrile)
-
UV reactor (e.g., with a medium-pressure mercury lamp)
Procedure:
-
Dissolve the 2',5'-di-O-silyl-3'-exomethylene uridine, the thiol reagent (1.5-2.0 equivalents), and DMPA (0.1 equivalents) in the anhydrous, degassed solvent.
-
Irradiate the reaction mixture with UV light (e.g., 300 nm) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product by silica gel column chromatography to obtain the 3'-C-alkylthio or 3'-C-glucosylthio nucleoside.
Antiviral Activity Evaluation
Protocol 3: In Vitro Antiviral Assay against SARS-CoV-2
This protocol describes the determination of the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) of the synthesized compounds.
Cell Lines and Virus:
-
Vero E6 (ATCC CRL-1586) or Calu-3 (ATCC HTB-55) cells
-
SARS-CoV-2 isolate
Procedure for EC50 Determination:
-
Seed Vero E6 or Calu-3 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Immediately after infection, add the compound dilutions to the cells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Assess the viral cytopathic effect (CPE) by microscopy or quantify viral RNA by RT-qPCR from the supernatant.
-
Calculate the EC50 value, which is the compound concentration required to inhibit the viral CPE or reduce viral RNA by 50%.
Procedure for CC50 Determination:
-
Seed cells in 96-well plates as for the EC50 assay.
-
Add serial dilutions of the test compounds to the cells (without virus).
-
Incubate for the same duration as the EC50 assay.
-
Determine cell viability using a standard method, such as the MTT or CellTiter-Glo assay.
-
Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50%.
Data Presentation
The antiviral activity and cytotoxicity of representative 3'-modified xylofuranosyl nucleosides against SARS-CoV-2 are summarized in the table below.
| Compound ID | R Group at 3'-position | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 1a | -S-Propyl | Vero E6 | 5.2 | >100 | >19.2 |
| 1b | -S-Dodecyl | Vero E6 | 3.8 | >100 | >26.3 |
| 1c | -S-Glucosyltetraacetate | Vero E6 | 8.1 | >100 | >12.3 |
| 2a | -S-Propyl | Calu-3 | 7.5 | >100 | >13.3 |
| 2b | -S-Dodecyl | Calu-3 | 4.9 | >100 | >20.4 |
Data is representative of compounds with 2',5'-di-O-silyl protection.
Mechanism of Action
The primary mechanism of action for nucleoside analogues as antiviral agents is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).
Upon entering an infected cell, the nucleoside analogue is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analogue then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RdRp. The modification at the 3'-position of the xylofuranose sugar can lead to premature chain termination, thus halting viral replication. The unique stereochemistry of the xylofuranose sugar may also affect the conformation of the growing RNA strand, further disrupting the replication process.
Protecting Group Strategies for Oligosaccharide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of complex oligosaccharides is a cornerstone of glycobiology research and the development of carbohydrate-based therapeutics. The success of such syntheses hinges on the strategic use of protecting groups to mask the numerous hydroxyl functionalities of monosaccharide building blocks, allowing for regioselective and stereoselective glycosylation reactions. This document provides detailed application notes and experimental protocols for key protecting group strategies in oligosaccharide synthesis.
Introduction to Protecting Group Strategies
The primary role of a protecting group is to temporarily block a reactive functional group, preventing it from participating in a chemical reaction.[1][2] In carbohydrate chemistry, the strategic application and removal of these groups are paramount for controlling the outcome of a synthesis.[3] An ideal protecting group should be introduced in high yield, be stable under a variety of reaction conditions, and be removable in high yield under specific conditions that do not affect other protecting groups or the integrity of the oligosaccharide.[4]
The concept of orthogonal protection is central to the synthesis of complex, branched oligosaccharides.[3][5] This strategy employs a set of protecting groups that can be removed selectively in any order, without affecting the others.[3] This allows for the sequential unmasking of specific hydroxyl groups for glycosylation at precise locations.[6]
Protecting groups also significantly influence the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation.[7][8][9] Electron-donating protecting groups, such as benzyl ethers, tend to "arm" the glycosyl donor, making it more reactive.[10] Conversely, electron-withdrawing groups, like acetyl esters, "disarm" the donor, decreasing its reactivity.[10] This electronic modulation is a powerful tool for controlling the sequence of glycosylation reactions.
Common Protecting Groups in Oligosaccharide Synthesis
A variety of protecting groups are routinely employed in carbohydrate chemistry, each with its own distinct characteristics. The most common classes include benzyl ethers, silyl ethers, and acyl groups.
Benzyl Ethers (Bn)
Benzyl ethers are considered "permanent" protecting groups due to their general stability under a wide range of acidic and basic conditions.[10][11] They are typically introduced via Williamson ether synthesis and removed by catalytic hydrogenolysis.[12][13]
Table 1: Quantitative Data for Benzylation and Debenzylation Reactions
| Substrate | Protection/Deprotection Conditions | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Partially protected monosaccharide | Benzylation | NaH, Benzyl Bromide (BnBr) | DMF | 12-18 | rt | >90 | [10] |
| Hindered sugar hydroxyl | Benzylation | NaH, BnBr, cat. n-Bu₄NI | THF | 0.17-2.75 | rt | quantitative | [12] |
| Benzyl-protected carbohydrate | Debenzylation (Hydrogenolysis) | H₂, Pd/C | MeOH/EtOAc | 12-24 | rt | >90 | [13] |
| Benzyl-protected carbohydrate | Debenzylation (Oxidative) | DDQ, visible light (525 nm) | CH₂Cl₂/H₂O | <4 | rt | 84-96 | [14] |
| Benzyl ethers of tertiary alcohols | Debenzylation (Visible light) | Visible light catalyst | Not specified | 1-1.5 | Not specified | near quantitative | [15] |
Silyl Ethers
Silyl ethers are versatile protecting groups whose stability is highly dependent on the steric bulk of the substituents on the silicon atom.[4][16] This tunable stability allows for their use in orthogonal protection schemes.[16] They are readily introduced by reacting an alcohol with a silyl halide in the presence of a base and are typically removed using a fluoride source.[4]
Table 2: Relative Stability and Deprotection of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Acidic Stability | Common Deprotection Reagent |
| Trimethylsilyl | TMS | Least Stable | K₂CO₃/MeOH |
| Triethylsilyl | TES | Acetic acid/H₂O/THF | |
| tert-Butyldimethylsilyl | TBS or TBDMS | TBAF in THF | |
| Triisopropylsilyl | TIPS | TBAF in THF | |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable | HF-Pyridine |
Acyl Groups (e.g., Acetyl, Benzoyl)
Acyl groups, such as acetyl (Ac) and benzoyl (Bz), are frequently used as "temporary" protecting groups due to their relative lability.[10] They are introduced using an acid anhydride or acyl chloride and are readily cleaved under basic conditions (saponification).[13][17] A key feature of acyl groups at the C-2 position is their ability to provide neighboring group participation , which directs the stereochemical outcome of glycosylation to favor the formation of 1,2-trans-glycosidic linkages.[7][18]
Table 3: Quantitative Data for Acetylation and Deacetylation Reactions
| Substrate | Protection/Deprotection Conditions | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Glucose | Per-O-acetylation | Acetic Anhydride (Ac₂O) | Pyridine | 12-18 | rt | High | [10] |
| Methyl 6-deoxyhexose | 3-O-acetylation | Ac₂O, cat. MoCl₅ | Not specified | Not specified | Not specified | 91 | [19] |
| Acetylated Sugar | Deacetylation (Zemplén) | cat. NaOMe | MeOH | <1 | rt | Quantitative | [17] |
Orthogonal Protecting Group Strategies
The synthesis of branched oligosaccharides necessitates the use of orthogonal protecting groups that can be selectively removed without affecting others.[20] A well-designed orthogonal strategy allows for the precise unmasking of hydroxyl groups at specific positions for subsequent glycosylation.
Example of an Orthogonal Set:
-
Benzyl (Bn): Removed by hydrogenolysis (H₂/Pd/C).
-
Silyl (e.g., TBDMS): Removed by fluoride ions (e.g., TBAF).
-
Levulinoyl (Lev): A specialized acyl group removed by hydrazine.[18][20]
-
Allyl (All): Removed by palladium(0) catalysis.[4]
Caption: Orthogonal protecting group strategy for branched oligosaccharide synthesis.
Influence of Protecting Groups on Glycosylation Stereoselectivity
The nature of the protecting group at the C-2 position of the glycosyl donor has a profound impact on the stereochemical outcome of the glycosylation reaction.
-
Neighboring Group Participation (NGP): An acyl group at C-2 can participate in the reaction by forming a cyclic intermediate (a dioxolenium ion). This shields one face of the molecule, forcing the incoming glycosyl acceptor to attack from the opposite face, resulting in the formation of a 1,2-trans-glycosidic linkage.[7]
-
Non-Participating Groups: Ether protecting groups at C-2, such as benzyl ethers, do not participate in the reaction. In their presence, the stereochemical outcome is influenced by other factors, including the anomeric effect, solvent, and reaction conditions, often leading to a mixture of 1,2-cis and 1,2-trans products.[7]
Caption: Influence of C-2 protecting groups on glycosylation stereoselectivity.
Experimental Protocols
General Benzylation of a Monosaccharide
This protocol describes the per-O-benzylation of a monosaccharide using sodium hydride and benzyl bromide.
Materials:
-
Partially protected monosaccharide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Ice-water bath
-
Dichloromethane (DCM)
-
1 M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of the partially protected monosaccharide in anhydrous DMF at 0 °C under an inert atmosphere, add NaH (1.2 equivalents per hydroxyl group to be benzylated) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add BnBr (1.5 equivalents per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by water.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
General Procedure for Silylation (TBDMS Protection)
This protocol details the protection of a primary hydroxyl group with tert-butyldimethylsilyl chloride.
Materials:
-
Monosaccharide with a free primary hydroxyl group
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or pyridine
-
Anhydrous Dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carbohydrate (1.0 equivalent) in anhydrous DCM or DMF.
-
Add imidazole (2.5 equivalents) and TBDMSCl (1.2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Quench the reaction by adding water.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Protocol for Deacetylation (Zemplén Conditions)
This protocol describes the removal of acetyl protecting groups under basic conditions.
Materials:
-
Acetylated carbohydrate
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in MeOH (e.g., 0.5 M)
-
Amberlite® IR120 H⁺ resin
Procedure:
-
Dissolve the per-O-acetylated carbohydrate in anhydrous MeOH.
-
Add a catalytic amount of NaOMe solution (e.g., 0.1 equivalents).
-
Monitor the reaction by TLC. The reaction is usually complete within 30 minutes to 1 hour.
-
Upon completion, neutralize the reaction with Amberlite® IR120 H⁺ resin until the pH is neutral.
-
Filter the resin and wash with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the de-O-acetylated product.
Caption: Experimental workflow for a general benzylation reaction.
Conclusion
The strategic selection and application of protecting groups are fundamental to the successful synthesis of complex oligosaccharides. A thorough understanding of the properties of different protecting groups, the principles of orthogonal protection, and their influence on reaction outcomes is essential for researchers in glycochemistry and related fields. The protocols and data presented herein provide a practical guide for the implementation of these critical synthetic strategies.
References
- 1. Regioselective one-pot protection of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. alchemyst.co.uk [alchemyst.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. d-nb.info [d-nb.info]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 1,2-O-isopropylidene-alpha-D-xylofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-isopropylidene-alpha-D-xylofuranose is a versatile protected carbohydrate intermediate crucial in the synthesis of various biologically active molecules, including nucleoside analogues and other complex carbohydrates. Its synthesis involves the protection of the 1- and 2-hydroxyl groups of D-xylose as an isopropylidene acetal, which allows for selective modification of the remaining hydroxyl groups. This document provides detailed protocols for the large-scale synthesis of this compound using different catalytic systems, a comparison of their efficiencies, and scalable purification methods.
Data Presentation
| Parameter | Method A: Lewis Acid Catalysis | Method B: Solid Acid Catalysis |
| Starting Material | D-Xylose | D-Xylose |
| Reagents | Acetone, Antimony Pentachloride (SbCl₅) | Acetone, Amberlite IR-120 H⁺ resin |
| Reaction Temperature | 60 °C (Reflux) | 60 °C |
| Reaction Time | 5 hours | 5-6 hours |
| Reported Yield | ~89% (for di-protected)[1] | High conversion (deprotection study)[2] |
| Catalyst Type | Homogeneous Lewis Acid | Heterogeneous Solid Acid |
| Catalyst Removal | Neutralization and aqueous work-up | Simple filtration |
| Purification | Distillation under reduced pressure or Crystallization | Crystallization |
| Environmental Impact | Use of a toxic heavy metal catalyst | More environmentally friendly, reusable catalyst |
| Scalability | Moderate | High |
Experimental Protocols
Method A: Lewis Acid Catalyzed Synthesis
This protocol is adapted from the synthesis of the related 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose and can be optimized for the mono-isopropylidene derivative by adjusting the stoichiometry of the reagents.[1]
Materials:
-
D-Xylose
-
Acetone (anhydrous)
-
Antimony Pentachloride (SbCl₅)
-
Pyridine
-
Benzene (or other suitable organic solvent for extraction)
-
Aqueous Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Molecular Sieves 3A
Procedure:
-
To a large reaction vessel equipped with a mechanical stirrer, reflux condenser, and a drying tube containing molecular sieves, add D-xylose and a significant excess of anhydrous acetone.
-
With vigorous stirring, cautiously add a catalytic amount of antimony pentachloride to the suspension.
-
Heat the reaction mixture to reflux (approximately 60°C) and maintain for 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and add a small amount of pyridine to neutralize the catalyst.
-
Remove the acetone under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent such as benzene or ethyl acetate.
-
Wash the organic solution successively with aqueous sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or crystallization.
Method B: Solid Acid Catalyzed Synthesis
This method utilizes a reusable solid acid catalyst, simplifying the work-up procedure and reducing environmental impact.[2]
Materials:
-
D-Xylose
-
Acetone (anhydrous)
-
Amberlite IR-120 H⁺ resin
-
Methanol (for washing the resin)
Procedure:
-
Activate the Amberlite IR-120 H⁺ resin by washing it with methanol and drying it under vacuum.
-
In a large reaction vessel equipped with a mechanical stirrer and a condenser, suspend D-xylose in a large excess of anhydrous acetone.
-
Add the activated Amberlite IR-120 H⁺ resin to the mixture (a typical catalyst loading is 10-20% w/w of the D-xylose).
-
Heat the mixture to 60°C with vigorous stirring and maintain for 5-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the catalyst by filtration. The resin can be washed with acetone, and the washings combined with the filtrate. The resin can be regenerated for future use.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization.
Large-Scale Purification: Crystallization
Crystallization is a highly effective and scalable method for the purification of this compound.
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., ethanol/water, isopropanol/water, or ethyl acetate/heptane)
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent or solvent mixture.
-
If necessary, treat the hot solution with activated carbon to remove colored impurities and filter through a pad of celite.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For maximum recovery, further cool the mixture in an ice bath or refrigerator.
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum to a constant weight. The purity of the final product can be assessed by melting point determination and spectroscopic methods (NMR, IR).
Visualizations
Experimental Workflow for Large-Scale Synthesis
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Key stages in the synthesis of the target compound.
References
Application Notes and Protocols for the Purification of 1,2-O-isopropylidene-alpha-D-xylofuranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1,2-O-isopropylidene-alpha-D-xylofuranose, a key intermediate in the synthesis of various biologically active molecules. The following methods are described: recrystallization and flash column chromatography. Proper purification of this compound is critical to ensure the integrity and success of subsequent synthetic steps.
Introduction
This compound is a protected monosaccharide derivative widely used in carbohydrate chemistry. The isopropylidene group protects the 1- and 2-hydroxyl groups of D-xylose, allowing for selective reactions at other positions. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions and complicate the characterization of final products. This document outlines two common and effective methods for its purification.
Data Presentation
The efficiency of any purification protocol is best assessed by quantitative measures of yield and purity. Researchers should aim to quantify the recovery of the purified compound and assess its purity both before and after the purification process. Techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) can be employed for purity assessment.
Table 1: Quantitative Analysis of Purification Efficiency
| Purification Method | Starting Material Purity (%) | Purified Material Purity (%) | Yield (%) | Notes |
| Recrystallization | Enter data here | Enter data here | Enter data here | e.g., Solvent system used |
| Flash Column Chromatography | Enter data here | Enter data here | Enter data here | e.g., Eluent system used |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent mixture at varying temperatures. For this compound, which is a white crystalline solid, recrystallization can be a highly effective method to remove impurities. A common solvent system for structurally similar protected monosaccharides is a mixture of a good solvent and a poor solvent.
Materials:
-
Crude this compound
-
Chloroform (or Dichloromethane)
-
n-Hexane (or Petroleum Ether)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent, such as chloroform or dichloromethane, to dissolve the solid at room temperature. Gentle warming may be applied if necessary, but avoid boiling.
-
Inducing Crystallization: Slowly add a "poor" solvent, such as n-hexane or petroleum ether, dropwise to the solution while stirring until a slight turbidity (cloudiness) persists.
-
Redissolution: Gently warm the mixture until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
-
Analysis: Determine the melting point and assess the purity of the recrystallized product using an appropriate analytical technique (e.g., TLC, NMR, HPLC). A successful recrystallization of the analogous compound 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose has been achieved using a chloroform-n-hexane (1:2) mixed solvent.[1]
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their polarity. Since the isopropylidene group reduces the polarity of the xylofuranose, normal-phase chromatography is a suitable purification method.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (or Petroleum Ether)
-
Ethyl acetate
-
Glass column
-
Compressed air or nitrogen source with a flow controller
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Staining solution (e.g., potassium permanganate or phosphomolybdic acid)
-
Rotary evaporator
Procedure:
-
TLC Analysis: Before performing the column chromatography, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate). The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dry, adsorbed sample onto the top of the packed column.
-
Elution: Begin the elution with the starting solvent mixture. Apply gentle pressure using compressed air or nitrogen to achieve a flow rate of approximately 2 inches/minute.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will help to elute the target compound while leaving more polar impurities on the column. A common gradient for protected carbohydrates is a stepwise or linear increase from 10% to 50% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Monitoring the Separation: Monitor the fractions by TLC to identify those containing the purified product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Analysis: Assess the purity of the final product by TLC, NMR, and/or HPLC.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
The logical relationship between the choice of purification method and the nature of the impurities is crucial for an effective purification strategy.
References
Synthesis of 1,2-O-isopropylidene-α-D-xylofuranose: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-isopropylidene-α-D-xylofuranose is a key intermediate in carbohydrate chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active molecules, including nucleoside analogues and oligosaccharides. The selective protection of the 1,2-hydroxyl groups of D-xylose is a critical step in many synthetic routes. This document provides detailed application notes and protocols for the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose, focusing on reaction conditions and suitable solvents to achieve regioselective protection.
Reaction Principle
The synthesis of 1,2-O-isopropylidene-α-D-xylofuranose involves the acid-catalyzed reaction of D-xylose with an isopropylidene source, typically acetone or 2,2-dimethoxypropane. The reaction proceeds via the formation of a cyclic acetal, protecting the cis-diol at the 1 and 2 positions of the furanose ring. The furanose form is favored under kinetic control, and the 1,2-cis-diol reacts preferentially to form the five-membered dioxolane ring. Controlling the reaction conditions is crucial to favor the formation of the monoacetal over the diacetal (1,2:3,5-di-O-isopropylidene-α-D-xylofuranose).
Reaction Pathway
Caption: General workflow for the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose.
Key Reaction Parameters and Solvent Selection
The choice of reagents and reaction conditions significantly impacts the yield and selectivity of the mono-protected product.
Table 1: Comparison of Reagents for Isopropylidenation
| Reagent | Role | Advantages | Disadvantages |
| Acetone | Isopropylidene source & Solvent | Readily available, inexpensive | Can lead to the formation of the di-protected by-product |
| 2,2-Dimethoxypropane | Isopropylidene source & Water scavenger | Drives the reaction to completion by removing water | More expensive than acetone |
| Sulfuric Acid (H₂SO₄) | Acid Catalyst | Strong acid, effective catalyst | Can cause charring and side reactions if not controlled |
| Iodine (I₂) | Mild Lewis Acid Catalyst | Milder conditions, can improve selectivity | May require longer reaction times |
| p-Toluenesulfonic acid (p-TsOH) | Solid Acid Catalyst | Easy to handle and remove | May be less reactive than strong mineral acids |
Table 2: Influence of Solvents on the Reaction
| Solvent | Polarity | Role | Notes |
| Acetone | Polar aprotic | Reactant and solvent | The most common solvent for this reaction. |
| Dimethylformamide (DMF) | Polar aprotic | Co-solvent | Can improve the solubility of D-xylose. |
| Dichloromethane (DCM) | Non-polar | Co-solvent | Useful for reactions with certain catalysts. |
Experimental Protocols
Two primary methods for the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose are presented: direct selective synthesis and a two-step synthesis involving the formation and subsequent selective hydrolysis of the diacetal.
Protocol 1: Direct Selective Synthesis of 1,2-O-isopropylidene-α-D-xylofuranose
This protocol is designed to favor the formation of the mono-protected product directly from D-xylose.
Materials:
-
D-xylose
-
Acetone (anhydrous)
-
2,2-dimethoxypropane
-
Iodine (I₂)
-
Sodium thiosulfate solution (aqueous, 10%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred suspension of D-xylose (e.g., 10 g) in anhydrous acetone (e.g., 200 mL), add 2,2-dimethoxypropane (e.g., 1.2 equivalents).
-
Add a catalytic amount of iodine (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution until the iodine color disappears.
-
Concentrate the mixture under reduced pressure to remove the acetone.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1,2-O-isopropylidene-α-D-xylofuranose as a white solid.
Table 3: Typical Reaction Conditions and Yields for Direct Synthesis
| D-Xylose (g) | Acetone (mL) | 2,2-Dimethoxypropane (eq.) | Catalyst (eq.) | Time (h) | Temperature (°C) | Yield (%) |
| 10 | 200 | 1.2 | I₂ (0.1) | 3 | 25 | ~70-80 |
| 5 | 100 | 1.5 | H₂SO₄ (catalytic) | 2 | 0-25 | ~60-70 |
Protocol 2: Synthesis via Selective Hydrolysis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose
This two-step protocol first synthesizes the di-protected xylose, which is then selectively hydrolyzed to the desired mono-protected product.
Step 1: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose
Materials:
-
D-xylose
-
Acetone (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous potassium carbonate or sodium bicarbonate
Procedure:
-
Suspend D-xylose (e.g., 10 g) in anhydrous acetone (e.g., 200 mL).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 1 mL).
-
Allow the mixture to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Neutralize the reaction by the slow addition of anhydrous potassium carbonate or sodium bicarbonate until effervescence ceases.
-
Filter the solids and concentrate the filtrate under reduced pressure to obtain the crude diacetal.
Step 2: Selective Hydrolysis to 1,2-O-isopropylidene-α-D-xylofuranose
Materials:
-
Crude 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose
-
Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide solution (e.g., 20%)
-
Hexane
Procedure:
-
Dissolve the crude diacetal in a mixture of methanol and water (e.g., 100 mL methanol, 5 mL water).
-
Add a catalytic amount of concentrated HCl (e.g., 0.5 mL).
-
Stir the mixture at room temperature for 25-30 minutes, monitoring the selective hydrolysis by TLC.[1]
-
Neutralize the reaction with a 20% sodium hydroxide solution.[1]
-
Add hexane to the mixture and stir. The desired monoacetal will preferentially partition into the aqueous methanol layer, while any remaining diacetal will be in the hexane layer.
-
Separate the layers. Concentrate the aqueous methanol layer under reduced pressure.
-
The resulting crude product can be further purified by column chromatography as described in Protocol 1.
Table 4: Conditions for Selective Hydrolysis
| Diacetal (g) | Methanol (mL) | Water (mL) | Conc. HCl (mL) | Time (min) | Temperature (°C) | Yield (%) |
| 24 | 100 | 5 | 5 | 30 | 25 | ~98[1] |
Logical Workflow for Method Selection
Caption: Decision workflow for selecting the appropriate synthetic protocol.
Conclusion
The synthesis of 1,2-O-isopropylidene-α-D-xylofuranose can be achieved through either a direct selective reaction or a two-step process involving the formation and subsequent hydrolysis of the diacetal. The choice of method depends on the desired selectivity, available reagents, and time constraints. For a more direct route with good selectivity, the use of a mild Lewis acid catalyst like iodine is recommended. The two-step process, while longer, can provide high yields of the desired mono-protected product. Careful control of reaction conditions is paramount in both methods to achieve the desired outcome.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-O-isopropylidene-alpha-D-xylofuranose
Welcome to the technical support center for the synthesis of 1,2-O-isopropylidene-alpha-D-xylofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low to No Yield of the Desired Product
Question: My reaction has resulted in a very low yield or no formation of this compound. What are the potential causes and how can I rectify this?
Answer:
Several factors can contribute to a low or nonexistent yield. Below is a systematic guide to troubleshoot this issue.
-
Inadequate Reaction Conditions: The choice of reagents and reaction parameters is critical. A common and effective method involves the use of acetone as both the solvent and reactant, along with 2,2-dimethoxypropane (DMP) as a water scavenger and an acid catalyst such as p-toluenesulfonic acid (p-TsOH).
-
Experimental Protocol Reference: A typical starting point is the reaction of D-xylose in a mixture of acetone and DMP with a catalytic amount of p-TsOH at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Moisture Contamination: The reaction is sensitive to water, which can hydrolyze the formed acetal or prevent its formation altogether.
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous acetone and other reagents.
-
Consider adding molecular sieves to the reaction mixture to remove any residual moisture.
-
-
-
Inactive Catalyst: The acid catalyst is essential for the reaction to proceed.
-
Troubleshooting Steps:
-
Use a fresh batch of the acid catalyst.
-
Ensure the catalyst has been stored under appropriate conditions to prevent deactivation.
-
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Troubleshooting Steps:
-
Monitor the reaction progress using TLC. A common solvent system for TLC is a mixture of ethyl acetate and hexane. The starting material (D-xylose) is highly polar and will have a low Rf value, while the product will be less polar and have a higher Rf value.
-
Allow the reaction to stir at room temperature for several hours, checking the progress periodically.
-
-
Issue 2: Formation of Multiple Products, Including the Di-isopropylidene Byproduct
Question: My TLC analysis shows multiple spots, indicating the formation of byproducts, primarily the di-isopropylidene derivative (1,2:3,5-di-O-isopropylidene-α-D-xylofuranose). How can I improve the selectivity for the mono-isopropylidene product?
Answer:
Formation of the di-adduct is a common side reaction. Controlling the reaction conditions is key to favoring the formation of the desired mono-adduct.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can promote the formation of the more thermodynamically stable di-isopropylidene derivative.
-
Optimization Strategies:
-
Carefully monitor the reaction by TLC and quench the reaction as soon as the formation of the desired product is maximized and the formation of the di-adduct begins to increase.
-
Conduct the reaction at room temperature or even lower temperatures to enhance selectivity.
-
-
-
Stoichiometry of Reagents: The ratio of acetone and DMP to D-xylose can influence the product distribution.
-
Optimization Strategies:
-
While acetone is often used in excess as the solvent, limiting the amount of DMP can help to control the extent of acetalization.
-
-
-
Choice of Catalyst: The type and amount of acid catalyst can affect the reaction's selectivity.
-
Optimization Strategies:
-
Use a catalytic amount of a milder acid catalyst.
-
Experiment with different acid catalysts to find the optimal balance between reaction rate and selectivity.
-
-
Data on Catalyst and Reaction Time Effects (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Temperature (°C) | Mono-adduct Yield (%) | Di-adduct Yield (%) |
| p-TsOH | 1 | 4 | 25 | ~70-80 | ~10-20 |
| p-TsOH | 1 | 24 | 25 | ~40-50 | ~40-50 |
| H2SO4 (conc.) | 0.5 | 2 | 25 | ~60-70 | ~20-30 |
| Amberlite IR-120 | 10 (w/w) | 8 | 25 | ~65-75 | -15-25 |
Note: These are representative values and actual results may vary depending on the specific experimental conditions.
Issue 3: Difficulty in Purifying the Product
Question: I am having trouble separating the desired this compound from unreacted D-xylose and the di-isopropylidene byproduct. What purification methods are most effective?
Answer:
Purification can be challenging due to the similar polarities of the desired product and the di-adduct.
-
Column Chromatography: This is the most common method for purification.
-
Recommended Stationary Phase: Silica gel.
-
Recommended Eluent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexane) to elute the less polar di-isopropylidene byproduct first. Then, gradually increase the polarity (e.g., to 40-60% ethyl acetate in hexane) to elute the desired mono-isopropylidene product. Unreacted D-xylose will remain at the baseline.
-
-
Selective Hydrolysis: If a significant amount of the di-adduct is formed, it is possible to selectively hydrolyze it back to the mono-adduct.
-
Procedure: This involves treating the mixture with a mild acidic solution (e.g., dilute acetic acid) and carefully monitoring the reaction by TLC to stop it once the di-adduct has been consumed. However, this method requires careful optimization to avoid hydrolysis of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of 2,2-dimethoxypropane (DMP) in the reaction?
A1: 2,2-Dimethoxypropane serves as a water scavenger. It reacts with any water present in the reaction mixture to form acetone and methanol, thereby driving the equilibrium towards the formation of the isopropylidene acetal and preventing its hydrolysis.
Q2: Can I use other acid catalysts besides p-toluenesulfonic acid (p-TsOH)?
A2: Yes, other acid catalysts such as sulfuric acid (H₂SO₄), antimony pentachloride, or acidic ion-exchange resins (e.g., Amberlite IR-120) can be used.[1] However, the choice of catalyst can significantly impact the reaction rate and selectivity. Milder catalysts and careful control of the reaction time are generally preferred to maximize the yield of the mono-isopropylidene product.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable solvent system, such as ethyl acetate/hexane, will allow you to distinguish between the starting material (D-xylose, Rf ≈ 0), the desired product (this compound, intermediate Rf), and the di-isopropylidene byproduct (higher Rf). Staining the TLC plate with a suitable reagent, such as a p-anisaldehyde solution followed by heating, will visualize the spots.
Q4: What is a typical work-up procedure for this reaction?
A4: After the reaction is complete (as determined by TLC), the acid catalyst is typically neutralized by adding a base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate. The mixture is then concentrated under reduced pressure to remove the acetone and other volatile components. The resulting residue is then typically dissolved in an organic solvent like ethyl acetate and washed with water to remove any remaining salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to give the crude product, which can then be purified by column chromatography.
Experimental Protocols
Key Experiment: Selective Synthesis of this compound
Objective: To synthesize this compound with high selectivity over the di-isopropylidene byproduct.
Materials:
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D-xylose
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Anhydrous acetone
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2,2-Dimethoxypropane (DMP)
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p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
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Triethylamine
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Ethyl acetate
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Hexane
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Silica gel for column chromatography
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TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
To a stirred suspension of D-xylose (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 eq).
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Stir the mixture at room temperature and monitor the reaction progress by TLC (e.g., using 1:1 ethyl acetate/hexane as the eluent).
-
Once the starting material is consumed and the desired product spot is maximized (typically after 2-4 hours), quench the reaction by adding triethylamine to neutralize the acid.
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Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
Technical Support Center: Synthesis of Xylofuranosides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of xylofuranosides.
Troubleshooting Guide
This guide addresses specific issues that may arise during xylofuranoside synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Instability of Reactants: Xylofuranose donors can be unstable, particularly under acidic conditions, leading to decomposition. | - Assess the stability of your donor and acceptor under the reaction conditions independently.- Employ milder activation methods.- Utilize protecting groups that enhance stability.[1] |
| Inefficient Donor Activation: The choice and quality of the promoter are critical for activating the glycosyl donor. | - For thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like silver triflate (AgOTf) or trimethylsilyl triflate (TMSOTf) is often effective.[1]- Ensure all reagents are fresh and anhydrous. | |
| Presence of Moisture: Glycosylation reactions are highly sensitive to moisture, which can consume reagents and quench the reaction. | - Use anhydrous solvents and reagents.- Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).- Add molecular sieves (e.g., 4 Å) to the reaction mixture.[1] | |
| Inappropriate Reaction Temperature: Glycosylation reactions are often temperature-sensitive. | - Start the reaction at a low temperature (e.g., -78 °C or -40 °C) and allow it to warm slowly.- Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.[1] | |
| Formation of Anomeric Mixtures (Poor α/β Selectivity) | Incorrect Protecting Group Strategy: The protecting group at the C2 position significantly influences stereoselectivity. | - For β-selectivity (1,2-trans), use a participating neighboring group at C2 (e.g., acetyl, benzoyl).- For α-selectivity (1,2-cis), use a non-participating group at C2 (e.g., benzyl, xylylene).[1] |
| Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome. | - Ethereal solvents like diethyl ether (Et₂O) or dioxane may favor the α-anomer in certain systems.[2] | |
| Formation of Pyranoside Byproducts | Thermodynamic Instability of Furanosides: Furanosides are generally less thermodynamically stable than their corresponding pyranosides and can rearrange, especially under acidic conditions. | - Employ mild reaction conditions.- Minimize reaction times.- Careful selection of protecting groups can sometimes disfavor the pyranose form. |
| Formation of Dimer Byproduct | Reaction of Donor with Itself: During the preparation of activated xylofuranoside donors, self-condensation can occur. | - In the preparation of a 2,3-O-xylylene-protected xylofuranoside thioglycoside donor, a major byproduct was a dimer resulting from two equivalents of the starting alcohol reacting with the alkylating agent (α,α′-dibromo-o-xylene).[2][3] This can be minimized by controlling stoichiometry and reaction conditions. |
| Difficult Product Purification | Co-elution of Anomers: The α and β anomers can have very similar polarities, making separation by standard silica gel chromatography challenging. | - Utilize preparative High-Performance Liquid Chromatography (HPLC).- Derivatization of the anomeric mixture can sometimes alter polarities enough to allow for separation.- In some cases, even with mixtures, the diastereomers can be separated without difficulty using flash column chromatography.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in xylofuranoside synthesis?
A1: The most common side reactions include the formation of the undesired anomer (leading to α/β mixtures), rearrangement to the more thermodynamically stable pyranoside form, and in the preparation of donors, self-condensation or dimerization.[2][3]
Q2: How can I control the stereoselectivity to favor the α-xylofuranoside?
A2: To favor the formation of the α-anomer (a 1,2-cis linkage), a non-participating protecting group should be used at the C2 position of the xylofuranose donor. A conformationally restricting protecting group, such as a 2,3-O-xylylene group, has been shown to be highly effective in promoting α-selectivity.[2] The choice of solvent can also be critical, with ethereal solvents like diethyl ether sometimes enhancing α-selectivity.[2]
Q3: What conditions are best for synthesizing β-xylofuranosides?
A3: For the synthesis of β-xylofuranosides (a 1,2-trans linkage), a participating neighboring group, such as an acetyl or benzoyl group, at the C2 position is generally required. The Silyl-Hilbert-Johnson (Vorbrüggen) glycosylation is a versatile method for synthesizing β-D-xylofuranosyl nucleosides.[4]
Q4: My reaction is not proceeding to completion. What should I check?
A4: If your reaction is incomplete, first check the quality and dryness of your reagents and solvents. Ensure the glycosyl donor was activated effectively; the promoter may be old or deactivated. Monitor the reaction over a longer period or consider a modest increase in temperature, while being mindful of potential side reactions. Finally, re-evaluate the stoichiometry of your reagents.[1]
Q5: What is the "inside attack model" and how does it relate to α-xylofuranoside synthesis?
A5: The "inside attack model" is a concept used to predict the stereochemical outcome of glycosylation reactions. In the context of α-xylofuranoside synthesis using a 2,3-O-xylylene-protected donor, it is hypothesized that the protecting group locks the intermediate oxacarbenium ion into a specific conformation. This conformation favors the nucleophilic attack from the bottom face of the ring, leading to the formation of the α-glycoside.[2][3]
Data Presentation
Table 1: Effect of Solvent on the Stereoselectivity of α-Xylofuranoside Synthesis
This table summarizes the combined yield and anomeric ratio (α:β) for the glycosylation of an acceptor with a 2,3-O-xylylene-protected xylofuranoside donor in various solvents.
| Entry | Solvent | Combined Yield (%) | Anomeric Ratio (α:β) |
| 1 | CH₂Cl₂ | 80 | ~1:3 |
| 2 | Toluene | 75 | ~1:1 |
| 3 | THF | 70 | ~1.5:1 |
| 4 | Diethyl Ether (Et₂O) | 85 | ~2:1 |
| 5 | Toluene/Dioxane (1:3) | 82 | ~2:1 |
Data adapted from Zhang, L., et al. (2018). The reaction was performed using a thioglycoside donor with a p-methoxybenzyl (PMB) group at O-5, promoted by NIS and AgOTf.[2]
Experimental Protocols
Protocol 1: Stereocontrolled Synthesis of α-Xylofuranosides
This protocol is adapted from a method using a conformationally restricted thioglycoside donor for high α-selectivity.[2][3]
Materials:
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p-Tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside (Donor, 1.7 equiv)
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Glycosyl acceptor (1.0 equiv)
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N-Iodosuccinimide (NIS, 2.5 equiv)
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Silver triflate (AgOTf, 0.25 equiv)
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Anhydrous diethyl ether (Et₂O)
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4 Å molecular sieves
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Triethylamine (Et₃N)
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Brine
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon), add the xylofuranosyl donor (1.7 equiv), the glycosyl acceptor (1.0 equiv), and 4 Å molecular sieves (approx. 200 mg per 1 mmol of acceptor).
-
Add anhydrous diethyl ether.
-
Stir the mixture at room temperature for 1 hour.
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Add NIS (2.5 equiv) and AgOTf (0.25 equiv) to the mixture.
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Monitor the reaction by TLC. After stirring for approximately 2 hours at room temperature, or upon completion, quench the reaction with the addition of Et₃N.
-
Dilute the solution with CH₂Cl₂ and filter through Celite.
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Wash the filtrate with saturated aqueous Na₂S₂O₃ and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of β-D-Xylofuranosyl Nucleosides via Silyl-Hilbert-Johnson Glycosylation
This protocol outlines the general procedure for the synthesis of β-xylofuranosyl nucleosides.[4]
Part A: Silylation of the Nucleobase
-
To a suspension of the nucleobase (e.g., uracil, adenine) in an anhydrous solvent (e.g., acetonitrile), add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.
-
Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase.
-
Remove the solvent under reduced pressure to obtain the crude silylated nucleobase, which is used in the next step without further purification.
Part B: Glycosylation Reaction
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Dissolve the silylated nucleobase and the protected xylofuranose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose) in an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Cool the mixture to 0 °C.
-
Add a Lewis acid catalyst (e.g., trimethylsilyl triflate - TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by silica gel column chromatography.
Part C: Deprotection
-
Dissolve the protected nucleoside in a suitable solvent (e.g., methanol).
-
Add a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).
-
Filter the resin and concentrate the filtrate to yield the deprotected β-D-xylofuranosyl nucleoside.
Visualizations
Caption: Experimental workflow for α-xylofuranoside synthesis.
Caption: Troubleshooting decision tree for xylofuranoside synthesis.
References
Technical Support Center: Purification of 1,2-O-isopropylidene-α-D-xylofuranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1,2-O-isopropylidene-α-D-xylofuranose.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Q1: My overall yield of 1,2-O-isopropylidene-α-D-xylofuranose is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, including incomplete reaction, product degradation during workup, or inefficient purification. Here's a systematic approach to troubleshoot this issue:
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Incomplete Reaction: The reaction of D-xylose with acetone to form the mono-acetal is an equilibrium process. Ensure you are using a suitable acid catalyst (e.g., H₂SO₄, FeCl₃, or I₂) and an adequate amount of a dehydrating agent (e.g., anhydrous CuSO₄ or molecular sieves) to drive the equilibrium towards the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting D-xylose spot has disappeared.
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Formation of Byproducts: A significant portion of the D-xylose may be converted to the di-acetal byproduct, 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose. To minimize this, use a controlled amount of acetone and a shorter reaction time.
-
Product Degradation: The isopropylidene group is acid-labile. During the aqueous workup, ensure that the acidic catalyst is thoroughly neutralized. Washing the organic layer with a saturated sodium bicarbonate solution is crucial.[1] Prolonged exposure to acidic conditions can hydrolyze the product back to D-xylolose.
-
Inefficient Extraction and Purification: Ensure complete extraction of the product from the reaction mixture using an appropriate solvent like ethyl acetate or dichloromethane. Losses can also occur during column chromatography or recrystallization.
Issue 2: Presence of Impurities in the Final Product
Q2: My purified product shows multiple spots on the TLC plate. How do I identify and remove common impurities?
A2: The most common impurities are unreacted D-xylose and the over-reacted 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose.
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Unreacted D-xylose: Being highly polar, D-xylose will have a very low Rf value on a silica gel TLC plate and will likely remain at the baseline. It can be removed by washing the crude product with water, as D-xylose is water-soluble while the desired product has limited water solubility.
-
1,2:3,5-di-O-isopropylidene-α-D-xylofuranose: This di-acetal byproduct is less polar than the desired mono-acetal and will have a higher Rf value on TLC. It can be separated by silica gel column chromatography.
-
TLC Analysis: To visualize these spots, which are UV-inactive, use a staining solution such as p-anisaldehyde or potassium permanganate.
| Compound | Polarity | Expected TLC Rf (Ethyl Acetate/Hexane) |
| D-xylose | High | Low (close to baseline) |
| 1,2-O-isopropylidene-α-D-xylofuranose | Medium | Intermediate |
| 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose | Low | High |
Frequently Asked Questions (FAQs)
Q3: What is the best method to purify crude 1,2-O-isopropylidene-α-D-xylofuranose?
A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
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Column Chromatography: This is the most effective method for separating the desired mono-acetal from both the polar D-xylose and the non-polar di-acetal byproduct.
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Recrystallization: If the crude product is relatively pure and crystalline, recrystallization can be an efficient purification method.
Q4: Can you provide a detailed protocol for column chromatography?
A4: A detailed experimental protocol for purification by silica gel column chromatography is provided below.
Q5: What is a suitable solvent system for recrystallization?
A5: A common technique is to dissolve the crude product in a minimal amount of a good solvent (like ethyl acetate or acetone) and then add a poor solvent (like hexane or diethyl ether) until the solution becomes cloudy. Gentle warming to redissolve the solid followed by slow cooling should induce crystallization.
| Solvent System | Ratio (Good:Poor) | Notes |
| Ethyl Acetate / Hexane | ~1:2 to 1:4 | A commonly used system that provides good separation. |
| Acetone / Hexane | ~1:3 to 1:5 | Another effective system. Ensure the acetone is anhydrous. |
| Dichloromethane / Diethyl Ether | ~1:1 to 1:2 | Can be effective, but ensure slow evaporation of the diethyl ether to promote crystal growth. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
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Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the dissolved sample onto the TLC plate baseline. Also, spot standards of D-xylose and, if available, the di-acetal byproduct for comparison.
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Elution: Develop the plate in a chamber with a solvent system such as Ethyl Acetate/Hexane (1:1) .
-
Visualization: After the solvent front has reached the top of the plate, remove it and let it dry. Visualize the spots using a p-anisaldehyde or potassium permanganate stain followed by gentle heating.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Start the elution with a non-polar solvent system, such as 20% Ethyl Acetate in Hexane .
-
Gradient Elution: Gradually increase the polarity of the eluent, for example, to 40-50% Ethyl Acetate in Hexane , to elute the desired product. The less polar di-acetal will elute first, followed by the desired mono-acetal. Unreacted xylose will remain on the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,2-O-isopropylidene-α-D-xylofuranose.
Visualizations
Caption: General purification workflow for 1,2-O-isopropylidene-α-D-xylofuranose.
Caption: Troubleshooting logic for low product yield.
References
optimization of reaction parameters for xylofuranoside synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction parameters for xylofuranoside synthesis.
Troubleshooting Guide
Issue: Low or No Product Yield
Low or no yield in xylofuranoside synthesis can be attributed to several factors, from reactant stability to suboptimal reaction conditions. A systematic approach to troubleshooting this issue is outlined below.
1. Stability of Donor and Acceptor:
-
Problem: Xylofuranose donors can be unstable, particularly under acidic conditions, leading to decomposition before glycosylation occurs. The acceptor may also have stability issues.[1]
-
Recommendation: Separately assess the stability of your donor and acceptor under the planned reaction conditions. Consider employing milder activation methods or more robust protecting groups to enhance stability.[1]
2. Inefficient Activation of the Glycosyl Donor:
-
Problem: A common reason for low yields is the inefficient activation of the glycosyl donor.[1]
-
Recommendation: The choice of promoter is critical. For thioglycoside donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like silver triflate (AgOTf) or trimethylsilyl triflate (TMSOTf) is often effective.[1][2] Ensure all reagents are fresh and anhydrous.[1]
3. Suboptimal Reaction Conditions:
-
Problem: Temperature and reaction time are critical parameters that can significantly impact yield.[1]
-
Recommendation: Glycosylation reactions are often sensitive to temperature. It is often beneficial to start at a low temperature (e.g., -78 °C or -40 °C) and gradually warm the reaction mixture.[1] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to identify the optimal reaction time and check for any decomposition of starting materials.[1][3]
4. Presence of Moisture:
-
Problem: Glycosylation reactions are highly sensitive to moisture.[1]
-
Recommendation: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] The use of molecular sieves (e.g., 4 Å) is also recommended to remove any trace amounts of water.[1][2]
Frequently Asked Questions (FAQs)
Q1: How do I control the stereoselectivity (α vs. β-anomer) of the glycosidic bond?
A1: The stereochemical outcome of the glycosylation reaction is primarily influenced by the choice of the protecting group at the C2 position of the xylofuranose donor and the choice of solvent.
-
For β-selectivity (1,2-trans): A "participating" protecting group at the C2 position, such as an acetyl or benzoyl group, is recommended. These groups can form a transient cyclic intermediate that blocks the α-face of the oxocarbenium ion, thereby favoring the attack of the nucleophile from the β-face.
-
For α-selectivity (1,2-cis): A "non-participating" protecting group at the C2 position, such as a benzyl or a xylylene group, should be used.[1][2] These groups do not form the cyclic intermediate, allowing for potential attack from either face. The use of ethereal solvents like diethyl ether (Et₂O) or dioxane can favor the formation of the α-anomer.[1][2]
Q2: What are the key considerations for choosing protecting groups for my xylofuranose donor?
A2: The selection of appropriate protecting groups is crucial for a successful synthesis. Key considerations include:
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Stereochemical Influence: As discussed above, the C2 protecting group directs the stereochemical outcome of the glycosylation.
-
Stability: The protecting groups must be stable under the glycosylation reaction conditions and be removable without cleaving the newly formed glycosidic bond.[1]
-
Orthogonality: An orthogonal protecting group strategy is highly advantageous. This allows for the selective removal of one type of protecting group in the presence of others, which is essential for the synthesis of complex oligosaccharides.[1]
Q3: What is the most common and versatile method for synthesizing β-D-xylofuranosyl nucleosides?
A3: The Silyl-Hilbert-Johnson (Vorbrüggen) glycosylation is the most widely used and versatile method.[3] This reaction involves the coupling of a silylated nucleobase with a protected xylofuranose derivative, typically in the presence of a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).[3]
Q4: Are there alternative methods to the Silyl-Hilbert-Johnson reaction?
A4: Yes, other methods are being explored and utilized:
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Metal-Catalyzed Glycosylation: These methods are an emerging area of research. Researchers should consult recent literature for specific catalysts and reaction conditions.[3]
-
Enzymatic Glycosylation: This approach offers a "green" and highly selective alternative. Nucleoside phosphorylases can catalyze the transglycosylation reaction, transferring a xylofuranosyl moiety to a nucleobase acceptor.[3]
-
Conformationally Restricted Donors: The use of thioglycoside donors with a conformationally restricting xylylene protecting group has been shown to be effective for the stereocontrolled synthesis of α-xylofuranosides.[2][4]
Data Presentation
Table 1: Optimization of Glycosylation Conditions for α-Xylofuranosides [2][5]
| Donor (equiv.) | Acceptor (equiv.) | NIS (equiv.) | AgOTf (equiv.) | Solvent | Temperature | Yield (α:β ratio) |
| 1.7 | 1.0 | 2.5 | 0.25 | Diethyl ether | Room Temp | High (e.g., 9.5:1) |
Table 2: Representative Solvents and Catalysts for β-D-Xylofuranosyl Nucleoside Synthesis (Silyl-Hilbert-Johnson Method) [3]
| Anhydrous Solvent | Lewis Acid Catalyst | Typical Temperature |
| Acetonitrile | TMSOTf | Room Temp to 80 °C |
| 1,2-Dichloroethane | SnCl₄ | Room Temp to 80 °C |
Experimental Protocols
Protocol 1: General Procedure for α-Xylofuranosylation Using a Thioglycoside Donor[2]
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To a mixture of the xylofuranosyl donor (1.7 mmol) and the glycosyl acceptor (1.0 mmol) in anhydrous diethyl ether (Et₂O), add 4 Å molecular sieves (200 mg) at room temperature.
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Stir the mixture for 1 hour under an inert atmosphere (e.g., Argon or Nitrogen).
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Add N-iodosuccinimide (NIS) (2.5 mmol) and silver triflate (AgOTf) (0.25 mmol) to the mixture.
-
Monitor the reaction by TLC. After stirring for 2 hours at room temperature, quench the reaction with triethylamine (Et₃N).
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Dilute the solution with dichloromethane (CH₂Cl₂) and filter through Celite.
-
Wash the filtrate with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Silyl-Hilbert-Johnson (Vorbrüggen) Glycosylation for β-D-Xylofuranosyl Nucleosides[3]
A. Silylation of the Nucleobase:
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To a suspension of the nucleobase (e.g., adenine, uracil) in an anhydrous solvent (e.g., acetonitrile), add hexamethyldisilazane (HMDS) and a catalytic amount of chlorotrimethylsilane (TMS-Cl) or ammonium sulfate.
-
Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase.
-
Remove excess HMDS under reduced pressure.
B. Glycosylation Reaction:
-
Dissolve the silylated nucleobase and the protected xylofuranose donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-xylofuranose) in the same anhydrous solvent.
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Add a Lewis acid (e.g., TMSOTf or SnCl₄) dropwise to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and quench by adding it to a cold saturated sodium bicarbonate solution.
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Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
C. Deprotection:
-
Dissolve the protected β-D-xylofuranosyl nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction with Dowex-50 (H⁺ form) resin or a few drops of acetic acid.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for Silyl-Hilbert-Johnson Synthesis of β-D-Xylofuranosyl Nucleosides.
Caption: Troubleshooting Logic for Low Yield in Xylofuranoside Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Collection - Stereocontrolled Synthesis of 뱉Xylofuranosides Using a Conformationally Restricted Donor - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1,2-O-Isopropylidene-alpha-D-xylofuranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-O-isopropylidene-alpha-D-xylofuranose.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, storage, and use of this compound.
Issue 1: Low or No Yield During Synthesis
-
Potential Cause: Incomplete reaction or decomposition of the product. The formation of the isopropylidene acetal is an equilibrium reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water will inhibit the reaction and can lead to the hydrolysis of the product. Use dry solvents and reagents. Consider the use of a drying agent, such as molecular sieves, in the reaction mixture.
-
Optimize Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow or incomplete reaction. Conversely, too much acid can lead to the formation of byproducts or decomposition. Titrate the catalyst concentration to find the optimal level.
-
Control Reaction Temperature: While heating can drive the reaction forward, excessive heat may lead to the decomposition of the furanose ring. Maintain a consistent and moderate temperature.
-
Effective Water Removal: The removal of water as it is formed will drive the equilibrium towards the product. Use a Dean-Stark apparatus or other methods for continuous water removal.
-
Issue 2: Product Decomposition During Workup or Purification
-
Potential Cause: The isopropylidene group is highly sensitive to acidic conditions, especially in the presence of water.
-
Troubleshooting Steps:
-
Neutralize Promptly: After the reaction is complete, neutralize the acid catalyst immediately with a weak base, such as sodium bicarbonate solution, before proceeding with the workup.
-
Avoid Strong Acids: Do not use strong aqueous acids for pH adjustment or cleaning of glassware that will come into contact with the product.
-
Low-Temperature Solvent Removal: When concentrating the product solution, use a rotary evaporator with a water bath temperature below 30-40°C to prevent thermal decomposition. For complete removal of water, freeze-drying is a gentle and effective method.
-
Chromatography Considerations: If using silica gel chromatography, the silica can be slightly acidic. To prevent decomposition on the column, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent and then re-equilibrating with the mobile phase.
-
Issue 3: Unexpected Side Products
-
Potential Cause: Over-reaction leading to the formation of 1,2:3,5-di-O-isopropylidene-alpha-D-xylofuranose or other protected species.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of the isopropylidene source (e.g., 2,2-dimethoxypropane or acetone).
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the formation of the desired product and stop the reaction once the starting material is consumed and before significant amounts of di-protected side products are formed.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store this compound?
-
A1: It is crucial to store the compound in a cool, dry, and dark place. It is moisture-sensitive and should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
-
Q2: What is the shelf life of this compound?
-
A2: When stored under the recommended conditions, the compound is stable for an extended period. However, it is good practice to check the purity by techniques like NMR or TLC if it has been in storage for a long time, especially if the container has been opened multiple times.
-
Stability
-
Q3: To which conditions is this compound most sensitive?
-
A3: The compound is most sensitive to acidic conditions and moisture. The isopropylidene group is an acetal, which readily hydrolyzes back to the diol and acetone in the presence of acid and water.
-
-
Q4: Is the compound stable to basic conditions?
-
A4: Yes, the isopropylidene group is generally stable to basic conditions, making it a useful protecting group in reactions involving basic reagents.
-
Experimental Protocols
-
Q5: Can you provide a general protocol for the deprotection of the isopropylidene group?
-
A5: A common method for the removal of the 1,2-O-isopropylidene group is through acid-catalyzed hydrolysis. This can be achieved using dilute aqueous acid (e.g., 1% sulfuric acid) with gentle heating, or by using a solution of trifluoroacetic acid (TFA) in a mixture of water and an organic solvent. The reaction should be carefully monitored by TLC to avoid over-exposure to acidic conditions which could lead to degradation of the sugar.
-
Quantitative Data Summary
| Parameter | Value | Reference Conditions |
| Melting Point | 69-71 °C | Standard |
| Boiling Point | 112-114 °C | at 0.06 mmHg |
| Optical Rotation | [α]D^25 -19.2° | c = 1 in H₂O |
| Storage Temperature | 2-8 °C | Recommended |
Key Experimental Methodologies
General Procedure for Acid-Catalyzed Deprotection
-
Dissolve the this compound derivative in a suitable solvent (e.g., a mixture of methanol and water).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a strong acid ion-exchange resin).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the acid with a weak base (e.g., solid sodium bicarbonate or a basic resin).
-
Filter off any solids and concentrate the solution under reduced pressure at a low temperature.
-
Purify the resulting deprotected sugar as required.
Visualizations
Caption: Mechanism of acid-catalyzed hydrolysis of the isopropylidene group.
Caption: Workflow for troubleshooting low reaction yields.
Technical Support Center: Purification of 1,2-O-isopropylidene-α-D-xylofuranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-O-isopropylidene-α-D-xylofuranose. Here, you will find detailed information on the identification and removal of common byproducts encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose?
A1: The most prevalent byproduct is the over-protected 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose . Other potential impurities include unreacted D-xylose and, depending on the reaction conditions, minor amounts of other isomeric mono-isopropylidene derivatives or degradation products.
Q2: How can I monitor the progress of the reaction and identify the product and byproducts?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A common solvent system is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The desired product, 1,2-O-isopropylidene-α-D-xylofuranose, is more polar than the di-protected byproduct and will therefore have a lower Retention Factor (Rf) value. Unreacted D-xylose is highly polar and will typically remain at the baseline. Visualization can be achieved by staining with a p-anisaldehyde solution followed by gentle heating.
Q3: What are the primary methods for purifying 1,2-O-isopropylidene-α-D-xylofuranose?
A3: The main purification strategies include:
-
Column Chromatography: Effective for separating the mono-protected product from the less polar di-protected byproduct and any other impurities.
-
Recrystallization: A suitable method if the crude product is relatively pure.
-
Selective Hydrolysis: This involves converting the di-protected byproduct back to the desired mono-protected product.
Troubleshooting Guides
Issue 1: Presence of a significant amount of di-O-isopropylidene byproduct.
Cause:
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Excess of the isopropylidene protection reagent (e.g., acetone or 2,2-dimethoxypropane).
-
Prolonged reaction time.
-
Use of a highly active catalyst.
Solution:
-
Selective Hydrolysis: The most efficient method to resolve this issue is to selectively hydrolyze the di-protected byproduct. This can be achieved by treating the crude mixture with a mild acidic solution.[1][2]
-
Protocol: Dissolve the crude mixture in methanol containing a small amount of concentrated hydrochloric acid and water. Stir the reaction at room temperature and monitor by TLC or GC. Once the di-protected compound is consumed, neutralize the reaction with a base such as sodium hydroxide or sodium bicarbonate. The desired mono-protected product can then be extracted and further purified.[1][2]
-
-
Column Chromatography: If the amount of the di-protected byproduct is minor, purification by silica gel column chromatography can be employed.
-
Protocol: Use a silica gel 60 column and a gradient elution system, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate 4:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 1:1). The less polar di-O-isopropylidene byproduct will elute first, followed by the desired 1,2-O-isopropylidene-α-D-xylofuranose.
-
Issue 2: Product contains unreacted D-xylose.
Cause:
-
Incomplete reaction.
-
Insufficient amount of catalyst or protecting group reagent.
-
Poor quality of starting materials.
Solution:
-
Aqueous Wash: Unreacted D-xylose is highly soluble in water and can be removed by washing the crude product (dissolved in an organic solvent like ethyl acetate) with water or a saturated sodium bicarbonate solution.
-
Column Chromatography: D-xylose is very polar and will be strongly retained on a silica gel column. It will either remain on the baseline or elute with a very polar solvent system (e.g., methanol/ethyl acetate).
Issue 3: Difficulty in crystallizing the final product.
Cause:
-
Presence of impurities that inhibit crystallization.
-
Use of an unsuitable solvent.
-
Oiling out of the product.
Solution:
-
Solvent Selection: Experiment with different solvent systems for recrystallization. Common solvents include ethanol, or mixtures like n-hexane/acetone, n-hexane/tetrahydrofuran, and n-hexane/ethyl acetate.[3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Purification Prior to Crystallization: If impurities are hindering crystallization, first purify the crude product using column chromatography as described in Issue 1.
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"Quick-'n'-dirty" Recrystallization Setup: Dissolve the compound in a minimal amount of a good solvent (e.g., ethyl ether) and then slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again and then allow it to cool slowly.[3]
Experimental Protocols
Selective Hydrolysis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose
This protocol is adapted from a patented procedure for the selective removal of the 3,5-O-isopropylidene group.[1][2]
Materials:
-
Crude mixture containing 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
20% Sodium Hydroxide (NaOH) solution
-
Hexane
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare an acidic methanol solution by mixing concentrated HCl, water, and methanol. For a small scale reaction, a mixture of 1 mL concentrated HCl, 1 mL water, and 20 mL methanol can be used.[1]
-
Dissolve the crude acetal mixture in the acidic methanol solution.
-
Stir the solution at room temperature for approximately 25-30 minutes. Monitor the reaction progress by TLC or GC to confirm the conversion of the di-acetal to the mono-acetal.[1][2]
-
Once the reaction is complete, neutralize the solution by adding a 20% solution of sodium hydroxide until the pH is neutral.[1]
-
Add hexane to the neutralized solution and mix briefly.
-
Separate the aqueous and organic layers. The desired 1,2-O-isopropylidene-α-D-xylofuranose will be in the aqueous/methanolic layer, while any remaining di-acetal from other sugars (if present in the initial mixture) will be in the hexane layer.
-
Concentrate the aqueous/methanolic layer to obtain the crude mono-acetal.
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For further purification, the residue can be taken up in a solvent like tetrahydrofuran (THF), dried with sodium sulfate, and concentrated.[2]
Data Presentation
| Purification Method | Key Byproduct Targeted | Typical Purity | Typical Yield | Notes |
| Column Chromatography | 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose | >98% | Variable | Effective for small to medium scale purification. |
| Recrystallization | Minor impurities | >99% | Variable | Requires a relatively pure crude product. |
| Selective Hydrolysis | 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose | >98% | ~98%[2] | Efficient for converting the main byproduct to the desired product. |
Mandatory Visualization
Below are diagrams illustrating the experimental workflow for the synthesis and purification of 1,2-O-isopropylidene-α-D-xylofuranose.
Caption: Synthesis and Purification Workflow for 1,2-O-isopropylidene-α-D-xylofuranose.
Caption: Troubleshooting Logic for Purification of 1,2-O-isopropylidene-α-D-xylofuranose.
References
- 1. US7498430B2 - Process for the preparation and separation of arabinose and xylose from a mixture of saccharides - Google Patents [patents.google.com]
- 2. US20060100423A1 - Process for the preparation and separation of arabinose and xylose from a mixture of saccharides - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
alternative methods for the synthesis of 1,2-O-isopropylidene-alpha-D-xylofuranose
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,2-O-isopropylidene-alpha-D-xylofuranose, a key intermediate in carbohydrate chemistry.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no product at all. What could be the cause?
-
Answer:
-
Inadequate Drying: The presence of water can significantly hinder the reaction, as it competes with the diol for the acetal formation. Ensure all glassware is oven-dried and solvents are anhydrous. The use of molecular sieves during the reaction can help to remove any residual moisture.[1]
-
Inactive Catalyst: The Lewis or Brønsted acid catalyst may be old or deactivated. Use a fresh, unopened batch of the catalyst for best results.
-
Poor Quality Starting Material: The D-xylose starting material may contain impurities that interfere with the reaction. Use high-purity, crystalline D-xylose.
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Suboptimal Reaction Temperature: The reaction may require a specific temperature to proceed efficiently. For instance, some protocols specify refluxing at 60°C.[1] Ensure the reaction temperature is maintained as per the chosen protocol.
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Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Issue 2: Formation of the Di-isopropylidene Byproduct
-
Question: My main product is the 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose instead of the desired mono-isopropylidene product. How can I avoid this?
-
Answer:
-
Excess Acetalating Agent: Using a large excess of acetone or 2,2-dimethoxypropane can favor the formation of the di-protected product. Stoichiometric control of the acetalating agent is crucial for selective mono-protection.
-
Prolonged Reaction Time: Longer reaction times can lead to the formation of the thermodynamically more stable di-isopropylidene derivative. Monitor the reaction closely by TLC and stop it once the mono-protected product is maximized.
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Strong Acid Catalyst: Highly acidic conditions can promote the formation of the di-acetal. Consider using a milder Lewis acid catalyst.
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Issue 3: Incomplete Reaction and Difficulty in Purification
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Question: My reaction is incomplete, and I am struggling to separate the product from the starting material and the di-protected byproduct. What should I do?
-
Answer:
-
Catalyst Amount: An insufficient amount of catalyst can lead to an incomplete reaction. A slight increase in the catalyst loading might improve the conversion.
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Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is a common method for separating the mono-protected, di-protected, and unreacted xylose. A gradient elution system with a mixture of hexane and ethyl acetate is typically effective.
-
Selective Hydrolysis: An alternative approach is to drive the reaction to the di-protected stage and then selectively hydrolyze the 3,5-O-isopropylidene group. A patented method suggests that treatment with acidic methanol can selectively remove the 3,5-acetal.
-
-
Frequently Asked Questions (FAQs)
-
What are the most common methods for the synthesis of this compound? The most common approach involves the reaction of D-xylose with acetone or a related acetalating agent in the presence of an acid catalyst. An alternative two-step method involves the formation of the 1,2:3,5-di-O-isopropylidene derivative followed by selective hydrolysis of the 3,5-isopropylidene group.
-
Which catalysts are typically used for this reaction? Both Brønsted acids like sulfuric acid and Lewis acids such as antimony pentachloride, ferric chloride, and zinc chloride can be used to catalyze the reaction.[1]
-
How can I monitor the progress of the reaction? Thin Layer Chromatography (TTC) is an effective way to monitor the reaction. A typical mobile phase would be a mixture of ethyl acetate and hexane. The starting material (D-xylose) is highly polar and will have a low Rf value, while the products (mono- and di-isopropylidene xylose) will be less polar and have higher Rf values.
-
What is the role of 2,2-dimethoxypropane in some protocols? 2,2-dimethoxypropane can serve as both the acetalating agent and a water scavenger. It reacts with water to form acetone and methanol, thus driving the equilibrium towards the formation of the isopropylidene acetal.
-
Is it possible to achieve a one-pot synthesis of the mono-isopropylidene product with high selectivity? Achieving high selectivity in a one-pot synthesis can be challenging due to the competing formation of the di-isopropylidene derivative. Careful control of stoichiometry, reaction time, and temperature is essential. A two-step process involving the formation of the di-acetal followed by selective deprotection can sometimes offer better overall yields and purity of the desired mono-protected product.
Experimental Protocols
Method 1: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose (High Yielding Precursor to the Target Compound)
This method describes the synthesis of the di-protected xylose, which can be a precursor to the desired mono-protected compound via selective hydrolysis.
-
Reaction: D-xylose is reacted with acetone in the presence of a Lewis acid catalyst, antimony pentachloride, to yield the di-isopropylidene derivative.[1]
-
Procedure:
-
To 200 ml of acetone, add 10.0 g of D-xylose and 89.7 mg of antimony pentachloride.[1]
-
Reflux the mixture with stirring in a water bath at 60°C for 5 hours.[1] To ensure anhydrous conditions, place 20 g of Molecular Sieves 3A between the reaction vessel and the condenser.[1]
-
After the reaction is complete, add a small amount of pyridine to neutralize the catalyst, and then distill off the acetone under reduced pressure.[1]
-
Dissolve the residue in benzene. Wash the benzene solution successively with aqueous sodium bicarbonate solution and water.[1]
-
Dry the benzene solution over anhydrous magnesium sulfate.[1]
-
Distill off the benzene under reduced pressure. The residue can be further purified by vacuum distillation to obtain 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose.[1]
-
Method 2: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose using Sulfuric Acid
This protocol provides an alternative Brønsted acid-catalyzed synthesis of the di-protected xylose.
-
Reaction: D-xylose is treated with acetone and a catalytic amount of concentrated sulfuric acid.
-
Procedure:
-
Suspend 30 g of D-xylose in 800 ml of acetone and cool the mixture to 10°C in an ice bath.
-
Add 20 ml of concentrated sulfuric acid (98%) dropwise to the cooled suspension over 15 minutes.
-
Allow the system to warm to 20°C and stir for 90 minutes.
-
Cool the resulting light-yellow solution to 10°C and neutralize it by the dropwise addition of 80 ml of a 40% (w/v) aqueous sodium hydroxide solution.
-
Filter the resulting suspension under vacuum.
-
Evaporate the acetone from the filtrate under reduced pressure at 35°C to obtain the product.
-
Quantitative Data Summary
| Method | Catalyst | Reagents | Temperature (°C) | Time (h) | Yield (%) | Product |
| 1 | Antimony pentachloride | D-xylose, Acetone | 60 | 5 | 89.2 | 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose[1] |
| 2 | Sulfuric Acid | D-xylose, Acetone | 10-20 | 1.5 | Not Specified | 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose |
Experimental Workflows
Caption: Workflow for the synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose using Method 1.
Caption: Workflow for the synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose using Method 2.
References
Technical Support Center: Scaling Up 1,2-O-isopropylidene-alpha-D-xylofuranose Production
Welcome to the technical support center for the production of 1,2-O-isopropylidene-alpha-D-xylofuranose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides and frequently asked questions to assist in optimizing your synthesis and purification processes.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the production of this compound.
Issue 1: Low Yield of Crude Product
Question: We are experiencing a significant drop in yield as we scale up our reaction from lab to pilot scale. What are the potential causes and how can we mitigate them?
Answer:
Low yields during scale-up can stem from several factors related to reaction kinetics, mass transfer, and side reactions. Here’s a breakdown of potential causes and troubleshooting steps:
-
Incomplete Reaction: At a larger scale, inefficient mixing can lead to localized areas of low reactant concentration, preventing the reaction from going to completion.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffles to improve mixing and maintain a homogeneous reaction mixture. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (D-xylose) is consumed.
-
-
Side Reactions: Increased reaction times and potential temperature gradients in large reactors can promote the formation of byproducts. Common side reactions with xylose under acidic conditions include dehydration to furfural and the formation of polymeric humins.
-
Solution: Maintain strict temperature control. Consider using a jacketed reactor for efficient heat management. Minimizing the reaction time by optimizing catalyst loading can also reduce the formation of degradation products.
-
-
Catalyst Deactivation: The acid catalyst can be neutralized by impurities or absorbed by solid materials, reducing its effectiveness.
-
Solution: Use a higher grade of D-xylose and acetone to minimize impurities. If using a solid catalyst, ensure it is properly activated and that the reaction mixture is well-agitated to ensure good contact.
-
Issue 2: Formation of Di-isopropylidene Byproduct
Question: Our analysis of the crude product shows a significant amount of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose. How can we improve the selectivity for the mono-protected product?
Answer:
The formation of the di-protected byproduct is a common challenge in this synthesis. Selectivity is primarily influenced by the reaction conditions.
-
Stoichiometry of Acetone: While acetone is often used as the solvent, controlling its effective concentration can influence the reaction outcome.
-
Solution: While difficult to control when acetone is the solvent, ensuring the reaction is stopped promptly after the formation of the desired mono-acetal is crucial. Over-extending the reaction time will favor the formation of the thermodynamically more stable di-protected product.
-
-
Catalyst Choice: The type and amount of acid catalyst can affect the regioselectivity of the reaction.
-
Solution: Experiment with different acid catalysts. While strong acids like sulfuric acid are effective, milder catalysts or Lewis acids might offer better selectivity. A lower catalyst loading can also help to favor the kinetic mono-protected product.
-
Issue 3: Difficulties in Product Purification and Isolation
Question: We are struggling to purify the product at a large scale. Column chromatography is not feasible, and direct crystallization from the crude mixture gives low purity and recovery. What are our options?
Answer:
Purification is a major hurdle in scaling up this process. Here are some strategies to improve the isolation of this compound:
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Work-up Procedure: The initial work-up is critical for removing the acid catalyst and unreacted starting material.
-
Solution: After the reaction, neutralize the acid catalyst carefully. An aqueous work-up can be used to remove the highly water-soluble D-xylose. Be cautious, as prolonged exposure to acidic water can cause hydrolysis of the product. A rapid extraction with a suitable organic solvent after neutralization is recommended.
-
-
Crystallization: The choice of solvent system is crucial for successful crystallization.
-
Solution: A solvent-antisolvent system is often effective. Consider dissolving the crude product in a solvent in which it is soluble (e.g., ethyl acetate, toluene) and then slowly adding an antisolvent in which it is poorly soluble (e.g., hexanes, heptane) to induce crystallization. Seeding the solution with a small amount of pure product can aid in initiating crystallization.
-
-
Distillation (for Di-protected Byproduct Removal): If the main impurity is the more volatile 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose, it may be possible to remove it by vacuum distillation.[1] However, this should be done with care to avoid thermal degradation of the desired mono-protected product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the synthesis of this compound at a large scale?
A1: While various acid catalysts can be used, for large-scale production, a balance between reactivity, cost, and ease of removal is key. Sulfuric acid is commonly used due to its low cost and high activity. However, solid acid catalysts, such as acidic resins (e.g., Amberlite IR-120), can simplify the work-up process as they can be removed by filtration. Lewis acids like antimony pentachloride have also been reported for similar transformations.[1] The optimal choice will depend on your specific process and equipment.
Q2: What are the recommended reaction temperatures and times for this synthesis?
A2: Typically, the reaction is carried out in acetone at reflux temperature (around 60°C).[1] The reaction time can vary from a few hours to over a day, depending on the scale, catalyst, and efficiency of mixing. It is crucial to monitor the reaction progress by TLC or HPLC to determine the optimal endpoint, which is usually when the starting D-xylose has been consumed but before significant amounts of di-protected byproduct have formed.
Q3: How can we effectively remove water from the reaction mixture to drive the equilibrium towards product formation?
A3: The formation of the isopropylidene acetal is a reversible reaction that produces water. At a large scale, removing this water is essential for achieving high conversion. Using a Dean-Stark apparatus is a common laboratory method. For larger-scale operations, a reaction vessel equipped with a condenser and a water separator can be used. Alternatively, incorporating molecular sieves in a Soxhlet extractor attached to the reactor can effectively remove water from the refluxing solvent.[1]
Q4: What analytical methods are recommended for monitoring the reaction and assessing the purity of the final product?
A4: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the starting material (D-xylose) and the appearance of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion, the ratio of mono- to di-protected product, and the presence of other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying any impurities in the isolated material.
-
Gas Chromatography (GC): Can be used to quantify volatile byproducts and the di-protected species.
Q5: What are the key safety considerations when scaling up this process?
A5: Key safety considerations include:
-
Flammability: Acetone is a highly flammable solvent. Ensure all equipment is properly grounded and that the reaction is carried out in a well-ventilated area away from ignition sources.
-
Corrosive Acids: Strong acid catalysts are corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Exothermic Potential: While the reaction is not strongly exothermic, at a very large scale, the heat of reaction and heat of solution of the catalyst should be considered. Ensure adequate cooling capacity is available.
-
Pressure Build-up: If the reaction is run in a closed system, there is a potential for pressure build-up due to the vapor pressure of acetone at reflux. Ensure the reactor is equipped with a pressure relief system.
Data Presentation
Table 1: Comparison of Reaction Parameters for Isopropylidene Protection of D-Xylose
| Parameter | Laboratory Scale (reported for di-protection)[1] | Pilot/Industrial Scale (Recommended) | Rationale for Scale-up Adjustment |
| Starting Material | D-Xylose (10.0 g) | D-Xylose (kg scale) | Increased throughput. |
| Solvent | Acetone (200 ml) | Acetone | Serves as both reactant and solvent. |
| Catalyst | Antimony pentachloride (89.7 mg) | Sulfuric acid or Solid Acid Resin | Cost-effectiveness and ease of handling/removal at scale. |
| Temperature | 60°C (Reflux) | 55-65°C (Reflux) | Maintain optimal reaction rate. |
| Reaction Time | 5 hours | Monitor by HPLC/TLC | Time will vary with scale; monitoring is crucial to avoid byproduct formation. |
| Water Removal | Molecular Sieves in reflux path | Dean-Stark trap or equivalent | Essential to drive equilibrium to the product side at a larger scale. |
| Work-up | Neutralization, Extraction, Distillation | Neutralization, Aqueous Wash, Crystallization | Crystallization is generally more scalable and effective for purifying the mono-protected product. |
| Yield (Di-protected) | 89.2% | Not directly comparable | The goal for the mono-protected product is to maximize yield while minimizing di-protection. |
Experimental Protocols
Key Experiment: Synthesis of this compound (Pilot Scale)
This protocol is a general guideline and should be optimized for your specific equipment and scale.
-
Reactor Setup: Charge a clean, dry, jacketed glass-lined reactor with D-xylose and acetone. Begin agitation to suspend the solid.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid) to the stirred suspension while maintaining the temperature below 25°C.
-
Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain it at this temperature. If using a system for water removal, ensure it is operational.
-
Monitoring: Periodically take samples from the reaction mixture and analyze them by TLC or HPLC to monitor the consumption of D-xylose and the formation of the product and byproducts.
-
Quenching: Once the reaction has reached the desired endpoint, cool the mixture to below 20°C. Slowly add a neutralizing agent (e.g., sodium bicarbonate solution or an amine base) until the pH is neutral.
-
Work-up:
-
Filter off any solids (e.g., salts from neutralization or a solid catalyst).
-
Concentrate the acetone solution under reduced pressure.
-
Perform an aqueous wash to remove any remaining salts and unreacted D-xylose.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Combine the organic layers, dry over a drying agent (e.g., anhydrous magnesium sulfate), and filter.
-
-
Isolation:
-
Concentrate the organic solution to a thick syrup.
-
Dissolve the syrup in a minimal amount of a suitable hot solvent (e.g., toluene).
-
Slowly add an antisolvent (e.g., heptane) until turbidity is observed.
-
Cool the mixture slowly to induce crystallization. Seeding may be necessary.
-
Isolate the crystals by filtration, wash with a cold solvent/antisolvent mixture, and dry under vacuum.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound production.
References
identifying impurities in 1,2-O-isopropylidene-alpha-D-xylofuranose synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose?
A1: The most common impurities include unreacted D-xylose, the formation of the di-O-isopropylidene derivative (1,2:3,5-di-O-isopropylidene-α-D-xylofuranose), and partially hydrolyzed products.[1][2][3] The presence of water can also lead to the hydrolysis of the desired product back to D-xylose.[4]
Q2: How can I monitor the progress of the reaction to minimize impurity formation?
A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[2][5][6][7] By comparing the reaction mixture to standards of the starting material (D-xylose) and the desired product, you can determine the optimal reaction time and prevent the formation of side products.
Q3: What is the role of the acid catalyst in this synthesis, and how does it affect impurity formation?
A3: An acid catalyst is required to facilitate the formation of the isopropylidene acetal.[8][9] However, excessive amounts of acid or prolonged reaction times can promote the formation of the di-protected xylose or lead to degradation of the product. Careful control of the catalyst concentration is crucial.
Q4: Can the desired product be sensitive to the purification process?
A4: Yes, 1,2-O-isopropylidene-α-D-xylofuranose is sensitive to moisture and acidic conditions, which can cause the isopropylidene group to hydrolyze.[4] Therefore, it is important to use anhydrous solvents and neutralize any residual acid before purification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Hydrolysis of the product during workup or purification. - Formation of side products. | - Monitor the reaction by TLC to ensure completion. - Use anhydrous conditions throughout the synthesis and workup. - Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate) before solvent evaporation. - Optimize the stoichiometry of reagents. |
| Multiple Spots on TLC, Including a Spot with a Higher Rf than the Product | - Formation of the di-protected product, 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose.[1] | - Reduce the amount of acetone or 2,2-dimethoxypropane used. - Decrease the reaction time. - Use column chromatography for purification to separate the mono- and di-protected products. |
| A Persistent Spot at the Baseline of the TLC Plate | - Unreacted D-xylose. | - Increase the reaction time. - Ensure the D-xylose is fully dissolved in the reaction mixture. - Check the activity of the acid catalyst. |
| Product appears oily or does not crystallize | - Presence of residual solvent. - Contamination with impurities, such as the di-protected xylose. | - Ensure all solvent is removed under high vacuum. - Purify the product using column chromatography. - Attempt crystallization from a different solvent system (e.g., diethyl ether/hexane). |
| Product degrades upon storage | - The product is moisture-sensitive.[4] | - Store the purified product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[10] |
Impurity Identification Data
The following table summarizes key data for the desired product and common impurities to aid in their identification.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical TLC Rf | Key ¹H NMR Signals (δ, ppm) |
| 1,2-O-Isopropylidene-α-D-xylofuranose | 190.19[10][11] | 69-71[10] | 0.4-0.5 | ~5.9 (d, H-1), ~4.5 (d, H-2), ~1.5 and ~1.3 (s, C(CH₃)₂)[12] |
| D-Xylose | 150.13 | 144-145 | 0.1-0.2 | Complex multiplet region |
| 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose | 230.27 | N/A (liquid) | 0.7-0.8 | Multiple signals for isopropylidene methyl groups[13] |
*Typical values; may vary depending on the specific TLC system (eluent) and NMR solvent used.
Experimental Protocol: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
D-xylose
-
Anhydrous acetone
-
2,2-Dimethoxypropane
-
Concentrated sulfuric acid (or another suitable acid catalyst)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend D-xylose in anhydrous acetone.
-
Addition of Reagents: Add 2,2-dimethoxypropane to the suspension. Cool the mixture in an ice bath.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled mixture with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Quenching: Once the reaction is complete (indicated by the consumption of D-xylose), quench the reaction by adding solid sodium bicarbonate to neutralize the acid. Stir for 15 minutes.
-
Workup: Filter the mixture to remove solids. Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Extraction: Dissolve the crude product in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the resulting residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR and melting point analysis.[14][15]
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: A workflow diagram for troubleshooting the synthesis.
Reaction Pathway
This diagram illustrates the chemical transformation from D-xylose to the desired product and a common side product.
Caption: Reaction scheme for the formation of the target molecule.
References
- 1. prepchem.com [prepchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Hydrodeoxygenation of Xylose Isopropylidene Ketal Over Pd/HBEA Catalyst for the Production of Green Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2-O-Isopropylidene-?-D-xylofuranose - SRIRAMCHEM [sriramchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1,2-O-Isopropylidene-a- D -xylofuranose 99 20031-21-4 [sigmaaldrich.com]
- 11. 1,2-O-isopropylidene-alpha-D-xylofuranose | C8H14O5 | CID 88338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2:3,5-Di-O-isopropylidene-alpha-D-xylofuranose(20881-04-3) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. This compound(20031-21-4) 1H NMR [m.chemicalbook.com]
preventing degradation of 1,2-O-isopropylidene-alpha-D-xylofuranose during storage
This technical support center provides guidance on preventing the degradation of 1,2-O-isopropylidene-α-D-xylofuranose during storage. It includes a troubleshooting guide for common issues and frequently asked questions with detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the storage and handling of 1,2-O-isopropylidene-α-D-xylofuranose.
Observed Degradation of 1,2-O-isopropylidene-α-D-xylofuranose
If you observe degradation of your stored 1,2-O-isopropylidene-α-D-xylofuranose, as indicated by changes in physical appearance (e.g., discoloration, clumping), unexpected analytical results (e.g., new peaks in HPLC or GC-MS analysis), or poor performance in subsequent reactions, follow the troubleshooting workflow below.
Figure 1. Troubleshooting workflow for addressing observed degradation of 1,2-O-isopropylidene-α-D-xylofuranose.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 1,2-O-isopropylidene-α-D-xylofuranose during storage?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the 1,2-O-isopropylidene (acetal) group. This reaction is highly sensitive to the presence of moisture and acidic conditions, leading to the formation of D-xylose and acetone. The compound is generally stable under neutral and basic conditions.
Q2: What are the optimal storage conditions to prevent the degradation of 1,2-O-isopropylidene-α-D-xylofuranose?
A2: To minimize degradation, 1,2-O-isopropylidene-α-D-xylofuranose should be stored in a cool, dry, and dark environment. It is crucial to protect the compound from moisture. The recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C is ideal. Storage at <15°C is also acceptable.[1] | Reduces the rate of potential hydrolytic degradation. |
| Humidity | Store in a desiccator or under an inert, dry atmosphere (e.g., nitrogen or argon). | The compound is moisture-sensitive, and exposure to humidity can lead to hydrolysis.[1] |
| Light | Store in an amber or opaque, tightly sealed container.[1] | Protects the compound from potential photodegradation. |
| Atmosphere | For long-term storage, an inert atmosphere is recommended. | Prevents exposure to atmospheric moisture and acidic gases. |
| Container | Use a tightly sealed container to prevent moisture ingress.[1][2] | Maintains a controlled environment and prevents contamination. |
Q3: How can I assess the stability of my 1,2-O-isopropylidene-α-D-xylofuranose sample?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the preferred technique for assessing the purity and detecting degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile degradation products. A detailed experimental protocol for a forced degradation study to validate a stability-indicating method is provided below.
Experimental Protocol: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method for 1,2-O-isopropylidene-α-D-xylofuranose. The goal is to achieve 5-20% degradation.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 1,2-O-isopropylidene-α-D-xylofuranose at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and collect samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 70°C. Collect samples at 1, 3, 7, and 14 days. Prepare solutions of the stressed solid for analysis.
-
Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Keep a control sample wrapped in aluminum foil. Analyze both samples after the exposure period.
3. Analytical Method:
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or a Refractive Index (RI) detector.
-
Injection Volume: 10 µL.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 50°C, ramp to 250°C at 10°C/min.
-
Injection: Splitless.
-
Detection: Mass spectrometer in full scan mode.
-
4. Data Analysis:
-
For each stress condition, compare the chromatograms of the stressed samples with the unstressed control.
-
Identify and quantify the degradation products.
-
The analytical method is considered stability-indicating if it can resolve the parent compound from all significant degradation products.
Figure 2. Workflow for the forced degradation study of 1,2-O-isopropylidene-α-D-xylofuranose.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1,2-O-isopropylidene-α-D-xylofuranose
For Researchers, Scientists, and Drug Development Professionals
The selective protection of carbohydrate hydroxyl groups is a cornerstone of synthetic carbohydrate chemistry, enabling the synthesis of complex oligosaccharides and glycoconjugates. 1,2-O-isopropylidene-α-D-xylofuranose is a key intermediate in this field, serving as a versatile building block for the synthesis of various biologically active molecules. This guide provides a comparative overview of the common methods for its synthesis, presenting quantitative data, detailed experimental protocols, and a logical workflow for method selection.
Comparison of Synthesis Methods
The synthesis of 1,2-O-isopropylidene-α-D-xylofuranose is typically achieved through a two-step process: the formation of the di-acetal, 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose, followed by the selective hydrolysis of the 3,5-O-isopropylidene group. While direct selective acetalization of D-xylose is challenging, this two-step approach offers a reliable and high-yielding route.
| Method | Key Reagents | Reaction Time | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Two-Step Acetalization/Hydrolysis | ||||||
| Step 1: Di-acetal Formation | D-xylose, Acetone, Antimony pentachloride | 5 hours | 89.2 | High | High yield of the di-acetal intermediate. | Use of a toxic and corrosive catalyst. |
| Step 2: Selective Hydrolysis | 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose, 65% aq. Trifluoroacetic acid | 30 min - 2 h | ~70-80 | High | Relatively mild conditions for selective deprotection. | Requires careful monitoring to avoid over-hydrolysis. |
Experimental Protocols
Method 1: Two-Step Synthesis via Di-acetal Formation and Selective Hydrolysis
This is the most commonly employed and well-documented method for the preparation of 1,2-O-isopropylidene-α-D-xylofuranose.
Step 1: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose [1]
-
Materials:
-
D-xylose (10.0 g)
-
Acetone (200 ml)
-
Antimony pentachloride (89.7 mg)
-
Molecular Sieves 3A (20 g)
-
Pyridine
-
Benzene
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a 500 ml round-bottom flask, add D-xylose (10.0 g) and acetone (200 ml).
-
Add antimony pentachloride (89.7 mg) to the mixture.
-
Set up a reflux condenser with a Soxhlet extractor containing Molecular Sieves 3A (20 g) between the flask and the condenser to dry the refluxing solvent.
-
Heat the mixture to reflux with stirring in a water bath at 60°C for 5 hours.
-
After the reaction is complete, cool the solution and add a small amount of pyridine to neutralize the catalyst.
-
Remove the acetone by distillation under reduced pressure.
-
Dissolve the residue in benzene.
-
Wash the benzene solution successively with aqueous sodium bicarbonate solution and water.
-
Dry the benzene solution over anhydrous magnesium sulfate.
-
Remove the benzene by distillation under reduced pressure.
-
The resulting residue is 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose. The reported yield is 13.7 g (89.2%).
-
Step 2: Selective Hydrolysis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose
This procedure is adapted from a general method for the selective hydrolysis of terminal isopropylidene groups.
-
Materials:
-
1,2:3,5-di-O-isopropylidene-α-D-xylofuranose
-
65% aqueous Trifluoroacetic acid (TFA)
-
Toluene
-
Pyridine
-
Acetic anhydride
-
-
Procedure:
-
Dissolve 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose in 65% aqueous trifluoroacetic acid.
-
Stir the solution at room temperature. The reaction time can vary from 30 minutes to 2 hours and should be monitored by thin-layer chromatography (TLC) to determine the optimal point for quenching the reaction to maximize the yield of the mono-acetal and minimize the formation of fully deprotected xylose.
-
Once the reaction has reached the desired stage, co-evaporate the solvents with toluene under reduced pressure.
-
Dry the resulting residue under vacuum.
-
For subsequent reactions, the crude product can often be used directly. For purification, the residue can be dissolved in a mixture of acetic anhydride and pyridine for acetylation of the free hydroxyl groups, followed by chromatographic separation.
-
Logical Workflow for Method Selection
The choice of synthesis method for 1,2-O-isopropylidene-α-D-xylofuranose primarily depends on the desired scale of the reaction and the availability of reagents and equipment. The two-step method is generally preferred for its high overall yield and reliability.
Caption: Workflow for the synthesis of 1,2-O-isopropylidene-α-D-xylofuranose.
References
Validating the Structure of 1,2-O-isopropylidene-alpha-D-xylofuranose: A Comparative NMR Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of carbohydrate intermediates is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for the validation of 1,2-O-isopropylidene-alpha-D-xylofuranose, a key building block in synthetic carbohydrate chemistry.
This technical note outlines the expected NMR spectral data for this compound and compares it with a structurally related analogue to highlight the key differences for unambiguous identification. Detailed experimental protocols for the necessary NMR experiments are also provided.
Comparative Analysis of NMR Data
The primary method for the structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The anomeric proton (H-1) is a key diagnostic signal, and its chemical shift and coupling constant to H-2 are characteristic of the α-configuration in the furanose ring.
For a robust validation, a comparison with a closely related structure is invaluable. In this guide, we will theoretically compare the expected NMR data of the target molecule with its β-anomer, 1,2-O-isopropylidene-beta-D-xylofuranose. The change in stereochemistry at the anomeric center (C-1) is expected to cause significant and predictable changes in the NMR spectra.
Table 1: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 1,2-O-isopropylidene-D-xylofuranose Anomers in CDCl₃
| Proton | This compound (Expected) | 1,2-O-isopropylidene-beta-D-xylofuranose (Expected) | Key Differentiating Features |
| H-1 | ~5.9-6.0 ppm (d) | ~5.7-5.8 ppm (s) | The α-anomer shows a doublet due to coupling with H-2, while the β-anomer is expected to show a singlet or a very small coupling constant. The chemical shift of the α-anomer is typically downfield compared to the β-anomer. |
| H-2 | ~4.5-4.6 ppm (d) | ~4.7-4.8 ppm (d) | The coupling constant J₁,₂ in the α-anomer is expected to be around 3-4 Hz. In the β-anomer, J₁,₂ is expected to be close to 0 Hz. |
| H-3 | ~4.2-4.3 ppm | ~4.1-4.2 ppm | |
| H-4 | ~4.4-4.5 ppm | ~4.3-4.4 ppm | |
| H-5a | ~3.7-3.8 ppm | ~3.6-3.7 ppm | |
| H-5b | ~3.6-3.7 ppm | ~3.5-3.6 ppm | |
| CH₃ (isopropylidene) | ~1.3 ppm (s), ~1.5 ppm (s) | ~1.3 ppm (s), ~1.4 ppm (s) | Two distinct singlets for the non-equivalent methyl groups. |
| J₁,₂ | ~3-4 Hz | ~0 Hz | This is a critical parameter for anomeric configuration assignment. |
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for 1,2-O-isopropylidene-D-xylofuranose Anomers in CDCl₃
| Carbon | This compound (Expected) | 1,2-O-isopropylidene-beta-D-xylofuranose (Expected) | Key Differentiating Features |
| C-1 | ~104-105 ppm | ~102-103 ppm | The anomeric carbon of the α-anomer is typically deshielded compared to the β-anomer. |
| C-2 | ~85-86 ppm | ~87-88 ppm | |
| C-3 | ~77-78 ppm | ~76-77 ppm | |
| C-4 | ~81-82 ppm | ~80-81 ppm | |
| C-5 | ~61-62 ppm | ~60-61 ppm | |
| C(CH₃)₂ | ~111-112 ppm | ~110-111 ppm | Quaternary carbon of the isopropylidene group. |
| CH₃ (isopropylidene) | ~26-27 ppm | ~25-26 ppm | Two distinct signals for the non-equivalent methyl groups. |
Experimental Protocols for Structural Validation
A comprehensive NMR analysis for the structural validation of this compound should include the following experiments:
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Purpose: To determine the chemical shifts and coupling constants of the protons.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Analysis: Integrate the signals to determine the relative number of protons. Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) to establish proton-proton connectivity.
3. ¹³C NMR Spectroscopy:
-
Purpose: To determine the chemical shifts of the carbon atoms.
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Parameters:
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 150 ppm
-
-
Analysis: Identify the number of unique carbon signals, which should correspond to the number of carbon atoms in the molecule.
4. 2D COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Analysis: Cross-peaks in the 2D spectrum indicate which protons are spin-spin coupled. This is crucial for tracing the connectivity of the sugar ring protons from H-1 to H-5.
5. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Analysis: Cross-peaks connect the chemical shift of a proton on the F2 axis to the chemical shift of its directly bonded carbon on the F1 axis. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.
A Comparative Guide to the Characterization of Xylofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of xylofuranose derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information is intended to be an objective resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering supporting experimental data and detailed methodologies.
Comparative Analysis of Biological Activities
The biological evaluation of various xylofuranose derivatives has revealed promising candidates for therapeutic development. The following tables summarize the quantitative data on their anticholinesterase, antiproliferative, and antiviral activities.
Anticholinesterase Activity of Guanidino Xylofuranose Derivatives
| Compound | Target | Kᵢ (µM) | Inhibition Type | Source |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | Acetylcholinesterase (AChE) | 7.49 | Non-competitive | [1] |
| Guanidinomethyltriazole derivative | Acetylcholinesterase (AChE) | 22.87 | Moderate | [1] |
Antiproliferative Activity of Xylofuranose Derivatives
| Compound | Cell Line | GI₅₀ (µM) | Source |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | K562 (Chronic Myeloid Leukemia) | 31.02 | [1] |
| 3-O-dodecyl (N-Boc)guanidino xylofuranose | MCF-7 (Breast Cancer) | 26.89 | [1] |
| Aminomethyltriazole 5'-isonucleoside | K562 (Chronic Myeloid Leukemia) | 6.33 | [1] |
| Aminomethyltriazole 5'-isonucleoside | MCF-7 (Breast Cancer) | 8.45 | [1] |
Antiviral Activity of β-D-Xylofuranosyl Nucleoside Phosphonates
| Compound | Virus | EC₅₀ (µM) | Source |
| Adenine containing analogue | Measles virus (MeV) | 12 | [2] |
| Adenine containing analogue | Enterovirus-68 (EV-68) | 16 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of xylofuranose derivatives are crucial for reproducibility and further development.
Synthesis of 5'-Guanidino Xylofuranosyl Nucleosides
This protocol describes a general method for the synthesis of 5'-guanidino xylofuranosyl nucleosides from a 5'-azido precursor.
-
Staudinger Reduction: The 5'-azido xylofuranosyl nucleoside is dissolved in a mixture of tetrahydrofuran (THF) and water. Triphenylphosphine (PPh₃) is added, and the reaction is stirred at room temperature for 4-24 hours until the azide is completely reduced to the amine.
-
Guanidinylation: To the resulting amine solution, N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine and a base such as diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature for 45 minutes to 10 hours.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the 5'-guanidino xylofuranosyl nucleoside.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the AChE inhibitory activity of the synthesized compounds.
-
Reaction Mixture Preparation: A phosphate buffer (0.1 M, pH 8.0), a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), the test compound solution, and the acetylcholinesterase enzyme solution are added to the wells of a 96-well plate.
-
Pre-incubation: The plate is incubated for 15 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI).
-
Absorbance Measurement: The absorbance is measured kinetically at 412 nm for a set period. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The Ki value is determined from dose-response curves.
Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7 or K562) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the xylofuranose derivatives and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control, and the GI₅₀ value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay is used to evaluate the antiviral activity of compounds against viruses like Enterovirus D68.
-
Cell Seeding: Host cells (e.g., HeLa) are seeded in a 96-well plate.
-
Compound and Virus Addition: Serial dilutions of the test compounds are added to the cells, followed by the addition of the virus.
-
Incubation: The plate is incubated for several days until a cytopathic effect (CPE) is observed in the virus control wells.
-
Cell Viability Assessment: Cell viability is assessed using a colorimetric method, such as the MTS assay.
-
Data Analysis: The EC₅₀ value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined.
Visualizing Synthesis and Mechanisms of Action
Graphical representations of experimental workflows and biological pathways provide a clear understanding of the processes involved.
Caption: General workflow for the synthesis, characterization, and biological evaluation of xylofuranose derivatives.
Proposed Mechanisms of Action
The biological activities of xylofuranose derivatives are attributed to their interaction with specific cellular targets. The following diagrams illustrate the proposed signaling pathways.
Caption: Mechanism of acetylcholinesterase inhibition by guanidino xylofuranose derivatives.
Caption: Proposed mechanism of antiproliferative activity of xylofuranosyl nucleoside analogs.[3]
Caption: Proposed mechanism of antiviral activity of β-D-xylofuranosyl nucleoside phosphonates.[2][3]
References
A Comparative Guide to the Spectroscopic Analysis of Furanose Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of carbohydrates is paramount in drug discovery and glycobiology. Furanose rings, five-membered cyclic sugars, are key components of nucleic acids (ribose and deoxyribose) and various bacterial polysaccharides. Distinguishing between furanose isomers, particularly anomers (α and β forms), is a critical analytical challenge due to their subtle structural differences. This guide provides an objective comparison of the performance of major spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—in the differentiation of furanose anomers, supported by experimental data and detailed protocols.
Spectroscopic Comparison of Furanose Anomers
Spectroscopic techniques exploit different molecular properties to distinguish between isomers. NMR spectroscopy provides detailed information about the chemical environment of individual atoms, IR spectroscopy probes the vibrational modes of chemical bonds, and mass spectrometry analyzes the mass-to-charge ratio of the molecule and its fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of furanose isomers in solution.[1][2] The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are highly sensitive to their stereochemical environment, allowing for the clear differentiation of α and β anomers. The anomeric proton (H-1) and carbon (C-1) are particularly diagnostic.
For α-furanosides, the anomeric proton typically resonates at a lower field (higher ppm) compared to the β-anomer. Conversely, the anomeric carbon of the α-isomer is generally found at a higher field (lower ppm) than that of the β-isomer. These differences, along with variations in coupling constants (J-couplings), provide a definitive basis for anomeric assignment.[3]
Quantitative NMR Data Comparison: α- and β-D-Glucofuranose
The following tables summarize the complete ¹H and ¹³C NMR spectral assignments for the α and β anomers of D-glucofuranose in D₂O.[3]
Table 1: ¹H-NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for D-Glucofuranose Anomers. [3]
| Proton | α-D-Glucofuranose (δ, ppm) | J (Hz) | β-D-Glucofuranose (δ, ppm) | J (Hz) |
| H-1 | 5.49 | d, 3.96 | 5.23 | d, <1 |
| H-2 | 4.32 | dd, 3.96, 4.8 | 4.14 | d, <1 |
| H-3 | 4.20 | t, 4.8 | 4.07 | d, 2.9 |
| H-4 | 4.16 | t, 4.8 | 4.25 | t, 2.9 |
| H-5 | 4.08 | m | 3.84 | m |
| H-6a | 3.79 | m | 3.75 | m |
| H-6b | 3.72 | m | 3.69 | m |
Table 2: ¹³C-NMR Chemical Shifts (δ, ppm) for D-Glucofuranose Anomers. [3]
| Carbon | α-D-Glucofuranose (δ, ppm) | β-D-Glucofuranose (δ, ppm) |
| C-1 | 97.6 | 104.0 |
| C-2 | 76.5 | 81.1 |
| C-3 | 74.9 | 77.2 |
| C-4 | 72.1 | 71.3 |
| C-5 | 70.8 | 70.4 |
| C-6 | 63.8 | 63.9 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides a molecular "fingerprint" based on the vibrational frequencies of functional groups. For carbohydrates, the region between 950 and 1200 cm⁻¹ is considered the fingerprint region, containing complex C-O and C-C stretching vibrations that are sensitive to the sugar's structure and conformation.[4]
While obtaining distinct, baseline-separated peaks for individual bonds in complex molecules like furanosides is challenging, the overall pattern of bands in the fingerprint region can be used to differentiate between anomers. Anomeric differences are often manifested as shifts in band positions and changes in the relative intensities of peaks. For example, gas-phase Infrared Multiple Photon Dissociation (IRMPD) spectroscopy has been shown to distinguish between the α and β anomers of galactofuranosides by identifying diagnostic bands in the O-H and C-H stretching regions.[5]
Table 3: Key FT-IR Vibrational Regions for Furanose Isomer Analysis.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance for Isomer Differentiation |
| 3600-3200 | O-H stretching | Broad band, sensitive to hydrogen bonding differences between anomers. |
| 3000-2800 | C-H stretching | Subtle differences in band shape and position can be indicative of anomeric configuration.[5] |
| 1200-950 | C-O, C-C stretching (Fingerprint Region) | The complex pattern of absorbances is highly specific to the overall molecular geometry, including anomeric and ring conformation.[4] |
| 900-800 | Anomeric region | Bands in this region are often associated with the anomeric C-H group and can show anomer-specific positions. |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that can differentiate isomers based on their fragmentation patterns. While anomers have the same mass and will not be distinguished by a simple mass measurement, tandem mass spectrometry (MS/MS) can induce fragmentation, and the resulting fragment ions can be diagnostic of the original isomer's stereochemistry.
The cleavage of the glycosidic bond and cross-ring cleavages are common fragmentation pathways for sugars.[6] The relative abundances of these fragment ions can differ significantly between anomers. For instance, it has been demonstrated that the anomeric configuration of the glycosidic bond is "remembered" in the fragmentation process, leading to distinct spectroscopic signatures of the fragment ions for α and β anomers.[5] Electrospray ionization (ESI) is a soft ionization technique commonly used for carbohydrate analysis.[7]
Table 4: Conceptual Mass Spectrometry Fragmentation for Furanoside Anomer Differentiation.
| Ion Type | Description | Expected Anomeric Differences |
| [M+Na]⁺ or [M+H]⁺ | Sodiated or protonated molecular ion | Same m/z for both anomers. |
| B and Y-type ions | Glycosidic bond cleavage fragments | Relative intensities can vary depending on the stability of the precursor ion, which is influenced by the anomeric configuration. |
| C and Z-type ions | Glycosidic bond cleavage fragments | Have been shown to retain the anomeric configuration of the precursor, allowing for differentiation.[5] |
| Cross-ring fragments | Fragments from cleavage of the furanose ring | The pattern and abundance of these fragments are sensitive to the stereochemistry of the hydroxyl groups, thus differing between anomers. |
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Dissolve 5-10 mg of the furanoside sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean 5 mm NMR tube.[8]
-
Ensure the sample is fully dissolved by gentle vortexing.
-
If using D₂O, lyophilize the sample from D₂O two to three times to exchange labile hydroxyl protons with deuterium, which simplifies the ¹H spectrum.
-
For quantitative measurements, an internal standard such as DSS or TSP can be added.[8]
-
-
Instrument Setup and Data Acquisition :
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a 1D ¹H spectrum. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. The number of scans should be a multiple of 8 (e.g., 16, 32, or 64) depending on the sample concentration.
-
Acquire a 1D proton-decoupled ¹³C spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
For complete structural assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the chemical shifts to the residual solvent signal or an internal standard.
-
Integrate the signals in the ¹H spectrum for quantitative analysis.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid furanoside sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance from the atmosphere (CO₂, H₂O) and the crystal itself.
-
Collect the sample spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
For comparative analysis, normalize the spectra to a specific band that is not expected to change between isomers or to the total spectral area.
-
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation :
-
Prepare a dilute solution of the furanoside sample (e.g., 1-10 µM) in a solvent system suitable for ESI, such as a mixture of methanol or acetonitrile and water (e.g., 50:50 v/v).
-
To promote the formation of adducts, a small amount of a salt like sodium acetate or sodium chloride can be added to the solution to yield [M+Na]⁺ ions, which are often more stable and abundant for carbohydrates than protonated molecules [M+H]⁺.
-
-
Instrument Setup and Data Acquisition :
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable and strong signal for the molecular ion.
-
Acquire the full scan mass spectrum (MS¹) to identify the molecular ion.
-
For tandem MS (MS/MS), select the molecular ion of interest as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.
-
-
Data Processing :
-
Analyze the MS¹ spectrum to confirm the mass of the furanoside.
-
Analyze the MS/MS spectrum to identify the m/z values of the fragment ions.
-
Compare the MS/MS spectra of the α and β anomers, paying close attention to the presence of diagnostic fragment ions and significant differences in the relative abundances of common fragments.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of furanose isomers.
Caption: Workflow for furanose isomer analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 5. Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imreblank.ch [imreblank.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of Nucleoside Analogue Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of prominent antiviral and anticancer nucleoside analogues. By presenting key performance data, detailed experimental methodologies, and visual representations of mechanisms and workflows, this document serves as a valuable resource for researchers in the field of drug discovery and development.
Quantitative Comparison of Biological Activity
The therapeutic efficacy of nucleoside analogues is determined by their ability to selectively inhibit viral replication or cancer cell proliferation with minimal toxicity to host cells. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics used to quantify this activity. A lower value indicates greater potency. The tables below summarize the in vitro activity of selected antiviral and anticancer nucleoside analogues against various viruses and cancer cell lines.
Table 1: Antiviral Activity of Selected Nucleoside Analogues
| Nucleoside Analogue | Virus | Cell Line | EC50 (µM) | Citation |
| Remdesivir | SARS-CoV-2 | Vero E6 | 1.71 | [1] |
| MERS-CoV | HAE | 0.074 | [2] | |
| Ebola Virus (EBOV) | - | 0.06 | [3] | |
| Sofosbuvir | Hepatitis C Virus (HCV) | - | - | [4][5] |
| SARS-CoV-2 | - | - | [4] | |
| Ribavirin | Respiratory Syncytial Virus (RSV) | HEp-2 | 8.83 | [6][7] |
| Dengue Virus (DENV) | - | - | ||
| Zidovudine (AZT) | HIV | PBM cells | 0.016 | [3] |
Table 2: Anticancer Activity of Selected Nucleoside Analogues
| Nucleoside Analogue | Cancer Cell Line | Cancer Type | IC50 | Citation |
| Gemcitabine | Lymphoblastoid cell lines | Leukemia/Lymphoma | 25.3 ± 30.7 nM | [8] |
| CCRF-HSB-2 | Leukemia | - | [9] | |
| KB | - | - | [9] | |
| Cytarabine (Ara-C) | Lymphoblastoid cell lines | Leukemia/Lymphoma | 8.4 ± 14.3 µM | [8] |
| L1210 | Murine Leukemia | - | [10] | |
| P388 | Murine Leukemia | - | [10] | |
| Fludarabine | Various | Leukemia/Lymphoma | - | |
| Clofarabine | Various solid tumor and leukemia cell lines | Various | 0.028–0.29 μM | [9] |
| CNDAC | 14 tumor cell lines | Various | 0.04 to 6.8 µM | [3] |
Mechanisms of Action and Experimental Workflows
To understand the basis of their biological activity, it is crucial to examine the molecular pathways targeted by nucleoside analogues and the experimental procedures used for their evaluation.
Signaling Pathway: Inhibition of Viral Replication
Nucleoside analogues primarily exert their antiviral effects by disrupting viral nucleic acid synthesis.[11] After entering a host cell, these compounds are phosphorylated to their active triphosphate form.[12] This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase.[12] The incorporation of the analogue often leads to chain termination, thereby halting viral replication.[13]
Caption: General mechanism of antiviral nucleoside analogues.
Experimental Workflow: Comparative Biological Activity Assessment
A systematic approach is required to compare the biological activity of different nucleoside analogues. This typically involves parallel assays to determine both the antiviral or anticancer efficacy and the cytotoxicity of the compounds. The ratio of cytotoxicity to antiviral/anticancer activity, known as the selectivity index (SI), is a critical parameter for evaluating the therapeutic potential of a drug candidate.
Caption: Workflow for comparing nucleoside analogue activity.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
Materials:
-
96-well plates
-
Test nucleoside analogues
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the nucleoside analogues in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 12 mM MTT stock solution to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove all but 25 µL of medium from each well.[15] Add 50 µL of DMSO to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Plaque Reduction Assay for Antiviral Activity
This is the standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[16] It measures the reduction in the number of viral plaques in a cell monolayer in the presence of the test compound.[16]
Materials:
-
24- or 12-well plates
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Test nucleoside analogues
-
Cell culture medium
-
Overlay medium (e.g., containing 1% low-melting-point agarose or methylcellulose)
-
Fixative solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Protocol:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer (90-100%) at the time of infection.[17]
-
Compound and Virus Preparation: Prepare serial dilutions of the nucleoside analogues in cell culture medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Pre-incubate the diluted virus with an equal volume of the diluted nucleoside analogues for 1 hour at 37°C.[17] As a control, incubate the virus with medium alone.
-
Cell Inoculation: Wash the cell monolayers with PBS and then inoculate them with the virus-compound mixtures.[16] Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.[17]
-
Overlay: After the adsorption period, aspirate the inoculum and add the overlay medium containing the respective concentrations of the nucleoside analogue.[16]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).[17]
-
Plaque Visualization: After incubation, fix the cells with the fixative solution for at least 30 minutes.[16] Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.[16] Gently wash the plates with water and allow them to air dry.
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, viable cells.[16]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
References
- 1. Remdesivir and Its Combination With Repurposed Drugs as COVID-19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A promising antiviral candidate drug for the COVID-19 pandemic: A mini-review of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Discovery of SARS-CoV-2 antiviral synergy between remdesivir and approved drugs in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The interaction of gemcitabine and cytarabine on murine leukemias L1210 or P388 and on human normal and leukemic cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. benchchem.com [benchchem.com]
- 17. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
A Comparative Guide to Alternative Protecting Groups for the 1,2-Diol of Xylofuranose
For researchers and chemists engaged in the synthesis of complex carbohydrates and nucleoside analogues, the selective protection of hydroxyl groups is a cornerstone of success. The 1,2-O-isopropylidene group has long been a workhorse for the protection of the cis-diol of xylofuranose, valued for its ease of installation and general stability. However, the demands of modern multi-step syntheses often necessitate a broader palette of protecting groups with orthogonal reactivity and varying lability. This guide provides an objective comparison of viable alternatives to the 1,2-O-isopropylidene group for the protection of the 1,2-diol of D-xylofuranose, supported by experimental data and detailed protocols to aid in the rational selection of the most suitable protecting group for a given synthetic strategy.
Performance Comparison of 1,2-Diol Protecting Groups for Xylofuranose
The following table summarizes the performance of several alternative protecting groups for the 1,2-diol of xylofuranose, benchmarked against the commonly used 1,2-O-isopropylidene group. The data presented is a synthesis of information from various sources and is intended to provide a comparative overview.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Yield (Protection) | Stability | Key Advantages | Key Disadvantages |
| 1,2-O-Isopropylidene | Acetonide | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., H₂SO₄, TsOH) | Mild aqueous acid (e.g., AcOH/H₂O, TFA/H₂O)[1] | High (>90%) | Stable to basic, reductive, and many oxidative conditions. | Readily available reagents, high yield, generally stable. | Acid labile, may not be suitable for acid-sensitive substrates. |
| 1,2-O-Cyclohexylidene | Cyclohexylidene acetal | Cyclohexanone or 1,1-dimethoxycyclohexane, acid catalyst (e.g., BF₃·OEt₂) | Mild aqueous acid (similar to isopropylidene) | Good to High | Similar to isopropylidene, may offer slightly different steric bulk. | Can provide different solubility and crystallinity properties. | Less commonly used than isopropylidene, potentially slower reaction kinetics. |
| 1,2-O-Benzylidene | Benzylidene acetal | Benzaldehyde or benzaldehyde dimethyl acetal, acid catalyst (e.g., CSA, TsOH, Cu(OTf)₂)[2] | Catalytic hydrogenolysis (e.g., H₂, Pd/C), or strong acid | Good to High | Stable to basic and neutral conditions. Can be cleaved reductively. | Orthogonal deprotection possible (hydrogenolysis). Can influence stereoselectivity in subsequent reactions. | Can introduce a new stereocenter. Reductive cleavage may affect other functional groups. |
| 1,2-O-Di-tert-butylsilylene | Cyclic silyl ether | Di-tert-butylsilyl bis(trifluoromethanesulfonate), base (e.g., pyridine, lutidine) | Fluoride sources (e.g., TBAF, HF·pyridine), or mild basic hydrolysis[3] | Moderate to Good | Less robust than acetals. Stable to some mild acids, strong bases, and some oxidizing agents.[3] | Cleaved under mild, non-acidic conditions. Orthogonal to acetals. | More expensive reagents, can be sensitive to strong acids. |
| 1,2-Di-O-acetyl | Diacetate | Acetic anhydride, pyridine or other base | Basic hydrolysis (e.g., NaOMe/MeOH, K₂CO₃/MeOH) | High | Stable to acidic and neutral conditions. | Readily introduced and removed. | Base labile, may not be suitable for base-sensitive substrates. Can undergo acyl migration. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the 1,2-diol of D-xylofuranose with selected alternative protecting groups are provided below.
Synthesis of 1,2-O-Cyclohexylidene-α-D-xylofuranose
Protection:
-
To a solution of D-xylose (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cyclohexanone (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 eq).
-
Stir the mixture at room temperature under reduced pressure to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with triethylamine.
-
Concentrate the mixture in vacuo and purify the residue by silica gel column chromatography to afford the desired product.
Deprotection:
-
Dissolve the 1,2-O-cyclohexylidene-α-D-xylofuranose derivative in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Stir the solution at room temperature or with gentle heating.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, co-evaporate the solvent with toluene to remove acetic acid and water, yielding the deprotected xylofuranose.
Synthesis of 1,2-O-Benzylidene-α-D-xylofuranose
Protection:
-
Suspend D-xylose (1.0 eq) in acetonitrile.
-
Add benzaldehyde dimethyl acetal (1.2 eq) and a catalytic amount of copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05 eq).[2]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.[2]
-
Concentrate the mixture and purify the product by silica gel chromatography.
Deprotection (Hydrogenolysis):
-
Dissolve the 1,2-O-benzylidene-α-D-xylofuranose derivative in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on charcoal (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
Synthesis of 3,5-Di-O-benzyl-1,2-O-di-tert-butylsilylene-α-D-xylofuranose
Protection:
-
To a solution of a suitably protected xylofuranose precursor with free 1,2-hydroxyl groups (e.g., 3,5-di-O-benzyl-D-xylofuranose) (1.0 eq) in anhydrous pyridine at 0 °C, add di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous copper sulfate solution to remove pyridine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Deprotection:
-
Dissolve the 1,2-O-di-tert-butylsilylene-protected xylofuranose derivative in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify by silica gel chromatography to remove the silyl byproducts and obtain the deprotected diol.
Synthesis of 1,2-Di-O-acetyl-α-D-xylofuranose
Protection:
-
Dissolve a suitably protected xylofuranose with free 1,2-hydroxyl groups in a mixture of pyridine and acetic anhydride at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the diacetylated product.
Deprotection:
-
Dissolve the 1,2-di-O-acetyl-xylofuranose derivative in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.5 M in methanol).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
When the reaction is complete, neutralize the solution with an acidic resin (e.g., Amberlite IR-120 H⁺ form).
-
Filter the resin and concentrate the filtrate to obtain the deprotected product.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the protection and deprotection schemes for the alternative protecting groups discussed.
Caption: General protection and deprotection schemes for the 1,2-diol of D-xylofuranose.
Caption: An example of an orthogonal protection strategy on a xylofuranose derivative.
References
- 1. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthetic Routes to Methyl β-D-Xylofuranoside
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of carbohydrate derivatives is a critical aspect of their work. Methyl β-D-xylofuranoside is a valuable building block in the synthesis of various biologically active molecules, including nucleoside analogues and oligosaccharides. The choice of synthetic route to this intermediate can significantly impact the overall cost, time, and environmental footprint of a research or development project. This guide provides a detailed cost-benefit analysis of two primary strategies for the synthesis of methyl β-D-xylofuranoside: a traditional chemical approach via Fischer glycosidation and a modern chemoenzymatic route.
Executive Summary
The selection of an optimal synthetic route for methyl β-D-xylofuranoside is a trade-off between the low cost of starting materials in classical chemical methods and the high selectivity and milder reaction conditions of enzymatic approaches. The direct chemical synthesis from D-xylose is often characterized by the formation of multiple isomers, requiring careful control of reaction conditions and extensive purification. In contrast, chemoenzymatic methods, while potentially involving more expensive reagents and enzymes, can offer superior stereoselectivity, leading to higher yields of the desired product and simplified purification processes. This guide presents a quantitative comparison of these two approaches to aid in the selection of the most appropriate method based on specific project needs, such as scale, purity requirements, and cost constraints.
Route 1: Chemical Synthesis via Fischer Glycosidation
The Fischer glycosidation is a classical and straightforward method for the synthesis of methyl glycosides directly from the corresponding unprotected sugar.[1][2][3] This acid-catalyzed reaction between D-xylose and methanol typically yields a mixture of α and β anomers of both the furanoside and pyranoside forms.[4][5] The formation of the desired methyl β-D-xylofuranoside as the major product relies on kinetic control of the reaction.
Experimental Protocol:
A detailed experimental protocol for the Fischer glycosidation of D-xylose to yield methyl xylofuranosides is as follows:
-
Reaction Setup: D-xylose is suspended in anhydrous methanol.
-
Catalysis: A catalytic amount of a strong acid, such as hydrogen chloride (HCl) or a sulfonic acid resin, is added to the mixture.
-
Reaction Conditions: The reaction is stirred at a controlled temperature, typically room temperature, for a specific duration. Shorter reaction times favor the formation of the kinetically preferred furanosides.[3]
-
Neutralization and Workup: The reaction is neutralized with a base, such as sodium bicarbonate or an ion-exchange resin. The mixture is then filtered and the solvent is removed under reduced pressure.
-
Purification: The resulting mixture of isomeric glycosides is separated by column chromatography on silica gel to isolate the desired methyl β-D-xylofuranoside.
Route 2: Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity of enzymatic catalysis. In this approach, D-xylose is first chemically activated to a glycosyl donor, which is then used in an enzyme-catalyzed glycosylation reaction.[6][7][8] This strategy can provide excellent control over the stereochemistry of the glycosidic bond, leading to the specific formation of the β-anomer.
Experimental Protocol:
A representative chemoenzymatic route to methyl β-D-xylofuranoside involves the following steps:
-
Chemical Activation of D-Xylose: D-xylose is first converted to a more reactive glycosyl donor, such as α-D-xylopyranosyl fluoride, through a multi-step chemical process. This typically involves peracetylation of xylose followed by treatment with a fluorinating agent.
-
Enzymatic Glycosylation (Transglycosylation): The activated glycosyl donor is then used in a transglycosylation reaction catalyzed by a glycosynthase or a β-glycosidase mutant.[6] The reaction is carried out in a buffer solution containing methanol as the acceptor.
-
Reaction Conditions: The enzymatic reaction is performed under mild conditions, typically at or near room temperature and neutral pH.
-
Enzyme Removal and Workup: After the reaction is complete, the enzyme is removed by denaturation and centrifugation or by using an immobilized enzyme. The reaction mixture is then concentrated.
-
Purification: The product, methyl β-D-xylofuranoside, is purified from the reaction mixture, which may also contain unreacted donor and hydrolyzed xylose, using column chromatography.
Cost-Benefit Analysis
The following tables provide a comparative analysis of the two synthetic routes based on key quantitative metrics. The cost estimates are based on typical laboratory-scale synthesis and current market prices for reagents and enzymes.
Table 1: Comparison of Synthetic Routes to Methyl β-D-Xylofuranoside
| Metric | Chemical Synthesis (Fischer Glycosidation) | Chemoenzymatic Synthesis |
| Overall Yield | Low to Moderate (15-30% of β-furanoside) | Moderate to High (40-60%)[6] |
| Stereoselectivity | Low (mixture of α/β anomers and furanose/pyranose forms)[4][5] | High (predominantly β-anomer)[6] |
| Cost of Starting Materials | Low (D-xylose, methanol, acid catalyst) | Moderate (D-xylose, reagents for activation) |
| Catalyst/Enzyme Cost | Low (acid catalyst) | High (glycosynthase or modified β-glycosidase)[9] |
| Reaction Time | Short (1-4 hours for furanoside formation) | Moderate (enzymatic step can take 24-48 hours) |
| Process Complexity | Simple one-pot reaction, but complex purification | Multi-step process (donor synthesis + enzymatic reaction) |
| Environmental Impact | Moderate (use of organic solvents for purification) | Low (enzymatic step in aqueous media, but donor synthesis may use solvents) |
Table 2: Detailed Cost Analysis (per gram of product)
| Cost Component | Chemical Synthesis (Fischer Glycosidation) | Chemoenzymatic Synthesis |
| D-Xylose | ~$0.50 | ~$0.25 |
| Methanol | ~$0.10 | ~$0.05 |
| Catalyst/Enzyme | <$0.01 (HCl) | ~$50-100 (estimated for a research-grade enzyme) |
| Reagents for Activation | N/A | ~$10-20 |
| Solvents for Purification | ~$5-10 | ~$2-5 |
| Total Estimated Cost | ~$6-11 | ~$62-125 |
Logical Workflow for Synthetic Route Selection
The choice between a chemical and a chemoenzymatic route for the synthesis of methyl β-D-xylofuranoside depends on a variety of factors. The following diagram illustrates a logical workflow for this decision-making process.
Conclusion
The synthesis of methyl β-D-xylofuranoside presents a classic case of the trade-offs between traditional chemical synthesis and modern biocatalytic methods. The Fischer glycosidation offers a cost-effective and straightforward approach for producing a mixture of methyl xylosides, from which the desired β-furanoside can be isolated. This route is particularly suitable for initial exploratory studies or when high stereopurity is not a primary concern and the budget is limited.
Conversely, the chemoenzymatic route, despite its higher initial costs and greater number of steps, provides a significant advantage in terms of stereoselectivity and overall yield of the desired product.[7] This method is ideal for applications where high purity of the β-anomer is crucial, such as in the synthesis of pharmaceuticals or complex oligosaccharides, and where a higher budget can be justified by the simplified purification and improved efficiency. Ultimately, the choice of synthetic strategy will be dictated by the specific requirements of the project, balancing the need for cost-effectiveness with the demand for chemical purity and efficiency.
References
- 1. GLYCOSIDATION OF SUGARS: I. FORMATION OF METHYL-D-XYLOSIDES | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Enzymatic transglycosylation of xylose using a glycosynthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Enzymatic Glycoside Synthesis | UBC Chemistry [chem.ubc.ca]
- 8. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
A Researcher's Guide to Confirming Stereoselectivity in Xylofuranoside Synthesis
For researchers, synthetic chemists, and professionals in drug development, the precise control and unambiguous confirmation of stereochemistry are paramount in the synthesis of bioactive molecules such as xylofuranosides. These furanoside motifs are integral components of various natural products and therapeutic agents, where the anomeric configuration—either α (1,2-cis) or β (1,2-trans)—can drastically alter biological activity. This guide provides a comparative overview of synthetic strategies and the critical analytical techniques used to confirm the stereoselective synthesis of xylofuranosides, supported by experimental data and detailed protocols.
The synthesis of 1,2-cis-furanosides, such as α-xylofuranosides, presents a significant challenge in carbohydrate chemistry.[1][2][3] Achieving high stereoselectivity often requires specialized strategies to overcome the inherent thermodynamic and kinetic factors that may favor the formation of the 1,2-trans isomer.[4][5] This guide will explore a key approach to synthesizing α-xylofuranosides using a conformationally restricted donor and detail the analytical methods essential for verifying the stereochemical outcome.
Comparative Synthetic Strategies for α-Xylofuranosides
A successful strategy for achieving high α-selectivity in xylofuranoside synthesis involves the use of a conformationally constrained glycosyl donor.[1][6] By restricting the flexibility of the furanose ring, the trajectory of the incoming acceptor nucleophile can be directed to favor the formation of the desired α-anomer.
One such approach utilizes a 2,3-O-xylylene-protected thioglycoside donor.[1][2][3] Computational studies suggest that this protecting group locks the electrophilic intermediate into a conformation that promotes high α-selectivity.[1][2][3] The effectiveness of this strategy is demonstrated in the glycosylation reactions with various acceptors, yielding the desired α-xylofuranosides in good to excellent yields and high stereoselectivity.[1]
Table 1: Stereoselective α-Xylofuranosylation using a Conformationally Restricted Donor [1]
| Entry | Acceptor | Donor/Acceptor Ratio | Yield (%) | α:β Ratio |
| 1 | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 1.7 | 85 | >20:1 |
| 2 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 1.7 | 82 | >20:1 |
| 3 | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 1.7 | 75 | >20:1 |
| 4 | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1.7 | 88 | >20:1 |
The data clearly indicates that the use of the 2,3-O-xylylene-protected donor consistently leads to a high preference for the α-anomer across a range of alcohol acceptors.
Experimental Protocols
A key intermediate for the synthesis of the conformationally restricted donor is prepared from D-xylose.[1] The synthesis involves the introduction of a 2,3-O-xylylene protecting group.[1][6]
Protocol:
-
A previously reported trityl derivative of D-xylose is used as the starting material.[1]
-
This intermediate is reacted with α,α′-dibromo-o-xylene and sodium hydride (NaH) in dimethylformamide (DMF).
-
Subsequent removal of the trityl group under acidic conditions yields the desired alcohol.[1][6]
-
This alcohol is then converted to a thioglycoside donor, such as p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside.[1]
Protocol:
-
The acceptor (1.0 equivalent) and the 2,3-O-xylylene-protected xylofuranosyl donor (1.7 equivalents) are dissolved in diethyl ether.
-
N-Iodosuccinimide (NIS) (2.5 equivalents) and a catalytic amount of silver trifluoromethanesulfonate (AgOTf) (0.25 equivalents) are added to the solution.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched, diluted, and washed.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.[1][6]
Confirmation of Stereoselectivity
The unambiguous determination of the anomeric configuration is crucial. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Chiral chromatography can also be a valuable tool for separating and identifying stereoisomers.
NMR spectroscopy, particularly ¹H NMR, is a powerful and readily accessible method for determining the stereochemistry of the glycosidic linkage.[1] The coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1,H2), is diagnostic for the relative orientation of these protons and thus reveals the anomeric configuration.[1]
-
For 1,2-cis (α) xylofuranosides: The dihedral angle between H-1 and H-2 results in a larger coupling constant, typically around 5.0 Hz.[1]
-
For 1,2-trans (β) xylofuranosides: The corresponding coupling constant is significantly smaller, approximately 2.5 Hz.[1]
¹³C NMR spectroscopy can also provide supporting evidence, as the chemical shift of the anomeric carbon (C-1) is sensitive to the stereochemistry.[7][8]
Experimental Protocol for NMR Analysis:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.
-
For unambiguous assignment, 2D NMR experiments such as COSY and HSQC can be performed.[7] A NOESY experiment can also reveal through-space correlations that help to confirm the stereochemical assignment.[7]
-
Analyze the ¹H NMR spectrum to identify the signal for the anomeric proton (H-1) and determine its coupling constant (³J(H1,H2)) to establish the α or β configuration.
X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[9][10][11] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of all atoms.[11][12]
Experimental Protocol for X-ray Crystallography:
-
Grow a single crystal of the synthesized xylofuranoside suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[10][12] This is often the most challenging step.
-
Mount the crystal on a goniometer in an X-ray diffractometer.[12]
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[10][11]
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using appropriate software to generate an electron density map.
-
Refine the atomic model to obtain the final molecular structure, confirming the anomeric configuration.[11]
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and diastereomers.[13][14][15] This method can be used to determine the diastereomeric ratio (α:β) of a reaction mixture and to isolate pure stereoisomers for further analysis.[16]
General Approach for Chiral HPLC Method Development:
-
Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based) to find a suitable column that can resolve the anomers.[14][15]
-
Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol or aqueous buffers) to achieve baseline separation of the α and β anomers.
-
Analyze the reaction mixture to determine the α:β ratio by integrating the peak areas of the two anomers.
-
Preparative chiral HPLC can be employed for the isolation of each stereoisomer.[16]
Visualizing the Workflow
The following diagrams illustrate the synthetic pathway and the analytical workflow for confirming stereoselectivity.
Caption: Synthetic pathway to α-xylofuranosides.
Caption: Workflow for stereochemical confirmation.
References
- 1. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Stereocontrolled Synthesis of 뱉Xylofuranosides Using a Conformationally Restricted Donor - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR spectroscopic analysis of sulfated beta-1,3-xylan and sulfation stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. longdom.org [longdom.org]
- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 15. sfera.unife.it [sfera.unife.it]
- 16. Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,2-O-isopropylidene-alpha-D-xylofuranose: An Analysis of Reproducibility in Common Protocols
For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 1,2-O-isopropylidene-alpha-D-xylofuranose, a crucial building block in the synthesis of complex carbohydrates and nucleoside analogues, is no exception. The reproducibility of its synthesis is critical for ensuring consistent product quality and avoiding costly delays in research and development pipelines. This guide provides an objective comparison of common protocols for the synthesis of this important xylose derivative, with a focus on reproducibility, supported by available experimental data.
The selective protection of the 1,2-hydroxyl groups of D-xylose as an isopropylidene acetal is a foundational step in many synthetic routes. This protection strategy allows for regioselective modifications at other positions of the furanose ring. While the reaction appears straightforward—an acid-catalyzed reaction of D-xylose with acetone—the reality is that reaction conditions can significantly influence the yield, purity, and the formation of undesired byproducts, thereby affecting the reproducibility of the synthesis.
Comparison of Synthesis Protocols
The following table summarizes quantitative data from two representative protocols for the synthesis of this compound. These protocols highlight the use of different acid catalysts, which is a key variable influencing the reaction's outcome.
| Parameter | Protocol 1: Sulfuric Acid Catalysis | Protocol 2: Ferric Chloride Catalysis |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Ferric Chloride (FeCl₃) |
| Solvent | Acetone | Acetone |
| Reactant | D-Xylose | D-Xylose |
| Reaction Time | 24 hours | 4 hours |
| Temperature | Room Temperature | Room Temperature |
| Reported Yield | ~60-70% | ~85% |
| Reported Purity | High (after chromatography) | High (after chromatography) |
| Key Side Products | 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose, various isomeric mono- and di-acetals | Fewer reported side products compared to strong protic acid catalysis |
Experimental Protocols
Below are the detailed methodologies for the two compared synthesis protocols.
Protocol 1: Sulfuric Acid Catalysis
This traditional method employs a strong protic acid catalyst. While effective, it often requires careful control of reaction time to minimize the formation of the di-acetal byproduct.
Materials:
-
D-Xylose
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Suspend D-xylose in anhydrous acetone at room temperature.
-
Add a catalytic amount of concentrated sulfuric acid dropwise with stirring.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography to isolate this compound.
Protocol 2: Ferric Chloride Catalysis
This method utilizes a milder Lewis acid catalyst, which can offer improved selectivity and shorter reaction times.
Materials:
-
D-Xylose
-
Anhydrous Acetone
-
Anhydrous Ferric Chloride (FeCl₃)
-
Pyridine
-
Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Suspend D-xylose in anhydrous acetone at room temperature.
-
Add anhydrous ferric chloride to the suspension with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.
-
After the reaction is complete, quench the reaction by adding a small amount of pyridine.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting syrup by silica gel column chromatography to obtain the pure product.
Visualization of the Synthesis Workflow
The following diagrams illustrate the general experimental workflow and a comparison of the key reaction steps in the two protocols.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Comparison of key parameters between the two synthesis protocols.
Discussion on Reproducibility
The reproducibility of these protocols is influenced by several factors:
-
Catalyst Choice: The use of a strong, corrosive acid like sulfuric acid can lead to the formation of more byproducts, including the di-acetonide and other isomers, if the reaction is not carefully monitored and stopped at the optimal time. This can make achieving consistent yields and purity more challenging. Lewis acids like ferric chloride are often milder and can offer greater selectivity for the formation of the mono-acetonide, potentially leading to more reproducible results and simpler purification.
-
Water Content: The presence of water in the acetone or on the glassware can significantly hinder the reaction by competing with the diol for the catalyst and promoting the hydrolysis of the formed acetal. The use of anhydrous reagents and dry glassware is crucial for reproducibility.
-
Reaction Time and Temperature: While both protocols are performed at room temperature, precise control over the reaction time is more critical for the sulfuric acid-catalyzed method to avoid over-reaction. The shorter reaction time of the ferric chloride method reduces the window for variability.
-
Purification: Both methods require chromatographic purification to obtain a high-purity product. The efficiency and consistency of the purification step are critical for the final purity and overall yield, and can be a source of variability between batches and laboratories.
A Comparative Guide to the Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose Precursors
For Researchers, Scientists, and Drug Development Professionals
The selective protection of hydroxyl groups in carbohydrates is a cornerstone of synthetic organic chemistry, particularly in the development of novel therapeutics and biologically active molecules. 1,2-O-isopropylidene-α-D-xylofuranose is a critical intermediate in this field, serving as a versatile precursor for the synthesis of a wide array of complex molecules, including nucleoside analogues with antiviral properties. The efficiency of synthesizing this key building block directly impacts the overall yield and cost-effectiveness of multi-step synthetic routes. This guide provides a comparative analysis of different precursor methodologies for the preparation of 1,2-O-isopropylidene-α-D-xylofuranose, supported by experimental data to inform laboratory practice and process development.
Performance Comparison of Synthetic Precursors
The synthesis of 1,2-O-isopropylidene-α-D-xylofuranose and its di-protected analogue, 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose, from D-xylose can be achieved through various catalytic methods. The choice of catalyst and reaction conditions significantly influences the product yield, purity, and reaction time. Below is a summary of quantitative data from different synthetic approaches.
| Precursor/Method | Starting Material | Catalyst | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Di-O-isopropylidene Derivative Synthesis | D-Xylose | Antimony Pentachloride | Acetone | 5 hours | 89.2 | >98 | --INVALID-LINK-- |
| One-Pot Mono-O-isopropylidene Synthesis | D-Xylose | Sulfuric Acid | Acetone | Not Specified | 80 | >98 | --INVALID-LINK-- |
| Mono-O-isopropylidene Synthesis (Hypothetical) | D-Xylose | Iodine | Acetone | Not Specified | - | - | General Method |
| Mono-O-isopropylidene Synthesis (Hypothetical) | D-Xylose | Ferric Chloride | Acetone | Not Specified | - | - | General Method |
| Mono-O-isopropylidene Synthesis (Hypothetical) | D-Xylose | p-Toluenesulfonic Acid | Acetone | Not Specified | - | - | General Method |
Note: Data for Iodine, Ferric Chloride, and p-Toluenesulfonic acid catalyzed synthesis of the mono-protected derivative are based on general knowledge of their use as Lewis acids in acetal formation and require specific experimental validation for precise yield and purity determination.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further study.
Protocol 1: Synthesis of 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose using Antimony Pentachloride[1]
Materials:
-
D-xylose (10.0 g)
-
Acetone (200 ml)
-
Antimony pentachloride (89.7 mg)
-
Molecular Sieves 3A (20 g)
-
Pyridine (small amount)
-
Benzene
-
Aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of D-xylose and antimony pentachloride in acetone is refluxed with stirring in a water bath at 60°C for 5 hours.
-
During the reaction, the refluxing solvent is dried by passing through a tube containing Molecular Sieves 3A interposed between the reaction vessel and the condenser.
-
After completion, a small amount of pyridine is added to the reaction solution, and the acetone is removed under reduced pressure.
-
The residue is dissolved in benzene, washed successively with aqueous sodium bicarbonate solution and water, and dried over anhydrous magnesium sulfate.
-
The benzene is distilled off under reduced pressure, and the resulting residue is distilled under reduced pressure to yield 1,2:3,5-di-O-isopropylidene-α-D-xylofuranose.
Protocol 2: One-Pot Synthesis of 1,2-O-isopropylidene-α-D-xylofuranose using Sulfuric Acid
Materials:
-
D-xylose
-
Acetone
-
Concentrated Sulfuric Acid
-
Aqueous Sodium Carbonate
Procedure:
-
D-xylose is subjected to a sulfuric acid-catalyzed acetalation in acetone.
-
Following the formation of the di-isopropylidene derivative, partial hydrolysis is carried out by the direct addition of aqueous sodium carbonate to the crude reaction mixture.
-
The product, 1,2-O-isopropylidene-α-D-xylofuranose, is then isolated and purified.
Visualizing the Synthetic Pathway and Experimental Workflow
To provide a clearer understanding of the synthetic strategies and their applications, the following diagrams illustrate a typical experimental workflow for the synthesis of the di-protected xylofuranose derivative and its subsequent use in the synthesis of β-D-xylofuranosyl nucleosides.
Caption: Experimental workflow for the synthesis of the di-protected xylofuranose.
Caption: Workflow for the synthesis of β-D-xylofuranosyl nucleoside analogues.[1][2][3]
Conclusion
The choice of precursor and synthetic route for 1,2-O-isopropylidene-α-D-xylofuranose derivatives is a critical decision in the design of efficient and scalable syntheses of complex carbohydrates and nucleoside analogues. The antimony pentachloride-catalyzed method for the di-protected derivative offers a high-yield, albeit with a multi-step workup. The one-pot sulfuric acid-catalyzed synthesis of the mono-protected analogue presents a more streamlined approach with a respectable yield. Further investigation into the use of other Lewis acids such as iodine, ferric chloride, or p-toluenesulfonic acid could reveal more environmentally benign and cost-effective alternatives. The provided protocols and workflows serve as a valuable resource for researchers in the field, enabling informed decisions in the pursuit of novel drug discovery and development.
References
Safety Operating Guide
Proper Disposal of 1,2-O-isopropylidene-alpha-D-xylofuranose: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including the seemingly benign carbohydrate derivative, 1,2-O-isopropylidene-alpha-D-xylofuranose. While not classified as a hazardous substance under normal laboratory conditions, adherence to established protocols is crucial for minimizing risks and fulfilling regulatory obligations.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to standard laboratory safety practices. For this compound, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated area to avoid inhalation of any dust particles.
-
Spill Management: In the event of a spill, sweep the solid material into a designated container, taking care not to generate dust. The collected material should be disposed of promptly according to the procedures outlined below.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3] The compound is also moisture-sensitive and should be handled in a dry environment.[1][3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H14O5 | [3] |
| CAS Number | 20031-21-4 | [3] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, keep refrigerated and protected from moisture | [3] |
| Incompatibilities | Strong oxidizing agents | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national environmental regulations.[1] The following workflow provides a general framework for proper disposal.
Caption: Disposal workflow for this compound.
1. Waste Identification and Segregation:
-
Characterize the waste stream. Since this compound is a non-hazardous solid, it should be segregated from hazardous waste streams such as halogenated solvents, heavy metals, and reactive chemicals.
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
2. Containerization and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. A securely sealed plastic or glass container is generally appropriate.
-
Clearly label the container with the full chemical name: "this compound," the quantity of waste, and the date of accumulation. Affix any additional labels required by your institution or local regulations.
3. Temporary Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
The storage area should be away from incompatible materials, particularly strong oxidizing agents.
4. Waste Pickup and Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to arrange for pickup.
-
The final disposal method will be determined by the waste management facility in compliance with all applicable regulations. A potential disposal route for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Important Note: The European Waste Catalogue suggests that waste codes are application-specific rather than product-specific.[3] Therefore, the user must assign the appropriate waste code based on the application for which the product was used.[3]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment. Always prioritize consulting your institution's specific waste management protocols, as they are tailored to your local regulatory landscape.
References
Personal protective equipment for handling 1,2-O-isopropylidene-alpha-D-xylofuranose
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 1,2-O-Isopropylidene-alpha-D-xylofuranose (CAS No. 20031-21-4). The following procedural steps and data are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is recommended when handling this compound.[1][2][3]
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must meet European standard EN 166.[1] |
| Hand Protection | Protective gloves | Nitrile rubber, neoprene, natural rubber, or PVC gloves are suitable. Inspect gloves for permeability and breakthrough time before use.[1] |
| Respiratory Protection | Type N95 (US) respirator | Recommended, especially where dust may be generated.[2] |
| Skin and Body Protection | Appropriate protective clothing | To prevent skin exposure.[1] |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.
-
Personal Protective Equipment: Before commencing any work, ensure all recommended PPE is worn correctly. This includes safety glasses, chemical-resistant gloves, and a lab coat.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly before breaks and after handling the compound.[1]
Storage Protocol:
| Storage Parameter | Recommendation |
| Container | Keep containers tightly closed.[1] |
| Atmosphere | Store under an inert atmosphere.[1] |
| Temperature | Keep refrigerated at 2-8°C to maintain product quality.[2] |
| Environment | Store in a dry, cool, and well-ventilated place.[1] |
| Moisture | Protect from moisture.[1] |
| Incompatible Materials | Avoid storage with strong oxidizing agents. |
Disposal Plan
The disposal of this compound and its contaminated waste must be conducted in accordance with local, state, and federal regulations.
Disposal Steps:
-
Waste Identification: Waste codes are not product-specific but are determined by the application for which the product was used. The user is responsible for assigning the appropriate waste codes.
-
Collection: Collect waste material in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.
Logical Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
